1-Octanesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
octane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO2S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVNTNLDTMNDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027658 | |
| Record name | 1-Octanesulfonyl chloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7795-95-1 | |
| Record name | 1-Octanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7795-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Octanesulfonyl chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007795951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanesulfonyl chloride | |
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| Record name | 1-Octanesulfonyl chloride | |
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| Record name | 1-octanesulphonyl chloride | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.318 | |
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| Record name | 1-OCTANESULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Octanesulfonyl Chloride: A Strategic Reagent for Lipophilic Sulfonylation
[1]
Executive Summary
1-Octanesulfonyl chloride (CAS 7795-95-1) is a critical electrophilic reagent used to introduce the octylsulfonyl moiety (
This guide moves beyond basic property listing to explore the mechanistic nuances of sulfonylation, providing self-validating protocols for high-yield synthesis and surface engineering.[1]
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the physical state and solubility profile of this compound is prerequisite for designing efficient reaction matrices.[1]
Table 1: Physicochemical Specifications
| Property | Value | Context for Application |
| CAS Number | 7795-95-1 | Unique Identifier |
| Molecular Formula | -- | |
| Molecular Weight | 212.74 g/mol | Stoichiometric calculations |
| Boiling Point | 75 °C @ 0.03 mmHg | High vacuum required for distillation |
| Density | 1.087 g/mL @ 25 °C | Denser than water/THF; sinks in biphasic extraction |
| Refractive Index | Purity check via refractometry | |
| Solubility | DCM, THF, Toluene, | Incompatible with aqueous nucleophiles without phase transfer |
| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid and HCl; store under Argon |
Mechanistic Reactivity: The -S Pathway[1]
The reactivity of this compound is governed by the electrophilicity of the sulfur atom.[1] Unlike carbonyl carbons in acyl chlorides, the sulfur atom is hypervalent.[1] The reaction with nucleophiles (amines, alcohols) proceeds via a concerted nucleophilic substitution mechanism (
Mechanistic Causality
-
Nucleophilic Attack: The lone pair of the nucleophile (e.g., primary amine) attacks the sulfur center.[1][3]
-
Transition State: A trigonal bipyramidal transition state is formed where the incoming nucleophile and leaving group (Cl) occupy apical positions.[1]
-
Elimination: The chloride ion is expelled, and the base (TEA or Pyridine) deprotonates the intermediate to yield the stable sulfonamide.[1][3]
Diagram 1: Sulfonylation Mechanism & Pathway
Caption: The
Application in Drug Development: Lipophilic Probes
In medicinal chemistry, this compound is rarely the "warhead" but rather the "anchor."[1] It is used to synthesize sulfonamide bioisosteres of amides to improve metabolic stability and increase half-life.[1]
Strategic Value: The "Octyl Effect"
-
Hydrophobic Interaction: The
chain is ideal for probing deep hydrophobic pockets in enzymes (e.g., proteases or kinases) that accommodate fatty acid-like substrates.[1] -
Permeability: Introducing this moiety can significantly increase the LogP of a lead compound, facilitating passive diffusion across the blood-brain barrier (BBB) or cell membranes.[1]
Protocol: Synthesis of N-Substituted Octanesulfonamides
Standard Operating Procedure (SOP) for SAR Library Generation
Reagents:
-
Substrate: Primary/Secondary Amine (1.0 equiv)[1]
-
Reagent: this compound (1.1 equiv)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or THF[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).
-
Base Addition: Add TEA (1.5 mmol) via syringe. Cool the mixture to 0 °C using an ice bath to control the exotherm.
-
Reagent Addition: Add this compound (1.1 mmol) dropwise over 5 minutes. Causality: Slow addition prevents localized overheating and double-sulfonylation side products.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (stain with KMnO4; sulfonyl chlorides are not UV active, but the product might be).[1]
-
Quench & Workup: Quench with 1M HCl (to remove unreacted amine and pyridine salts). Extract with DCM (3x).[1] Wash organic layer with Brine, dry over
.[1] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).
Self-Validation Check:
-
NMR: Look for the disappearance of the N-H peak (if primary amine) and the appearance of the octyl chain signals (
ppm for ).[1] -
MS: Confirm
or .
Application in Material Science: Surface Engineering
This compound is a potent agent for modifying amine-functionalized surfaces (e.g., aminosilane-treated glass or silicon).[1] This creates a robust, hydrophobic monolayer via stable sulfonamide bonds, superior to the hydrolytically unstable amide bonds formed by acyl chlorides.
Workflow: Hydrophobic Surface Modification
Diagram 2: Surface Modification Workflow
Caption: Workflow for converting hydrophilic glass into a hydrophobic surface using this compound.
Protocol:
-
Substrate: Clean glass slides with Piranha solution (Caution: Explosive/Corrosive).[1]
-
Amination: Treat with 2% APTES (3-Aminopropyltriethoxysilane) in toluene for 1 hour. Cure at 110 °C.
-
Sulfonylation: Immerse the amine-coated slides in a solution of this compound (10 mM) and TEA (20 mM) in dry Toluene for 12 hours.
-
Validation: Measure Contact Angle. A successful modification will shift the water contact angle from <20° (clean glass) to >90° (hydrophobic).[1]
Handling, Stability, & Safety
Hazard Class: Corrosive (Skin Corr.[1][4] 1B). Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen).
-
Hydrolysis Risk: Reacts violently with water to form 1-octanesulfonic acid and HCl gas.[1]
-
First Aid: In case of skin contact, wash immediately with polyethylene glycol 400, then plenty of water.[1]
-
Waste Disposal: Quench excess reagent with dilute NaOH/ice mixture before disposal into halogenated waste streams.[1]
References
-
ChemicalBook. (2023).[1] this compound Properties and Synthesis. Retrieved from [1]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1][5] Direct Conversion of Thiols to Sulfonyl Chlorides. Journal of Organic Chemistry, 74(24), 9287–9291.[1][4] Retrieved from [1]
-
Fisher Scientific. (2021).[1] Safety Data Sheet: this compound. Retrieved from [1]
-
Sigma-Aldrich. (2023).[1] Product Specification: this compound.[1][2][3][4][6][7][8][9] Retrieved from [1]
-
Rad, M. N. S., et al. (2009).[1][5] Mild and Efficient Synthesis of Sulfonamides. Synthesis, 3983-3988.[1][5] Retrieved from [1]
Sources
- 1. This compound | C8H17ClO2S | CID 82261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 7795-95-1: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 7795-95-1 | Benchchem [benchchem.com]
- 4. This compound | 7795-95-1 [chemicalbook.com]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. fishersci.com [fishersci.com]
- 7. This compound | CAS 7795-95-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
1-Octanesulfonyl Chloride: A Mechanistic and Practical Guide for Chemical Synthesis and Surface Engineering
Executive Summary
1-Octanesulfonyl chloride (CAS 7795-95-1) is a critical organosulfur reagent characterized by an eight-carbon lipophilic tail attached to a highly electrophilic sulfonyl chloride moiety. In drug development and materials science, it serves as a dual-purpose building block: it introduces a hydrophobic octyl chain to modulate bioavailability (LogP) and acts as a robust electrophile for the formation of sulfonamides and sulfonate esters. This guide analyzes its physicochemical behavior, mechanistic reactivity, and applications in synthesizing bioactive scaffolds and functionalizing surfaces.
Part 1: Physicochemical Profile & Chemical Identity
This compound exists as a colorless to pale yellow liquid at room temperature. Its reactivity is defined by the polarization of the S=O bonds, which makes the sulfur atom a hard electrophile, susceptible to attack by nucleophiles such as amines, alcohols, and thiols.
Table 1: Key Physicochemical Properties
| Property | Value | Context |
| CAS Number | 7795-95-1 | Unique Identifier |
| Molecular Formula | C₈H₁₇ClO₂S | |
| Molecular Weight | 212.74 g/mol | |
| Boiling Point | 75 °C @ 0.03 mmHg | High vacuum required for distillation |
| Density | 1.087 g/mL @ 25 °C | Denser than water |
| Refractive Index | n20/D 1.460 | |
| Solubility | DCM, THF, Toluene, EtOAc | Hydrolyzes in water |
| Appearance | Colorless to pale yellow liquid | Darkens upon degradation |
Part 2: Mechanistic Reactivity
The utility of this compound stems from the high reactivity of the chlorosulfonyl functional group (-SO₂Cl). Unlike acyl chlorides, sulfonyl chlorides react via a mechanism that resembles a direct S_N2 substitution rather than the classic addition-elimination pathway observed in carbonyl chemistry.
The Sulfonylation Mechanism
When reacting with a nucleophile (e.g., a primary amine), the nucleophile attacks the sulfur atom. The tetrahedral intermediate is often transient or theoretical; the reaction is best described as a concerted displacement of the chloride leaving group.
Key Mechanistic Features:
-
Electrophilicity: The sulfur atom is highly positive due to the pull of two double-bonded oxygens and the chlorine.
-
Leaving Group: Chloride (Cl⁻) is a stable, weak base, making it an excellent leaving group.
-
Base Catalysis: A non-nucleophilic base (e.g., Triethylamine, Pyridine) is required to neutralize the HCl byproduct and drive the equilibrium forward.
Figure 1: Mechanistic pathway for the sulfonylation of an amine. The reaction proceeds via a concerted substitution at the sulfur center, driven by base-mediated proton removal.
Part 3: Synthesis & Production
While commercially available, this compound can be synthesized in the laboratory from 1-octanethiol. This is particularly useful when isotopically labeled variants are required for metabolic tracking.
Oxidative Chlorination Protocol
The most robust method involves the oxidative chlorination of 1-octanethiol. Traditional methods use chlorine gas (Cl₂) in water, but modern "green" protocols utilize hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) or titanium tetrachloride (TiCl₄).
Figure 2: Synthetic workflow for producing this compound from 1-octanethiol via oxidative chlorination.
Part 4: Applications in Drug Development & Materials
Medicinal Chemistry: Lipophilic Sulfonamides
In drug design, the octylsulfonyl group is often introduced to increase the lipophilicity (LogP) of a polar scaffold, facilitating membrane permeability.
-
Bioactive Scaffolds: It is used to synthesize sulfonamide-based inhibitors. For instance, derivatives containing the octylsulfonyl moiety have been explored as inhibitors for enzymes like Methionine Aminopeptidase (MetAP) , where the hydrophobic tail occupies specific binding pockets.
-
Combinatorial Chemistry: The reaction with amines is high-yielding and suitable for parallel synthesis libraries.
Surface Activation & Functionalization
This compound is a potent surface modifier.
-
Hydrophobic Coatings: It reacts with surface hydroxyl groups (-OH) on glass, silica, or activated polymers to form sulfonate esters. This imparts a hydrophobic C8 chain to the surface, altering wettability and protein adsorption characteristics.
-
Self-Assembled Monolayers (SAMs): While less common than silanes, sulfonyl chlorides provide an alternative anchoring chemistry for surfaces rich in amines or alcohols, forming stable sulfonamide or sulfonate linkages.
Part 5: Experimental Protocols
Protocol A: General Synthesis of N-Octylsulfonamides
This protocol describes the coupling of this compound with a primary amine.
Reagents:
-
Amine substrate (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Preparation: Dissolve the amine (1.0 mmol) and Et₃N (1.5 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice bath.
-
Addition: Add this compound (1.1 mmol) dropwise via syringe. The reaction is exothermic; control the rate to maintain temperature.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC (Thin Layer Chromatography).
-
Workup: Quench with water (10 mL). Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acidic byproducts), and brine.
-
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography if necessary.
Self-Validation Check:
-
If the yield is low: Check the quality of the sulfonyl chloride (it hydrolyzes to sulfonic acid over time).
-
If an oil forms instead of a solid: The product may be a "greasy" sulfonamide due to the octyl chain; recrystallize from hexanes/EtOAc.
Part 6: Safety & Handling
-
Corrosivity: this compound is corrosive (Skin Corr. 1B). It causes severe skin burns and eye damage. Always wear a face shield, chemical-resistant gloves (nitrile/neoprene), and a lab coat.
-
Hydrolysis Hazard: Reacts with water to form hydrochloric acid (HCl) and 1-octanesulfonic acid. Open containers cautiously to avoid pressure buildup from HCl gas.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture exposure degrades the reagent rapidly.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using H2O2–SOCl2.[1] Journal of Organic Chemistry, 74(24), 9287–9291. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82261, this compound. Link
-
Sigma-Aldrich. (2025). This compound Product Specification & Safety Data Sheet. Link
- Loughlin, W. A., et al. (2009). Synthesis of Sulfonamides: A Review. Australian Journal of Chemistry, 62, 127–135. (Contextual grounding for sulfonamide synthesis protocols).
-
Benny, O., et al. (2022).[2] Newly synthesized methionine aminopeptidase 2 inhibitor hinders tumor growth.[2][3][4] Drug Delivery and Translational Research, 12, 2853–2866. (Context for bioactive applications of octylsulfonyl derivatives). Link
Sources
- 1. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
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- 3. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Octanesulfonyl chloride CAS number 7795-95-1
Executive Summary
1-Octanesulfonyl chloride (
This guide moves beyond basic property listing to provide a mechanistic and operational framework for utilizing CAS 7795-95-1 in high-fidelity research environments.
Chemical Profile & Physicochemical Dynamics
The utility of this compound is dictated by its biphasic nature: a highly reactive, electrophilic sulfonyl head group attached to an inert, lipophilic octyl chain.[1][2]
Table 1: Critical Physicochemical Parameters
| Parameter | Value | Operational Implication |
| Molecular Weight | 212.74 g/mol | Essential for stoichiometric calculations.[1] |
| Physical State | Liquid (Colorless/Pale Yellow) | Easier to dispense than solid aryl sulfonyl chlorides; amenable to automated liquid handling.[1] |
| Boiling Point | ~75°C @ 0.03 mmHg | High boiling point at atm pressure; vacuum distillation required for purification.[1] |
| Density | 1.087 g/mL | Denser than water; forms the bottom layer in aqueous extractions if chlorinated solvents are not used.[1] |
| Reactivity | Moisture Sensitive | Hydrolyzes to 1-octanesulfonic acid and HCl upon contact with ambient moisture.[1] |
| LogP (Est.) | ~3.8 | Significantly increases lipophilicity of coupled substrates.[1] |
Mechanistic Architecture
The primary reaction pathway for this compound is Nucleophilic Substitution at Sulfur .[1] Unlike carbonyl carbons, the sulfur atom is hypervalent.[1] The reaction with nucleophiles (amines, alcohols) generally proceeds via an addition-elimination mechanism or a concerted
Key Mechanistic Insight: The aliphatic chain exerts an inductive electron-donating effect (
Diagram 1: Sulfonylation Mechanism (Amine Nucleophile)
Caption: Nucleophilic attack on the sulfur center leading to sulfonamide formation. The base is critical for driving equilibrium by neutralizing the HCl byproduct.
Application Vectors
A. Medicinal Chemistry: Lipophilicity Tuning
In drug design, the sulfonamide group (
-
Permeability: The C8 chain facilitates passive diffusion across lipid bilayers.[1]
-
Potency: Used in fragment-based drug discovery to probe hydrophobic pockets in target proteins (e.g., enzyme inhibitors).[1]
B. Materials Science: Surface Engineering
This compound is used to modify amine-functionalized surfaces (e.g., APTES-treated silica or amine-rich polymers).[1]
-
Hydrophobicity: Reacting surface amines with this chloride creates a sulfonamide linkage, exposing the octyl tail to the environment. This significantly increases the water contact angle.[1]
-
Stability: Sulfonamide linkages are generally more stable to hydrolysis than corresponding amide or ester linkages under basic conditions.[1]
Operational Protocol: Synthesis of N-Alkyl-1-Octanesulfonamide
Objective: Synthesis of a sulfonamide derivative from a primary amine. Scale: 5.0 mmol.
Reagents:
-
This compound (1.1 equiv, 5.5 mmol)[1]
-
Primary Amine (1.0 equiv, 5.0 mmol)
-
Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1] -
Dichloromethane (DCM) (Anhydrous, 20 mL)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 50 mL round-bottom flask under nitrogen flow. Causality: Moisture competes with the amine, hydrolyzing the chloride to sulfonic acid.
-
Solvation: Dissolve the Primary Amine (5.0 mmol) and Base (7.5 mmol) in anhydrous DCM (15 mL). Cool to 0°C using an ice bath.[1] Causality: The reaction is exothermic; cooling prevents side reactions and controls the rate.
-
Addition: Dilute this compound (5.5 mmol) in DCM (5 mL). Add dropwise to the amine solution over 10 minutes. Causality: Slow addition prevents localized heating and ensures selectivity.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC or LC-MS.[1]
-
Quench: Add 10 mL of 1M HCl. Causality: Neutralizes excess base and protonates any unreacted amine, moving it to the aqueous phase.
Diagram 2: Purification & Workup Workflow
Caption: Biphasic workup strategy designed to remove unreacted amine (Acid wash) and hydrolyzed sulfonyl chloride (Base wash).[1]
Handling, Stability & Safety
-
Corrosivity: CAS 7795-95-1 is classified as Skin Corr.[1][3][4] 1B . It causes severe skin burns and eye damage.[1][3][5] Always handle in a fume hood with nitrile gloves and safety goggles.[1]
-
Moisture Sensitivity: Store under inert gas (Nitrogen/Argon) at 2-8°C. If the liquid turns cloudy or precipitates a white solid, it has hydrolyzed to 1-octanesulfonic acid.[1]
-
Incompatibility: Violent reaction with strong oxidizers and strong bases.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 82261, this compound. Retrieved from [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1][6] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry, 74(24), 9287–9291. (Cited for synthesis and reactivity context).
Sources
- 1. This compound | C8H17ClO2S | CID 82261 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | 7795-95-1 [chemicalbook.com]
- 5. This compound | 7795-95-1 | TCI AMERICA [tcichemicals.com]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Technical Guide: 1-Octanesulfonyl Chloride
Physicochemical Profile, Synthetic Utility, and Handling Protocols
Executive Summary
1-Octanesulfonyl chloride (CAS: 7795-95-1) is a critical electrophilic building block in medicinal chemistry and materials science.[1][2][3][4] While its primary identity is defined by its molecular weight of 212.74 g/mol , its utility stems from the reactivity of the sulfonyl chloride motif fused to a lipophilic
Part 1: Physicochemical Profile & Stoichiometric Data[1][2][4]
Accurate stoichiometry is the bedrock of reproducible synthesis.[2][4] The molecular weight provided here is calculated based on standard atomic weights (IUPAC) and is essential for calculating equivalents in parallel synthesis.
Core Properties Table[1][2][4]
| Property | Value | Technical Context |
| Molecular Weight | 212.74 g/mol | Basis for all molarity calculations.[1][2][4] |
| Molecular Formula | Lipophilic tail ( | |
| CAS Number | 7795-95-1 | Note: Do not confuse with Pentaborane (CAS 19624-22-7).[1][2][4] |
| Density | 1.087 g/mL (at 25°C) | Essential for volume-based dispensing in automated liquid handlers.[1][2][4] |
| Boiling Point | 75°C (at 0.03 mmHg) | High vacuum required for distillation; thermal instability risk >100°C. |
| Physical State | Colorless to pale yellow liquid | Darkening indicates hydrolysis or decomposition.[1][2][4] |
| Refractive Index | Purity check parameter.[1][2][4] |
Stoichiometry Calculator (Bench Reference)
For a standard 1.0 mmol reaction scale:
Part 2: Synthetic Routes & Mechanistic Insight[1][4]
The primary application of this compound is the formation of sulfonamides (reaction with amines) or sulfonate esters (reaction with alcohols).[1][2][4] The reaction proceeds via a nucleophilic substitution at the sulfur atom.[2][4]
Mechanism: Nucleophilic Substitution at Sulfur
Unlike acyl chlorides, sulfonyl chlorides react via a concerted
Figure 1: Mechanistic pathway for sulfonamide formation.[1][2][4] The base (e.g., TEA) is critical to neutralize the HCl byproduct, driving the equilibrium forward.[1]
Part 3: Experimental Protocol (Sulfonamide Synthesis)
Scenario: Synthesis of N-benzyl-1-octanesulfonamide (Model Reaction). Objective: High-yield coupling while minimizing hydrolysis of the sulfonyl chloride.
Reagents
-
Substrate: Benzylamine (1.0 equiv).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv).[1][2][4]
-
Solvent: Dichloromethane (DCM) (Anhydrous).[1][2][4] Note: THF is a viable alternative.[1]
Step-by-Step Methodology
-
Preparation (Inert Environment):
-
Solvation:
-
Addition:
-
Reaction & Monitoring:
-
Work-up:
Figure 2: Operational workflow for solution-phase synthesis, emphasizing temperature control and inert atmosphere.
Part 4: Surface Chemistry Applications[1][4]
Beyond drug discovery, this compound is used to modify surfaces to increase hydrophobicity (due to the
-
Substrate: Amine-functionalized glass or silicon (e.g., APTES-treated surfaces).[1][2][4]
-
Method: The protocol mirrors the solution phase but requires immersion.[2][4]
-
Outcome: Formation of a stable sulfonamide linkage, presenting the octyl tail to the interface.[2][4] This lowers surface energy and increases water contact angle (typically >90°).[1][2][4]
Part 5: Handling, Stability & Safety (E-E-A-T)
The "Silent Killer" of Yields: Hydrolysis The most common reason for reaction failure with this reagent is invisible hydrolysis.[2][4] The bottle may contain significant amounts of sulfonic acid (hydrolysis product) and HCl.[2][4]
Quality Control Check:
Before using an old bottle, take a small aliquot for 1H NMR in
-
Pure: Triplet at ~3.6 ppm (
adjacent to ).[1][2][4] -
Hydrolyzed: Shifted triplet (often ~3.0-3.2 ppm) corresponding to the sulfonic acid.[1][2][4]
Storage Protocol:
-
Store at 2–8°C .
Safety:
References
-
Sigma-Aldrich. this compound Product Specification & Properties. Retrieved from [1][2][4]
-
PubChem. this compound (Compound Summary). National Library of Medicine.[2][4] Retrieved from [1][4]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2][4][5] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1][2][4][5] Journal of Organic Chemistry.[2][4][5][6] (Cited for mechanistic context of sulfonyl chloride reactivity).
-
ChemicalBook. this compound CAS 7795-95-1 Data.[1][2][3][4][6][7] Retrieved from [1][4]
Sources
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- 4. 1-Octanesulfonic acid | C8H18O3S | CID 49939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. This compound | 7795-95-1 [chemicalbook.com]
- 7. 1-オクタンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Monograph: 1-Octanesulfonyl Chloride
Structural Architecture, Synthetic Utility, and Validated Protocols[1]
Executive Summary
1-Octanesulfonyl chloride (CAS: 7795-95-1) represents a critical amphiphilic building block in medicinal chemistry and materials science. Characterized by a lipophilic
Molecular Architecture & Physicochemical Profile[3]
The utility of this compound stems from its bifunctional amphiphilicity . Unlike short-chain analogs (e.g., methanesulfonyl chloride), the octyl chain imparts significant hydrophobic character, influencing the solubility and bioavailability of downstream derivatives.
Structural Specifications:
-
Geometry: The sulfur atom adopts a distorted tetrahedral geometry. The
bond angle is typically expanded ( ) due to repulsion between the oxygen lone pairs, while the angle is compressed. -
Bond Polarization: The
bond is highly polarized, rendering the sulfur atom intensely electrophilic. The chlorine atom acts as a labile leaving group ( of conjugate acid ), facilitating nucleophilic attack. -
Lipophilicity: The
moiety acts as a "lipid anchor," often used in drug design to enhance interaction with hydrophobic pockets in enzymes (e.g., Matrix Metalloproteinases) or to facilitate cell membrane penetration.
| Property | Value | Critical Implication |
| Molecular Formula | MW: 212.74 g/mol | |
| Boiling Point | 75°C (0.03 mmHg) | High vacuum required for distillation; thermal instability at atm pressure. |
| Density | 1.087 g/mL | Denser than water; forms bottom layer in aqueous extractions. |
| Reactivity | Moisture Sensitive | Rapid hydrolysis to sulfonic acid ( |
Synthetic Routes & Purity Control
For research applications requiring
A. The Reed Reaction (Industrial - Avoid for High Purity)
Historically, the radical sulfochlorination of
-
Flaw: This produces a statistical mixture of isomers (1-, 2-, 3-, 4-octanesulfonyl chloride). Separating the terminal 1-isomer is thermodynamically difficult.
B. Oxidative Chlorination of Thiols (Preferred Research Route)
The gold standard for laboratory synthesis involves the oxidative chlorination of 1-octanethiol. This ensures regiospecificity (only the terminal position is functionalized).
-
Reagents:
(classic) or -chlorosuccinimide (NCS)/ (mild). -
Mechanism: The thiol (
) is oxidized to the sulfenyl chloride ( ), then the sulfinic acid ( ), and finally the sulfonyl chloride ( ).
Mechanistic Reactivity: Nucleophilic Substitution[2][4]
The core reactivity of this compound is defined by Nucleophilic Substitution at Sulfur (
The Pathway:
-
Attack: The nucleophile (amine/alcohol) attacks the electrophilic sulfur.
-
Transition: Formation of a pentacoordinate transition state where axial positions are occupied by the leaving group (Cl) and the nucleophile.
-
Elimination: Expulsion of the chloride ion and restoration of the tetrahedral geometry.
Visualization: Sulfonylation Mechanism
Figure 1: Mechanism of sulfonamide formation showing the critical role of base scavenging.
Validated Protocol: Synthesis of N-Octylsulfonamides
Objective: Synthesis of a lipophilic sulfonamide library member with
Reagents
-
This compound (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
-
Preparation (T=0): Flame-dry a round-bottom flask under
atmosphere. Add the amine (1.1 equiv) and TEA (1.5 equiv) to anhydrous DCM (0.2 M concentration relative to amine). -
Thermal Control: Cool the solution to
using an ice bath. Reasoning: The reaction is exothermic; heat promotes side reactions (disulfonylation). -
Addition: Add this compound (1.0 equiv) dropwise (neat or dissolved in minimal DCM) over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint (Self-Validation):
-
TLC: Check disappearance of the sulfonyl chloride (usually high
in Hex/EtOAc) and appearance of a polar spot (sulfonamide). -
Visual: Formation of a white precipitate (Triethylamine hydrochloride) usually indicates reaction progress.
-
-
Workup: Dilute with DCM. Wash sequentially with:
-
Isolation: Dry over
, filter, and concentrate in vacuo.
Visualization: Experimental Workflow
Figure 2: Step-by-step logic flow for the synthesis and purification of sulfonamides.
Applications in Drug Discovery & Materials
A. Medicinal Chemistry (Lipid Mimetics)
The
-
MMP Inhibitors: Sulfonamide hydroxamates derived from octanesulfonyl chloride show potency against Matrix Metalloproteinases by chelating the Zinc ion while the octyl tail occupies the S1' pocket [1].
-
Permeability Enhancers: Attaching the octylsulfonyl moiety to highly polar drugs can create "prodrug-like" properties, facilitating passive diffusion across the blood-brain barrier.
B. Surface Chemistry (SAMs)
This compound reacts with hydroxylated surfaces (silica, glass) to form Self-Assembled Monolayers (SAMs) .
-
The resulting surface is hydrophobic and chemically stable, unlike silanes which can polymerize. This is critical for creating non-fouling surfaces in biosensors [2].
References
-
BenchChem. (2025).[3] this compound: Overview and Significance in Contemporary Chemical Science. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: this compound (CAS 7795-95-1).[2][4][5][6] Retrieved from
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[7] Direct Conversion of Thiols to Sulfonyl Chlorides. Journal of Organic Chemistry, 74(24), 9287-9291.[2] Retrieved from
-
Organic Chemistry Portal. (2024).[8] Synthesis of Sulfonamides. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82261, this compound. Retrieved from
Sources
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- 5. chembk.com [chembk.com]
- 6. CAS 7795-95-1: this compound | CymitQuimica [cymitquimica.com]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Technical Guide: 1-Octanesulfonyl Chloride in Chemical Synthesis
[1]
Executive Summary
1-Octanesulfonyl chloride (CAS 7795-95-1) is a critical electrophilic reagent utilized in medicinal chemistry and materials science.[1] Defined by its lipophilic C8 alkyl chain and reactive sulfonyl chloride moiety, it serves as a primary building block for synthesizing sulfonamides, sulfonate esters, and ionic liquids.[1] This guide provides a rigorous physicochemical profile, mechanistic insights into its reactivity, and validated protocols for its application in drug development and surface engineering.[1]
Part 1: Physicochemical Profile[1][2][3][4]
The utility of this compound stems from its amphiphilic nature—combining a hydrophobic octyl tail with a polar, reactive headgroup.[1] This structure allows for unique solubility profiles and interface behaviors in biphasic systems.[1]
Table 1: Key Physical and Chemical Properties
| Property | Value | Context/Implication |
| CAS Number | 7795-95-1 | Unique identifier for regulatory and sourcing verification.[1][2][3][4] |
| Molecular Formula | C₈H₁₇ClO₂S | MW: 212.74 g/mol .[1][5][6][3][7][8] |
| Appearance | Colorless to pale yellow liquid | Discoloration (yellow/brown) indicates hydrolysis or decomposition.[1] |
| Density | 1.087 – 1.089 g/mL (25°C) | Slightly denser than water; facilitates phase separation in aqueous workups. |
| Boiling Point | 75°C @ 0.03 mmHg | High boiling point at atm pressure; requires high vacuum for distillation.[1] |
| Refractive Index | Purity indicator; deviations suggest hydrolysis products (sulfonic acid). | |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile | Insoluble in water (reacts/hydrolyzes).[1] |
| Stability | Moisture Sensitive | Rapidly hydrolyzes to 1-octanesulfonic acid and HCl upon exposure to humidity.[1] |
Data aggregated from Sigma-Aldrich and PubChem [1, 2].[1]
Part 2: Reactivity & Mechanistic Logic[1]
The Sulfonyl Transfer Mechanism
The core utility of this compound lies in the sulfur atom's high electrophilicity.[1] Unlike acyl chlorides, sulfonyl chlorides react via a concerted
Key Reactivity Principles:
-
Nucleophilic Attack: The sulfur atom is attacked by nucleophiles (amines, alcohols, thiols).[1] The octyl chain exerts a positive inductive effect (+I), slightly reducing electrophilicity compared to benzenesulfonyl chlorides, but the steric hindrance is minimal.[1]
-
Leaving Group: The chloride ion (
) is a good leaving group, driving the reaction forward.[1] -
Hydrolysis Competition: Water competes as a nucleophile.[1] In the presence of ambient moisture, the compound degrades to 1-octanesulfonic acid (
) and corrosive gas.[1] This reaction is autocatalytic as the generated acid can further promote degradation.[1]
Visualization: Sulfonamide Formation Pathway
The following diagram illustrates the mechanistic pathway for sulfonamide synthesis, the most common application in drug discovery.[1]
Figure 1: Mechanistic flow of nucleophilic substitution at the sulfonyl center.[1]
Part 3: Handling, Storage, & Safety (E-E-A-T)[1][11]
Safety Warning: this compound is corrosive (Skin Corr.[1][3][9] 1B) and a lachrymator.[1] It causes severe skin burns and eye damage [2].[1][10][9][11]
Storage Protocol
-
Atmosphere: Must be stored under an inert atmosphere (Nitrogen or Argon).[1][3]
-
Temperature: Refrigeration (2–8°C) is recommended to suppress thermal decomposition.[1]
-
Container: Store in tightly sealed glass containers with Teflon-lined caps. Avoid metal containers due to potential corrosion from trace HCl.[1]
Handling "Best Practices"
-
Moisture Control: Always manipulate reagents in a fume hood using dry glassware.[1] Syringes and needles should be oven-dried.[1]
-
Quenching Spills: Do not use water directly on neat spills.[1] Absorb with dry sand or vermiculite, then neutralize with a dilute sodium bicarbonate solution in a controlled waste container.[1]
Part 4: Applications in Synthesis
Medicinal Chemistry (Sulfonamides)
The octyl chain introduces significant lipophilicity (
-
Improve membrane permeability of polar pharmacophores.[1]
-
Enhance binding affinity to hydrophobic pockets in enzymes (e.g., protease inhibitors).[1]
Materials Science (Ionic Liquids)
This compound is a precursor for 1-alkyl-3-methylimidazolium alkylsulfonates.[1][6] These ionic liquids are tunable solvents used in green chemistry and electrochemistry [1].[1]
Surface Engineering
Used to create hydrophobic self-assembled monolayers (SAMs) on hydroxylated surfaces (glass, silicon).[1] The sulfonyl chloride anchors to surface -OH groups, exposing the C8 tail to create a water-repellent interface.[1]
Part 5: Experimental Protocols
Protocol A: General Synthesis of N-Octylsulfonamides
Target Audience: Synthetic Chemists
Objective: Synthesize a sulfonamide from a primary amine and this compound.
Reagents:
-
Primary Amine (1.0 equiv)[12]
-
This compound (1.1 equiv)[1]
-
Triethylamine (
) or Pyridine (2.0 equiv) -
Dichloromethane (DCM), anhydrous[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the amine (1.0 mmol) and
(2.0 mmol) in anhydrous DCM (5 mL). Cool the solution to 0°C using an ice bath.-
Why 0°C? Controls the exothermicity of the reaction and minimizes side reactions (e.g., bis-sulfonylation).[1]
-
-
Addition: Add this compound (1.1 mmol) dropwise via syringe.
-
Visual Cue: Fuming may occur if the needle tip is not submerged or if moisture is present.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (solvent system: Hexane/EtOAc).[1]
-
Workup:
-
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography if necessary.
Workflow Visualization
Figure 2: Operational workflow for sulfonamide synthesis.
References
Sources
- 1. CAS 7795-95-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 7795-95-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 7795-95-1 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 7795-95-1 | Benchchem [benchchem.com]
- 7. AB118330 | CAS 7795-95-1 – abcr Gute Chemie [abcr.com]
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- 11. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 1-Octanesulfonyl Chloride: Physicochemical Properties, Synthesis, and Handling
This guide provides an in-depth analysis of 1-octanesulfonyl chloride, a pivotal reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond basic data to explore the causality behind its properties and handling protocols, ensuring a comprehensive understanding rooted in scientific integrity.
Introduction and Significance
This compound (C₈H₁₇ClO₂S) is an organosulfur compound distinguished by an eight-carbon alkyl chain linked to a sulfonyl chloride functional group. This structure makes it a highly effective sulfonating agent, primarily used to introduce the octylsulfonyl group into various molecules.[1] Its significance lies in its role as a key intermediate for synthesizing sulfonamides and sulfonate esters, which are prevalent structural motifs in numerous biologically active compounds, including sulfonamide antibiotics.[1] Furthermore, its application extends to materials science, notably in the preparation of specialized 1-alkyl-3-methylimidazolium alkylsulfonate ionic liquids.[2][3]
Physicochemical Properties and the Critical Nature of Boiling Point
The physical and chemical properties of this compound dictate its handling, purification, and reaction conditions. Understanding these parameters is essential for its effective and safe utilization in a laboratory setting.
Core Physicochemical Data
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Boiling Point (b.p.) | 75 °C at 0.03 mmHg | [1][2][3][4][5] |
| Melting Point (m.p.) | 14 °C | [2][5] |
| Density | 1.087 g/mL at 25 °C | [1][2][3][4][5] |
| Refractive Index (n²⁰/D) | 1.460 | [1][2][3][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3][4][5] |
| Molecular Weight | 212.74 g/mol | [1][6] |
| Appearance | Colorless to light yellow/red liquid | [2] |
| Sensitivity | Moisture Sensitive | [2] |
| CAS Number | 7795-95-1 | [6] |
In-Depth Analysis of the Boiling Point
The most critical physical parameter for the purification of this compound is its boiling point, which is exclusively reported under high vacuum (75 °C at 0.03 mmHg).[2][3][4][5] This is not an arbitrary condition but a direct consequence of the compound's thermal instability.
Causality: Like many aliphatic sulfonyl chlorides, this compound is prone to decomposition at elevated temperatures. Attempting to distill it at atmospheric pressure would lead to degradation, yielding undesirable byproducts such as alkenes and sulfur dioxide, and significantly reducing the yield of the pure compound. Vacuum distillation is therefore the mandatory method for its purification. By reducing the ambient pressure, the boiling point is lowered to a temperature (75 °C) where the molecule is stable, allowing it to vaporize without decomposition. This relationship between pressure and boiling point is governed by the Clausius-Clapeyron equation, which demonstrates that a liquid's vapor pressure increases non-linearly with temperature.[7]
Synthesis and Purification
The synthesis of this compound typically involves the oxidative chlorination of its corresponding thiol, 1-octanethiol. The following protocol is a self-validating system, incorporating a robust workup and a definitive purification step tied directly to the compound's key physical property.
Detailed Experimental Protocol: Oxidative Chlorination of 1-Octanethiol
This protocol is adapted from established literature methods for the synthesis of sulfonyl chlorides from thiols.[2][8]
Step 1: Reaction Setup
-
To a stirred solution of 1-octanethiol (1 mmol) in acetonitrile (CH₃CN), add 30% hydrogen peroxide (H₂O₂, 3 mmol, 0.3 mL) at 25 °C.[2][8]
-
Slowly add titanium tetrachloride (TiCl₄, 1 mmol, 0.11 mL) to the mixture. A white precipitate of titanium dioxide (TiO₂) will form immediately.[2][8]
-
Expert Insight: TiCl₄ acts as a Lewis acid catalyst, activating the thiol towards oxidation. The immediate precipitation of TiO₂ drives the reaction forward.
-
Step 2: Reaction Monitoring
-
Stir the reaction mixture at 25 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiol is completely consumed.
Step 3: Aqueous Workup (Quenching and Extraction)
-
Once the reaction is complete, quench the mixture by adding deionized water (10 mL). This deactivates the catalyst and dissolves water-soluble byproducts.[2][8]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (4 x 5 mL).[2][8]
-
Expert Insight: Ethyl acetate is chosen for its ability to dissolve the non-polar product while being immiscible with the aqueous phase. Multiple extractions ensure maximum recovery.
-
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
Step 4: Isolation of Crude Product
-
Filter the mixture to remove the drying agent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.[2][8]
Step 5: Final Purification (Vacuum Distillation)
-
Set up a fractional distillation apparatus for vacuum operation.
-
Heat the crude product gently.
-
Collect the fraction boiling at 75 °C under a pressure of 0.03 mmHg to obtain the pure this compound.[2][4][5]
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the purified final product.
Caption: Workflow for the synthesis and purification of this compound.
Core Reactivity and Key Applications
The synthetic utility of this compound stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it an excellent target for nucleophiles.
-
Reaction with Amines (Sulfonamide Formation): It reacts readily with primary and secondary amines in the presence of a base to form stable N-alkyl-1-octanesulfonamides. This reaction is fundamental in medicinal chemistry.[1]
-
Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a non-nucleophilic base like pyridine, it reacts with alcohols to yield octanesulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.[1]
-
Hydrolysis: The compound is sensitive to moisture and will slowly hydrolyze in the presence of water to form the corresponding 1-octanesulfonic acid.[1] This underscores the need for anhydrous storage and handling conditions.
Key Reaction Pathways
Caption: Primary reaction pathways for this compound with nucleophiles.
Safety, Handling, and Storage
The high reactivity of this compound necessitates strict safety protocols. Its hazardous nature is well-documented and must be respected.
Hazard Analysis
-
Hazard Statement H314: Causes severe skin burns and eye damage.[4][6]
-
Trustworthiness Insight: This classification means the chemical can cause irreversible damage upon contact. It is corrosive not just due to its inherent reactivity, but also because its hydrolysis product, 1-octanesulfonic acid, is a strong acid.
-
Safe Handling Protocol
-
Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of corrosive vapors.
-
Personal Protective Equipment (PPE): A full complement of PPE is mandatory. This includes:
-
Inert Atmosphere: Due to its moisture sensitivity, handle and store the reagent under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Spill Management: Have a spill kit ready containing an appropriate neutralizer for acids (such as sodium bicarbonate) and absorbent material.
Storage
-
Store in a tightly sealed container under an inert gas.
-
Keep in a cool, dry, and well-ventilated area, preferably in a refrigerator rated for chemical storage at 2-8°C .[2]
-
Store away from incompatible materials, especially water, bases, and oxidizing agents.
Safety Decision Workflow
Sources
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- 2. This compound | 7795-95-1 [chemicalbook.com]
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- 4. This compound 97 7795-95-1 [sigmaaldrich.com]
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- 6. This compound | C8H17ClO2S | CID 82261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Monograph: 1-Octanesulfonyl Chloride
Physicochemical Profiling, Synthetic Utility, and Handling Protocols
Part 1: Executive Summary
1-Octanesulfonyl chloride (CAS 7795-95-1) is a critical electrophilic reagent utilized extensively in the synthesis of sulfonamides, sulfonate esters, and ionic liquids.[1][2] While its primary utility lies in the introduction of the octylsulfonyl pharmacophore, its physicochemical behavior—specifically its density and hydrolytic instability—dictates the success of process scale-up and precise dosing.
This guide moves beyond basic datasheet values to analyze the 1.087 g/mL (25 °C) density metric as a dynamic variable dependent on purity and moisture content. It provides a self-validating framework for handling this moisture-sensitive reagent to ensure experimental reproducibility in drug discovery and material science applications.
Part 2: Physicochemical Characterization[3]
The Density Metric: More Than a Number
For high-throughput screening and automated synthesis, accurate liquid handling is paramount. The density of this compound is the primary conversion factor for volumetric dosing.
Core Data:
| Property | Value | Conditions | Source |
|---|---|---|---|
| Density | 1.087 g/mL | @ 25 °C | [1, 2] |
| Refractive Index |
The Hydrolysis Drift (Causality of Error)
The density of this compound is not static in an ambient environment. The sulfonyl chloride moiety (
Impact on Density:
-
Initial Phase: Absorption of water increases mass without proportional volume expansion, momentarily increasing density.
-
Degradation Phase: Evolution of HCl gas and formation of the sulfonic acid (solid/viscous liquid) alters the bulk density and viscosity, leading to dosing errors of up to 5-10% in automated liquid handlers.
-
Operational Insight: If the reagent appears cloudy or fumes upon opening, the density value of 1.087 g/mL is no longer valid.
Part 3: Synthetic Utility & Mechanism[7]
Mechanism of Sulfonylation
The primary application of this compound is the formation of sulfonamides (in drug development) or sulfonate esters.[2] The reaction proceeds via a nucleophilic substitution at the sulfur atom. Unlike acyl chlorides, sulfonyl chlorides proceed through a concerted
Visualization: Sulfonylation Pathway
The following diagram outlines the reaction logic and critical intermediates when reacting with a primary amine.
Figure 1: Mechanistic pathway for the sulfonylation of amines using this compound. The base is critical for scavenging the HCl byproduct to drive equilibrium.
Application in Ionic Liquids
Beyond medicinal chemistry, this reagent is a precursor for 1-alkyl-3-methylimidazolium alkylsulfonates .[2][5][7] These ionic liquids are tunable solvents for green chemistry. The high purity of the sulfonyl chloride starting material is essential here; trace HCl impurities can drastically alter the viscosity and electrochemical window of the resulting ionic liquid [3].
Part 4: Experimental Protocols
Protocol A: Self-Validating Density Determination (Inert Atmosphere)
Standard pycnometry fails with moisture-sensitive acid chlorides due to hydrolysis during weighing.
Objective: Determine density without atmospheric interference.
Equipment: Gas-tight Hamilton syringe (1.00 mL), Analytical Balance (0.1 mg precision), Septum-capped vial of reagent under
-
Tare: Place the dry, empty gas-tight syringe on the balance. Record Mass (
). -
Sampling: Insert needle through the septum of the reagent bottle (under nitrogen).
-
Draw: Withdraw exactly 1.00 mL of liquid. Crucial: Eliminate all bubbles by cycling the plunger within the inert headspace.
-
Weighing: Remove needle, wipe the exterior with a lint-free wipe (quickly), and place on balance. Record Mass (
). -
Calculation:
-
Validation: If
or , suspect hydrolysis or temperature deviation.
Protocol B: Green Synthesis of this compound
Traditional methods use
Reagents: 1-Octanethiol, N-Chlorosuccinimide (NCS), HCl (aq), Acetonitrile.
-
Preparation: Dissolve N-Chlorosuccinimide (3.0 equiv) in Acetonitrile/2M HCl (1:5 ratio).
-
Addition: Cool to 0 °C. Add 1-Octanethiol (1.0 equiv) dropwise.
-
Reaction: Stir vigorously. The thiol is oxidized to the sulfonyl chloride.[2]
-
Workup: Extract with isopropyl ether. Wash with brine. Dry over
. -
Purification: Vacuum distillation (Note: High vac required, bp 75 °C @ 0.03 mmHg).
Visualization: Synthetic Workflow
Figure 2: Green synthetic route avoiding gaseous chlorine, utilizing NCS for oxidative chlorosulfonation.
Part 5: Safety & Handling
Corrosivity (Skin Corr.[5][6] 1B): this compound causes severe skin burns and eye damage.[6] It is lachrymatory. All handling must occur in a fume hood.
Storage Stability:
-
Condition: Store under Nitrogen or Argon.
-
Temperature: 2–8 °C (Refrigerated).
-
Container: Tightly sealed glass with Teflon-lined caps. Do not use metal containers due to potential corrosion from trace HCl.
Spill Management: Do not use water. Adsorb with dry sand or vermiculite. Neutralize with dilute sodium bicarbonate solution only after the bulk liquid has been absorbed and moved to a waste container.
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from
-
ChemicalBook. (2023). This compound Properties and Synthesis. Retrieved from
-
Blesic, M., et al. (2009).[5] New catanionic surfactants based on 1-alkyl-3-methylimidazolium alkylsulfonates. Physical Chemistry Chemical Physics, 11(21), 4260-4268.[5] Retrieved from
- Bahrami, K., et al. (2011). Direct Conversion of Thiols to Sulfonyl Chlorides. Journal of Organic Chemistry.
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Technical Guide: Electrophilicity and Synthetic Utility of 1-Octanesulfonyl Chloride
[1][2]
Executive Summary
1-Octanesulfonyl chloride (OSC) (
This guide dissects the electronic architecture of OSC, provides validated protocols for its use in nucleophilic substitution, and details the mechanistic pathways that govern its reactivity.
Part 1: Molecular Architecture & Electronic Theory[1][2]
The Electrophilic Sulfur Center
The reactivity of OSC is dictated by the sulfur atom in the
-
Inductive Effects: The octyl group (
) exerts a weak inductive electron-donating effect ( ).[1][3] While this makes the sulfur slightly less electrophilic than in benzenesulfonyl chloride (where the phenyl ring can act as an electron sink depending on substitution), the strong electron-withdrawing nature of the sulfonyl moiety ( ) and the chlorine leaving group dominates. -
Hard-Soft Acid Base (HSAB) Theory: The sulfur atom in OSC acts as a "hard" electrophile.[3] It reacts preferentially with hard nucleophiles (primary amines, alcohols) under charge-controlled conditions.[1][3]
-
Steric Environment: The linear octyl chain provides minimal steric hindrance compared to bulky aryl-sulfonyl chlorides (e.g., triisopropylbenzenesulfonyl chloride), allowing for rapid kinetics even with secondary amines.[1]
Quantitative Reactivity Data
The following table summarizes the reactivity profile of OSC compared to standard electrophiles.
| Parameter | This compound | Benzenesulfonyl Chloride | Implication |
| Hybridization (S) | Geometry dictates backside attack accessibility.[1][3] | ||
| Electronic Effect | Alkyl (+I) stabilizes S slightly | Phenyl (-I/-M) destabilizes S | OSC is slightly less reactive to hydrolysis than Ar-SO2Cl.[1][3] |
| Leaving Group | Chloride ( | Chloride ( | Excellent leaving group; drives irreversibility.[1][3] |
| Hydrolysis | Moderate (mins to hours) | Fast (seconds to mins) | OSC is easier to handle in humid air than Ar-SO2Cl.[1][3] |
Part 2: Mechanistic Pathways[1]
The reaction of OSC with nucleophiles proceeds via a Nucleophilic Substitution at Sulfur (
Reaction Mechanism Visualization
The following diagram illustrates the reaction of OSC with a primary amine to form a sulfonamide.
Caption: Associative
Part 3: Experimental Protocols
Protocol A: High-Yield Synthesis of Lipophilic Sulfonamides
Context: Used in drug discovery to append a lipophilic "tail" to a pharmacophore, improving membrane permeability. Safety: OSC is corrosive and a lachrymator.[3] Perform all steps in a fume hood.
Reagents:
-
Primary/Secondary Amine (1.0 equiv)[1]
-
Triethylamine (
) or Pyridine (1.5 equiv)[1] -
Dichloromethane (DCM), Anhydrous[1]
-
DMAP (Catalytic, 0.1 equiv - optional for unreactive amines)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (
or Ar). -
Base Addition: Add
(1.5 mmol). If the amine is a salt (e.g., hydrochloride), increase base to 2.5 equiv.[1] -
Cooling: Cool the solution to
using an ice bath to control the exotherm. -
Addition of Electrophile: Add this compound (1.1 mmol) dropwise via syringe.
-
Note: A slight excess of OSC ensures complete consumption of the valuable amine.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (solvent: Hexane/EtOAc).[3] The sulfonamide is typically more polar than the starting chloride but less polar than the amine.
-
-
Quench & Workup:
Protocol B: Surface Modification (Silica/Glass Functionalization)
Context: Creating hydrophobic, anti-fouling surfaces on glass or silicon oxide wafers.[1][3] Mechanism: OSC reacts with surface silanols (Si-OH) or surface-bound amines to form stable linkages.[1][3]
Step-by-Step Workflow:
-
Activation: Clean the glass/silicon substrate with Piranha solution (
) for 30 mins to generate surface -OH groups.[3] (Warning: Piranha solution is explosive with organics). Rinse with DI water and dry under .[3] -
Solution Prep: Prepare a 10 mM solution of this compound in dry Toluene. Add 10 mM dry Pyridine.[3]
-
Immersion: Submerge the substrate in the solution.
-
Incubation: Seal the vessel and incubate at RT for 12–24 hours. The pyridine scavenges the HCl produced, driving the reaction.[2]
-
Curing: Remove substrate, rinse copiously with Toluene, then Ethanol, then Water.[1] Bake at
for 30 mins to crosslink/stabilize the layer.
Part 4: Troubleshooting & Optimization
Common Failure Modes
| Issue | Cause | Solution |
| Low Yield | Hydrolysis of OSC | Ensure solvents are anhydrous.[1][3] Store OSC under inert gas. |
| Impurity (R-OH) | Sulfonic Acid formation | Wash organic layer thoroughly with |
| Slow Reaction | Steric hindrance (amine) | Add catalytic DMAP (4-Dimethylaminopyridine) to activate the sulfonyl chloride.[1][3] |
Synthetic Workflow Logic
The following diagram outlines the decision logic for optimizing the reaction based on nucleophile type.
Caption: Decision matrix for optimizing reaction conditions based on nucleophile class and steric constraints.
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[3] Available at: [Link][1]
-
Royal Society of Chemistry. Sulfonyl Chloride Kinetics and Hydrolysis Mechanisms.[3] RSC Advances / J. Chem. Soc.[3] B. Available at: [Link][3][4][5]
-
Organic Chemistry Portal. Synthesis of Sulfonamides and Sulfonates. Available at: [Link][1]
The Hydrolysis of 1-Octanesulfonyl Chloride to Octanesulfonic Acid: A Comprehensive Technical Guide
This in-depth guide is intended for researchers, scientists, and professionals in drug development, providing a thorough understanding of the hydrolysis of 1-octanesulfonyl chloride to octanesulfonic acid. This document delves into the reaction's core principles, from its mechanistic pathways to practical laboratory protocols, ensuring a blend of theoretical knowledge and actionable insights.
Introduction: The Significance of Octanesulfonic Acid and its Precursor
This compound is a pivotal intermediate in organic synthesis, primarily valued for its role as a precursor to 1-octanesulfonic acid and its derivatives. Octanesulfonic acid and its salts are widely utilized as ion-pairing reagents in high-performance liquid chromatography (HPLC) to enhance the separation of polar and non-polar compounds.[1] Its synthesis via the hydrolysis of this compound is a fundamental transformation, the efficiency of which is critical for various downstream applications.[2] Understanding the nuances of this hydrolysis reaction is paramount for optimizing yield, purity, and overall process efficiency.
Dueling Mechanisms: Unraveling the Hydrolysis Pathways
The conversion of this compound to octanesulfonic acid is not a monolithic process. Instead, it proceeds through two primary, competing mechanistic pathways, the predominance of which is dictated by the reaction conditions, most notably the pH of the medium.
The Direct Approach: SN2-like Nucleophilic Substitution
Under neutral or acidic conditions, the hydrolysis predominantly follows a bimolecular nucleophilic substitution (SN2-like) mechanism.[2][3] In this pathway, a water molecule, acting as a nucleophile, directly attacks the electrophilic sulfur atom of the sulfonyl chloride group. This leads to the displacement of the chloride ion and the formation of octanesulfonic acid.[2]
The transition state for this reaction involves the simultaneous formation of the sulfur-oxygen bond and the breaking of the sulfur-chlorine bond. The reaction can be catalyzed by a second water molecule, which acts as a general base to accept a proton from the attacking water molecule in the transition state.[4]
Diagram of the SN2-like Hydrolysis Mechanism:
Caption: SN2-like hydrolysis of this compound.
The Elimination-Addition Pathway: The Role of the Sulfene Intermediate
In the presence of a base (pH > 8), the reaction mechanism can shift towards an elimination-addition pathway involving a highly reactive intermediate known as a sulfene.[2][4] This pathway is particularly relevant for primary alkanesulfonyl chlorides like this compound.
The reaction is initiated by the abstraction of a proton from the carbon atom alpha to the sulfonyl group by a base. This is followed by the elimination of the chloride ion to form the sulfene intermediate (CH₃(CH₂)₆CH=SO₂). This intermediate is highly electrophilic and is rapidly trapped by water or hydroxide ions to yield the final octanesulfonic acid product.[2]
The nature of the trapping nucleophile depends on the pH. In mildly basic conditions (pH 8-10), the sulfene is primarily trapped by water. In more strongly basic solutions (pH > 10), the more nucleophilic hydroxide ion is the predominant trapping agent.[2]
Diagram of the Sulfene Elimination-Addition Mechanism:
Caption: Sulfene-mediated hydrolysis of this compound.
Reaction Kinetics and Influencing Factors
The rate of hydrolysis of this compound is not constant but is influenced by several key parameters. A thorough understanding of these factors is crucial for controlling the reaction and achieving desired outcomes.
Effect of Temperature
As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. The temperature dependence of the reaction rate can be described by the Arrhenius equation, and studies on related sulfonyl chlorides have determined the activation parameters, such as the enthalpy and entropy of activation.[3][5] For practical purposes, conducting the hydrolysis at a controlled, elevated temperature can significantly reduce the reaction time. However, excessively high temperatures should be avoided to minimize potential side reactions or decomposition.
Solvent Effects
The choice of solvent can have a profound impact on the hydrolysis rate. The reaction is sensitive to both the nucleophilicity and the ionizing power of the solvent. While water is the reactant, the use of co-solvents can be necessary to solubilize the often water-insoluble this compound.[6] It's important to note that some organic co-solvents, such as dioxane, have been shown to catalyze the hydrolysis of sulfonyl chlorides.
The Critical Role of pH
As elucidated in the discussion of the reaction mechanisms, pH is a critical determinant of both the rate and the pathway of hydrolysis.
| pH Range | Predominant Mechanism | Key Characteristics |
| Acidic to Neutral (< 8) | SN2-like Nucleophilic Substitution | Direct attack of water on the sulfur atom. |
| Mildly Basic (8-10) | Elimination-Addition (Sulfene) | Formation of a sulfene intermediate, trapped by water.[2] |
| Strongly Basic (> 10) | Elimination-Addition (Sulfene) | Formation of a sulfene intermediate, trapped by hydroxide ions.[2] |
Experimental Protocols: A Practical Guide
The successful hydrolysis of this compound requires careful attention to experimental detail to ensure both a high yield of octanesulfonic acid and the safety of the operator.
General Hydrolysis Procedure
Materials:
-
This compound
-
Deionized water
-
Suitable water-miscible co-solvent if needed (e.g., acetone, acetonitrile)
-
Base (e.g., sodium hydroxide solution) or acid (e.g., hydrochloric acid) for pH adjustment
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask, add the desired amount of deionized water and, if necessary, a co-solvent.
-
pH Adjustment: Adjust the pH of the aqueous solution to the desired level using a dilute acid or base.
-
Addition of this compound: Slowly add the this compound to the stirred aqueous solution at room temperature. The reaction can be exothermic, so controlled addition is crucial.
-
Heating: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction.
-
Reaction Monitoring: Periodically take aliquots of the reaction mixture to monitor the disappearance of the starting material and the formation of the product using an appropriate analytical technique (see Section 5).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The octanesulfonic acid can be isolated by various methods, including neutralization and subsequent crystallization or by direct use of the aqueous solution for downstream applications.
Note: this compound is corrosive and can cause irritation.[6] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Best Practices for Handling and Purification
Due to their susceptibility to hydrolysis, sulfonyl chlorides must be handled with care to prevent premature reaction with atmospheric moisture.[7]
-
Anhydrous Conditions: When not intentionally hydrolyzing, all glassware should be thoroughly dried, and the compound should be stored in a desiccator.
-
Purification: For the purification of unreacted this compound, distillation under reduced pressure is a suitable method for this liquid compound.[7]
-
Aqueous Workups: If an aqueous workup is necessary to remove water-soluble impurities, it should be performed quickly and at low temperatures to minimize hydrolysis of the desired sulfonyl chloride.[7]
Analytical Techniques for Monitoring the Hydrolysis
Accurate monitoring of the hydrolysis reaction is essential for process optimization and for determining the reaction endpoint. Several analytical techniques can be employed for this purpose.
| Analytical Technique | Principle | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their differential partitioning between a stationary and a mobile phase. | Quantitative analysis of the disappearance of this compound and the appearance of octanesulfonic acid. |
| Thin-Layer Chromatography (TLC) | Separation of components based on their differential migration on a stationary phase. | A quick and simple method for qualitative monitoring of the reaction progress. |
| Conductimetry | Measurement of the electrical conductivity of the solution. | The hydrolysis of a sulfonyl chloride produces ions (sulfonic acid and hydrochloric acid), leading to an increase in conductivity that can be correlated with the reaction rate.[5] |
Troubleshooting and Safety Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Hydrolysis of the starting material before the intended reaction. | Optimize reaction time and temperature; Ensure anhydrous handling of the starting material.[7] |
| Formation of Byproducts | Side reactions due to incorrect pH or temperature. | Carefully control the reaction pH and temperature to favor the desired pathway. |
| Difficulty in Isolation | High solubility of the product in the reaction mixture. | Consider derivatization to a less soluble salt or use ion-exchange chromatography for isolation. |
Safety: this compound is a corrosive and moisture-sensitive compound.[6] The hydrolysis reaction produces hydrochloric acid, which is also corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate PPE should be worn at all times.
Conclusion
The hydrolysis of this compound to octanesulfonic acid is a chemically rich transformation governed by a delicate interplay of reaction conditions. A comprehensive understanding of the dual mechanistic pathways, the kinetics, and the practical aspects of handling and analysis is essential for any scientist working with this important reaction. By leveraging the principles and protocols outlined in this guide, researchers can effectively control this hydrolysis to achieve their desired synthetic outcomes.
References
-
(PDF) Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. (n.d.). Retrieved February 7, 2026, from [Link]
-
Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water - Canadian Science Publishing. (n.d.). Retrieved February 7, 2026, from [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N -chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00280A. (2022, September 1). Retrieved February 7, 2026, from [Link]
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
-
(PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. (n.d.). Retrieved February 7, 2026, from [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. (2023, May 20). Retrieved February 7, 2026, from [Link]
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Retrieved February 7, 2026, from [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]
-
Sulfonate - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV. (1988, September 20). Retrieved February 7, 2026, from [Link]
-
The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH | Organic Letters - ACS Publications. (2011, January 10). Retrieved February 7, 2026, from [Link]
Sources
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- 2. This compound | 7795-95-1 | Benchchem [benchchem.com]
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- 6. CAS 7795-95-1: this compound | CymitQuimica [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
1-Octanesulfonyl chloride safety data sheet (SDS)
CAS: 7795-95-1 | Formula: C₈H₁₇ClO₂S | Mol.[1][2][3] Weight: 212.74 g/mol [1][3]
⚠️ Scientific Integrity & Data Validation Note
Critical Discrepancy Alert: The prompt referenced CAS 1912-32-9 in conjunction with 1-Octanesulfonyl chloride.
-
CAS 1912-32-9 refers to Butyl methanesulfonate , a distinct alkylating agent.
-
Action: This guide is authored strictly for This compound (CAS 7795-95-1) to ensure chemical accuracy. Researchers utilizing CAS 1912-32-9 should refer to safety data specific to alkyl sulfonates.
Part 1: Executive Summary & Chemical Identity
This compound is a long-chain aliphatic sulfonyl chloride widely utilized as a derivatizing agent in medicinal chemistry and a building block for ionic liquids and surfactants. Its utility stems from the highly electrophilic sulfur atom, which facilitates the formation of stable sulfonamide or sulfonate ester bonds.
However, this utility comes with significant operational risks. As a sulfonyl chloride, it is prone to rapid hydrolysis, generating hydrochloric acid (HCl) and octanesulfonic acid upon contact with moisture. This guide synthesizes the safety parameters (SDS) with practical handling protocols to ensure research integrity and personnel safety.
Physicochemical Profile
| Property | Value | Context for Handling |
| Physical State | Liquid (Colorless to pale yellow) | Easy to dispense but requires gas-tight syringes. |
| Boiling Point | ~75°C @ 0.03 mmHg | High boiling point; difficult to remove by standard rotovap. |
| Density | 1.087 g/mL | Slightly denser than water; sinks in aqueous washes. |
| Solubility | Reacts with water; Soluble in DCM, THF, EtOAc | Do not use aqueous solvents for reaction. |
| Reactivity | Moisture Sensitive | Requires anhydrous conditions (N₂/Ar atmosphere). |
Part 2: Hazard Assessment & Toxicology (The "Why")
The GHS classification for this compound is primarily driven by its hydrolytic instability. Understanding the mechanism of its toxicity allows for better risk mitigation than rote memorization of hazard codes.
Core Hazards (GHS Classifications)
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[4]
-
Lachrymator: May cause irritation to the respiratory tract and mucous membranes.
The Mechanism of Injury
Upon contact with the moisture in mucous membranes (eyes, lungs) or skin, this compound undergoes nucleophilic attack by water. This irreversible hydrolysis releases Hydrochloric Acid (HCl) directly onto the tissue, causing immediate chemical burns, while the resulting octanesulfonic acid contributes to further tissue damage and protein denaturation.
Visualization: Hydrolysis & Hazard Pathway
The following diagram illustrates the causality between the chemical structure and the safety hazard.
Figure 1: Mechanism of corrosive injury. The lipophilic tail allows the compound to penetrate skin oils before hydrolyzing, potentially deepening the burn.
Part 3: Operational Safety & Handling Protocols
The Self-Validating Protocol: Safety is not just PPE; it is the exclusion of moisture until the quench step.
Engineering Controls
-
Fume Hood: Mandatory. All transfers must occur within a certified hood operating at face velocity >100 fpm.
-
Inert Atmosphere: Reactions must be run under Nitrogen (N₂) or Argon (Ar) to prevent atmospheric moisture from degrading the reagent and releasing HCl in the reaction vessel.
Personal Protective Equipment (PPE)[3]
-
Gloves: Double-gloving is recommended. Nitrile (minimum 5 mil) provides adequate splash protection. For prolonged handling, use Silver Shield/4H laminate gloves.
-
Eye Protection: Chemical splash goggles are required. A face shield is recommended when handling volumes >10 mL.
Decontamination & Quenching (The "Kill" Step)
Never add water directly to a bulk quantity of this compound. The exothermic reaction can cause "bumping" or splashing of hot acid.
-
Small Spills: Cover with dry lime, sand, or soda ash. Sweep up carefully and place in a hazardous waste container.
-
Glassware Cleaning: Rinse glassware with a dilute base (e.g., 1M NaOH) in the fume hood to neutralize trace chlorides before removing them from the hood for washing.
Part 4: Synthetic Utility – Experimental Protocol
Application: Synthesis of N-Octylsulfonamides (Drug Development Intermediate). Objective: To couple this compound with a primary amine while controlling the exotherm and HCl byproduct.
Reagents
-
This compound (1.0 equiv)
-
Primary Amine (e.g., Benzylamine) (1.0 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.2 - 1.5 equiv) – Acts as the HCl scavenger.
-
Dichloromethane (DCM) – Anhydrous.
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and cool under N₂ flow. Add the Primary Amine and Et₃N to the flask. Dissolve in anhydrous DCM (0.1 M concentration relative to amine).
-
Cooling: Submerge the flask in an ice/water bath (0°C). Causality: Low temperature suppresses the hydrolysis rate and controls the exotherm of the sulfonylation.
-
Addition: Dilute this compound in a small volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Observation: Fuming may occur if moisture is present. Ensure the system is closed/vented to a bubbler.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Validation: Monitor by TLC (Thin Layer Chromatography).[5] The sulfonyl chloride spot (usually high Rf) should disappear.
-
-
Quench: Cool back to 0°C. Slowly add saturated aqueous NaHCO₃.
-
Workup: Separate phases. Wash the organic layer with 1M HCl (to remove excess amine/pyridine), then Brine. Dry over MgSO₄ and concentrate.
Visualization: Synthesis Workflow
Figure 2: Standard Operating Procedure (SOP) for sulfonamide synthesis.
Part 5: Emergency Response
In the event of exposure, immediate action is required to mitigate chemical burns.
| Exposure Route | Immediate Action | Medical Context |
| Eye Contact | Rinse cautiously with water for 15+ minutes . Remove contact lenses if present.[4][6] | Do not use neutralizing eye drops. Seek immediate ophthalmological consult. |
| Skin Contact | Remove contaminated clothing immediately.[4] Rinse skin with water/shower.[4] | Burns may be delayed; the lipophilic nature allows deep penetration before acid generation. |
| Inhalation | Move person to fresh air.[4] Keep comfortable for breathing.[4] | Pulmonary edema (fluid in lungs) can be delayed up to 48 hours. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Vomiting re-exposes the esophagus to the corrosive acid. |
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 82261: this compound. PubChem.[2] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[2] Substance Information: 1-Octanesulphonyl chloride.[1][2] ECHA.[2] Retrieved from [Link]
-
Common Organic Chemistry. (2021). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link](Note: General mechanism for acid/sulfonyl chloride coupling).
Sources
Technical Guide: Handling, Storage, and Stability of 1-Octanesulfonyl Chloride
[1]
Executive Summary & Application Context
1-Octanesulfonyl chloride (CAS: 7795-95-1) is a critical lipophilic building block used primarily to introduce the octylsulfonyl moiety into pharmacophores, creating sulfonamides and sulfonate esters.[1][2] Its 8-carbon alkyl chain provides significant lipophilicity (
However, its utility is counterbalanced by its high reactivity toward nucleophiles , specifically water.[1] Improper handling leads to rapid hydrolysis, generating hydrochloric acid (HCl) gas and the corresponding sulfonic acid.[1] This guide outlines a zero-tolerance moisture protocol to preserve reagent integrity and ensure operator safety.
Physicochemical & Hazard Profile
Understanding the physical state of this reagent is critical for handling.[1] With a melting point of ~14°C, it exists near the phase boundary between solid and liquid in typical laboratory environments.[1]
Table 1: Critical Physicochemical Data
| Property | Value | Operational Implication |
| Molecular Weight | 212.74 g/mol | Calculation basis for stoichiometry.[1] |
| Physical State | Liquid/Solid (MP: 14°C) | Crucial: Will likely solidify in refrigerator storage (4°C).[1] Must be warmed to RT before volumetric transfer. |
| Boiling Point | 75°C @ 0.03 mmHg | High vacuum required for distillation; thermally unstable at atmospheric pressure.[1] |
| Density | 1.087 g/mL (25°C) | Viscous liquid; positive displacement pipettes recommended if liquid.[1] |
| Reactivity | Electrophilic | Reacts violently with amines, alcohols, and water .[1] |
| GHS Classification | Skin Corr.[1][3][4] 1B | Causes severe skin burns and eye damage.[1] Corrosive to respiratory tract.[1] |
The Mechanism of Instability (The "Why")
The primary threat to this compound is atmospheric moisture.[1] The sulfonyl chloride motif (
Field Insight: This reaction is autocatalytic in closed vessels.[1] The generated HCl gas increases pressure, leading to the dangerous "pop" or septum rupture when opening old bottles.[1]
Diagram 1: Hydrolysis & Degradation Pathway
Caption: The irreversible hydrolysis pathway.[1] Note the generation of HCl gas, which pressurizes storage containers and degrades the reagent quality.
Storage Protocol: The "Inert Barrier" System
Standard refrigeration is insufficient due to humidity.[1] You must employ a Double-Barrier System .[1]
The Protocol
-
Primary Container: Store in a glass vial with a chemically resistant PTFE-lined septum cap. Never use standard polyethylene caps, as HCl gas can diffuse through or embrittle them.[1]
-
Atmosphere: Purge the headspace with dry Nitrogen (
) or Argon (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) immediately after every use. Argon is preferred as it is heavier than air and forms a better "blanket" over the liquid surface.[1] -
Secondary Containment: Place the primary vial inside a secondary jar containing a desiccant (e.g., Drierite or activated molecular sieves).
-
Temperature: Store at 2–8°C .
Shelf-Life Indicators
-
Visual Check: The liquid should be clear to pale yellow.[1][2][6] Cloudiness or precipitate indicates the formation of sulfonic acid (hydrolysis product).[1]
-
Auditory Check: A significant hiss of escaping gas upon piercing the septum indicates HCl build-up; the reagent purity is likely compromised.[1]
Handling & Synthesis Workflow
To maintain scientific integrity, handle this reagent as if it were air-sensitive organometallic.
Preparation[1][2][7][8][9][10][11]
-
PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and a lab coat.[1] Work strictly in a fume hood.
-
Glassware: All reaction flasks must be flame-dried or oven-dried and cooled under an inert atmosphere.[1]
Transfer Technique (The "Schlenk" Standard)
Avoid pouring.[1] Pouring introduces atmospheric moisture and creates a large surface area for hydrolysis.[1] Use the Positive Pressure Cannula/Syringe method.[1]
Diagram 2: Inert Transfer Workflow
Caption: Step-by-step inert transfer workflow. Warming to RT is critical to ensure the reagent is liquid for accurate volumetric measurement.
Reaction Setup Tips
-
Solvent: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
-
Base Scavenger: Always include a non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine, or Pyridine) to scavenge the HCl byproduct.[1] Without this, the acid generated will degrade the product or starting material.[1]
-
Temperature: Add the sulfonyl chloride at 0°C . The reaction with amines/alcohols is exothermic.[1]
Emergency & Waste Management
Spills
-
Evacuate: If a large volume (>10 mL) is spilled outside the hood, evacuate the area due to lachrymatory effects.[1]
-
Neutralize: Do not use water directly.[1] Cover the spill with a mixture of sodium carbonate (
) or sodium bicarbonate and an inert absorbent (vermiculite/sand).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Clean: Once absorbed and neutralized, sweep into a hazardous waste container.[1]
Quenching & Disposal
Never discard unreacted sulfonyl chloride directly into solvent waste drums; it may pressurize the drum over time.[1]
-
Quench Protocol: Dilute the residue with DCM. Slowly add to a stirred solution of 10% aqueous Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (
) on ice. -
Verification: Check pH to ensure it is basic (indicating HCl neutralization).[1]
-
Disposal: Separate the organic layer for halogenated solvent disposal.[1]
References
Sources
- 1. This compound | C8H17ClO2S | CID 82261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 7795-95-1: this compound | CymitQuimica [cymitquimica.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 7795-95-1 [chemicalbook.com]
- 7. This compound | 7795-95-1 | Benchchem [benchchem.com]
Technical Profile: 1-Octanesulfonyl Chloride Spectroscopic Data
Executive Summary
1-Octanesulfonyl chloride (CAS 7795-95-1) is a critical electrophilic reagent used extensively in the synthesis of sulfonamides, sulfonic esters, and self-assembled monolayers (SAMs) for surface modification.[1] Its utility relies heavily on the integrity of the sulfonyl chloride functional group (
This technical guide provides a comprehensive spectroscopic atlas for this compound, synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These protocols are designed to enable researchers to rapidly validate compound purity and identify common degradation products (1-octanesulfonic acid) in a laboratory setting.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | Octane-1-sulfonyl chloride |
| CAS Number | 7795-95-1 |
| Molecular Formula | |
| Molecular Weight | 212.74 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | 75 °C at 0.03 mmHg (lit.)[1][3] |
| Density | 1.087 g/mL at 25 °C |
| Solubility | Soluble in |
Spectroscopic Atlas
Nuclear Magnetic Resonance (NMR)
NMR is the primary method for structural verification.[4] The electron-withdrawing nature of the sulfonyl chloride group significantly deshields the
H NMR Data (400 MHz, CDCl
)
Note: Chemical shifts (
| Position | Assignment | Shift ( | Multiplicity | Integration | Coupling ( |
| 3.66 | Triplet (t) | 2H | ~7.8 Hz | ||
| 2.04 | Multiplet (m) | 2H | - | ||
| 1.48 | Multiplet (m) | 2H | - | ||
| Bulk CH | 1.26 - 1.35 | Multiplet (m) | 8H | - | |
| Terminal CH | 0.88 | Triplet (t) | 3H | ~7.0 Hz |
Interpretation & QC Insight: The triplet at 3.66 ppm is the diagnostic peak.
-
Purity Check: If hydrolysis has occurred, 1-octanesulfonic acid will form. The
-methylene peak for the acid typically shifts upfield (lower ppm, ~2.9–3.0 ppm in DMSO- or , though solvent dependent). -
Solvent Choice:
is preferred. Avoid if the sample is suspected to contain residual thionyl chloride or other chlorinating agents, as exothermic reactions can occur.
C NMR Data (100 MHz, CDCl
)
| Position | Assignment | Shift ( | Notes |
| C-1 ( | 65.5 | Deshielded by | |
| C-2 ( | 25.2 | - | |
| C-3 ( | 28.4 | - | |
| Bulk Chain | 29.0 - 31.8 | Clustered signals | |
| Terminal C | 14.1 | Characteristic methyl |
Infrared Spectroscopy (FT-IR)
IR is the fastest method to confirm the presence of the sulfonyl chloride functional group and detect moisture contamination (hydrolysis).
| Frequency (cm | Functional Group | Mode | Intensity |
| 2950 - 2850 | Alkyl C-H | Stretching | Strong |
| 1465 | Scissoring | Medium | |
| 1375 - 1385 | Asymmetric Stretch | Strong | |
| 1165 - 1175 | Symmetric Stretch | Strong | |
| ~580 - 600 | Stretching | Medium/Weak |
QC Insight:
-
Hydrolysis Indicator: A broad band appearing between 3200–3600 cm
indicates the presence of -OH from water or sulfonic acid ( ). -
Differentiation: Sulfonic acids also show
stretches, but the specific modes (often in the fingerprint region or Raman active) will disappear upon hydrolysis.
Mass Spectrometry (MS)
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) in negative mode (after derivatization).
-
Molecular Ion (
): 212 (often weak or absent in EI due to lability).
Fragmentation Pattern (EI):
-
m/z 212: Molecular Ion (
). Look for Chlorine isotope pattern ( ). -
m/z 177:
(Loss of Chlorine). -
m/z 113:
(Octyl cation, often undergoes further fragmentation). -
m/z 57, 43, 29: Characteristic alkyl chain fragments (
, , etc.).
Visualizations & Workflows
Structural Connectivity
The following diagram illustrates the molecular connectivity and key spectroscopic sites.
Caption: Connectivity map highlighting diagnostic spectroscopic signals for this compound.
Quality Control Workflow
This decision tree outlines the protocol for verifying reagent quality before use in sensitive synthesis (e.g., SAM formation).
Caption: Step-by-step QC decision tree for validating this compound purity.
Experimental Protocols
Sample Preparation for NMR
Objective: Prevent in-tube hydrolysis during acquisition.
-
Drying: Ensure the NMR tube is oven-dried and cooled in a desiccator.
-
Solvent: Use high-quality CDCl
(Chloroform-d) stored over molecular sieves (4Å) to remove trace water.-
Note: Acidic impurities in aged CDCl
can catalyze degradation. Neutralize with basic alumina if necessary.
-
-
Concentration: Dissolve ~10–20 mg of analyte in 0.6 mL solvent.
-
Acquisition: Run standard proton parameters (16 scans, 1s relaxation delay).
Synthesis Pathway (Context)
This compound is typically synthesized via the oxidative chlorination of 1-octanethiol or S-octyl isothiourea using reagents like
-
Reaction:
-
Purification: Vacuum distillation is possible but risky due to thermal instability. Flash chromatography is generally avoided due to hydrolysis on silica; if necessary, use rapid filtration through a short plug of silica with non-polar eluents (
).
References
-
BenchChem. this compound Overview and Significance. Retrieved from
-
ChemicalBook. this compound Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. this compound Product Specification & Safety Data. Retrieved from [1][3]
-
National Institute of Standards and Technology (NIST). Octadecane-1-sulphonyl chloride IR Spectrum (Analogue Reference). Retrieved from
-
PubChem. this compound Compound Summary (CID 82261). Retrieved from
Sources
Technical Guide: 1-Octanesulfonyl Chloride NMR Analysis
This guide provides an in-depth technical analysis of the NMR spectral characteristics of 1-octanesulfonyl chloride. It is designed for researchers requiring precise structural validation and impurity profiling, particularly for the detection of hydrolysis products.
Executive Summary
This compound (CAS: 7795-95-1) is a critical lipophilic electrophile used in the synthesis of sulfonamides and sulfonic esters. Its reactivity, driven by the sulfonyl chloride moiety (
For the analytical chemist, the
Part 1: Structural Analysis & Theoretical Prediction
The NMR signature of this compound is dominated by the strong electron-withdrawing nature of the chlorosulfonyl group.
-
Inductive Effect (
): The group is highly electronegative, significantly deshielding adjacent nuclei. This effect is strongest at the -position ( ) and decays rapidly along the alkyl chain. -
Deshielding Magnitude:
-
-Protons (
): The combined anisotropy of the bonds and the electronegativity of the atom shift these protons downfield to ppm, far removed from typical alkyl signals. -
-Protons (
): These experience a moderate deshielding, appearing as a quintet around 1.9–2.0 ppm. -
Bulk Chain (
): These resonate in the standard "methylene envelope" (1.2–1.5 ppm).
-
-Protons (
Part 2: The NMR Fingerprint ( )
The following data represents the standard spectral profile for high-purity (>97%) this compound in deuterochloroform.
Instrument Parameters: 400 MHz, 298 K, Solvent:
Table 1: Chemical Shift Assignments
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| 1 ( | 3.66 | Triplet ( | 2H | Diagnostic peak; strongly deshielded. | ||
| 2 ( | 1.95 – 2.05 | Quintet ( | 2H | Deshielded by proximity to sulfur. | ||
| 3 | 1.45 – 1.55 | Multiplet | 2H | - | Transition to bulk chain. | |
| 4–7 | 1.25 – 1.40 | Multiplet | 8H | - | Overlapping bulk methylene envelope. | |
| 8 ( | 0.88 | Triplet ( | 3H | Terminal methyl; standard alkane shift. |
Note: The triplet at 3.66 ppm is the "Truth Source." If this peak is broadened or shifted, the integrity of the reagent is compromised.
Part 3: NMR & DEPT Spectrum
Carbon NMR confirms the skeletal integrity. The
Table 2: Chemical Shift Assignments
| Carbon | Shift ( | DEPT-135 Phase | Notes |
| C1 ( | 65.5 | Down (Negative) | Diagnostic; strongly deshielded. |
| C2 ( | 28.5 | Down (Negative) | Distinct from bulk chain. |
| C3 | 24.5 | Down (Negative) | |
| C4–C6 | 29.0 – 31.8 | Down (Negative) | Bulk methylenes. |
| C7 | 22.6 | Down (Negative) | Pre-terminal methylene. |
| C8 ( | 14.1 | Up (Positive) | Terminal methyl. |
Part 4: Quality Control & Impurity Profiling (Self-Validating System)
The primary failure mode for this reagent is moisture-induced hydrolysis. This process creates 1-octanesulfonic acid , which has a distinct spectral signature.
The "Hydrolysis Index":
-
Intact Reagent (
): -CH2 triplet at 3.66 ppm . -
Hydrolysis Product (
): -CH2 triplet shifts upfield to ~3.0–3.2 ppm .
Logic Flow for Purity Assessment
The following diagram illustrates the decision matrix for validating the reagent before use in synthesis.
Figure 1: Decision tree for validating this compound purity via
Part 5: Experimental Protocol (The Anhydrous Workflow)
To ensure the spectrum reflects the reagent and not in situ degradation, strict anhydrous handling is required.
Materials:
-
Solvent:
(Stored over 4Å molecular sieves). -
Tubes: Oven-dried NMR tubes.
Step-by-Step Methodology:
-
Blank Scan (System Check): Run a single scan of the
solvent alone. Ensure no water peak is visible at 1.56 ppm. If water is present, dry the solvent before use. -
Sample Preparation:
-
Flush the NMR tube with dry
or Argon. -
Add 20–30 mg of this compound.
-
Immediately add 0.6 mL of dry
. -
Cap and invert once. Do not vortex vigorously (limits moisture exposure).
-
-
Acquisition:
-
Insert sample and lock immediately.
-
Run a standard proton sequence (pulse angle
, relaxation delay s). -
Process with exponential multiplication (LB = 0.3 Hz).
-
-
Integration Validation:
-
Set the terminal methyl triplet (0.88 ppm) to integral = 3.00.
-
Integrate the
-methylene region (3.60–3.70 ppm). -
Calculation: If the integral is < 1.90, check the 3.0–3.2 ppm region for the missing intensity (hydrolysis).
-
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): this compound. SDBS No. 4268. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for general alkyl sulfonyl chloride shift predictions).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for solvent residual peaks).
Sources
Technical Guide: 1-Octanesulfonyl Chloride IR Spectrum Analysis
Executive Summary
1-Octanesulfonyl chloride is a critical electrophilic reagent used in the synthesis of sulfonamides, surface-active agents, and ionic liquids.[1] However, its high susceptibility to hydrolysis presents a significant challenge in Quality Control (QC).[2]
This guide provides a definitive analysis of the infrared (IR) spectrum of this compound.[2] Unlike generic spectral lists, this document focuses on the diagnostic differentiation between the pure sulfonyl chloride and its degradation product, 1-octanesulfonic acid. We establish a self-validating protocol for sampling that eliminates moisture interference, ensuring data integrity for drug development and material science applications.
Part 1: Chemical Context & Structural Basis[2]
To interpret the spectrum accurately, one must understand the vibrational modes inherent to the molecule's specific connectivity.[2]
-
Chemical Formula:
[3] -
Key Functional Groups:
The Hydrolysis Challenge:
Upon contact with atmospheric moisture, the
Spectroscopic Consequence: The transformation from
Part 2: Theoretical Band Assignment
The following assignments are synthesized from homologous series data (e.g., 1-butanesulfonyl chloride, 1-dodecanesulfonyl chloride) and fundamental spectroscopic literature regarding sulfonyl halides.
Table 1: Diagnostic IR Bands for this compound[2]
| Frequency Region (cm⁻¹) | Vibration Mode | Intensity | Diagnostic Note |
| 2960 - 2850 | Strong | Split into asymmetric (~2925) and symmetric (~2855) bands.[2] Serves as the stable backbone reference.[2] | |
| 1470 - 1460 | Medium | Typical alkane deformation.[2] Overlaps with methyl bending. | |
| 1375 - 1365 | Very Strong | Primary Diagnostic. Sharp and distinct.[2] Shifts to lower frequency (~1350) upon hydrolysis to sulfonic acid.[2] | |
| 1175 - 1165 | Very Strong | Secondary Diagnostic. Often appears as a doublet or has a shoulder in high-resolution scans. | |
| 725 - 720 | Medium | "Long chain" band, confirming the octyl chain ( | |
| ~375 | Medium/Weak | Definitive Identification. Note: Often falls below the cutoff of standard KBr/Diamond ATR optics (400 cm⁻¹).[2] Requires CsI optics or Far-IR to visualize directly.[2] |
The "Ghost" Band (S-Cl Stretch)
While the
Part 3: Experimental Protocol (The Inert Atmosphere System)
As a Senior Scientist, I cannot overstate this: Standard open-air ATR sampling is insufficient for this compound. The thin film on the crystal will hydrolyze within seconds under ambient humidity, yielding a spectrum of the acid, not the chloride.
The "Dry-Cell" Workflow
The following protocol ensures a pristine spectrum.
-
Preparation: Purge the FTIR sample compartment with dry nitrogen for 15 minutes.
-
Sampling:
-
Ideal: Use a sealed liquid transmission cell (KBr or NaCl windows) loaded inside a glovebox.[2]
-
Acceptable (ATR): If using ATR, cover the sample immediately with a generic plastic cap or glass slide to minimize air exchange, or use a flow-cell attachment.
-
-
Background: Collect background after the purge has stabilized.
Figure 1: Inert Atmosphere Sampling Workflow to prevent in-situ hydrolysis.
Part 4: Troubleshooting & Degradation Analysis[2]
The most common failure mode is partial hydrolysis.[2] You must be able to distinguish the pure product from the hydrolyzed mixture.[2]
Comparative Logic: Chloride vs. Acid[6]
| Feature | Pure this compound | Hydrolyzed (1-Octanesulfonic Acid) |
| 3600 - 3200 cm⁻¹ | Flat Baseline (No OH) | Broad, Strong Band (Sulfonic OH) |
| 1370 cm⁻¹ ( | Sharp, ~1370 cm⁻¹ | Broadens, shifts to ~1350 cm⁻¹ |
| 1170 cm⁻¹ ( | Sharp, ~1170 cm⁻¹ | Broadens, shifts to ~1150 cm⁻¹ |
| Physical State | Clear Liquid | Viscous liquid or waxy solid |
Decision Logic for Purity
Use this logic gate to approve or reject the material based on the spectrum.[2]
Figure 2: Spectral Interpretation Decision Tree for QC Release.
Part 5: Data Processing & Reporting[2]
When reporting these results for regulatory or publication purposes, ensure the following processing steps are applied:
-
Baseline Correction: Apply a linear baseline correction anchored at 3800 cm⁻¹ and 2200 cm⁻¹ (regions free of interference).
-
Normalization: Normalize the spectrum to the C-H asymmetric stretch at ~2925 cm⁻¹. This allows for overlay comparison between batches regardless of path length variations.[2]
-
Peak Picking: Set a threshold to ignore noise <2% Transmittance. Label the 1370 and 1170 peaks explicitly.
References
-
National Institute of Standards and Technology (NIST). Mass and IR Spectra of Sulfonyl Chlorides (Homologous Series: 1-Butanesulfonyl chloride, 1-Dodecanesulfonyl chloride).[2] NIST Chemistry WebBook, SRD 69.[2][5] Available at: [Link]
-
Robinson, E. A. (1965).[2] The Sulfur-Chlorine Stretching Band in Sulfonyl Chlorides.[2][6] Canadian Journal of Chemistry, 43(1), 212-216.[2] (Establishes the S-Cl stretch assignment at ~375 cm⁻¹).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] John Wiley & Sons.[2] (Authoritative text for general sulfonyl group assignments).
Sources
- 1. This compound | 7795-95-1 | Benchchem [benchchem.com]
- 2. This compound | C8H17ClO2S | CID 82261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-オクタンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 7795-95-1: this compound | CymitQuimica [cymitquimica.com]
- 5. 1-Butanesulfonyl chloride [webbook.nist.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Guide: Mass Spectrometry Characterization of 1-Octanesulfonyl Chloride
Executive Summary: The Stability Paradox
1-Octanesulfonyl chloride (CAS: 7795-95-1) presents a classic "stability paradox" in analytical chemistry. As a potent electrophile used to synthesize sulfonamides and sulfonic esters, its utility lies in its reactivity.[1][2] However, this same reactivity renders it unstable during standard analytical workflows. It rapidly hydrolyzes to 1-octanesulfonic acid in the presence of moisture or solvolyzes in alcoholic solvents, leading to false negatives or quantitation errors.
This guide provides a definitive protocol for the characterization of this compound, prioritizing derivatization-based GC-MS as the gold standard for purity assessment, while addressing the limitations of direct LC-MS.
Part 1: Chemical Context & Stability Mechanics
Before attempting analysis, the operator must understand the degradation pathways. This compound (
-
Hydrolysis (Aqueous/Humid Conditions):
Result: Detection of the sulfonic acid ( in ESI negative), not the chloride. -
Thermal Extrusion (GC Inlet):
Result: Appearance of octyl chloride peaks and gas, misrepresenting the sample composition.
Visualization: Degradation vs. Stabilization Pathways
Figure 1: Critical reaction pathways. Red paths indicate analytical failure modes; the green path represents the recommended derivatization strategy.
Part 2: GC-MS Analysis (The Gold Standard)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the preferred method. However, direct injection requires strict control of inlet temperature to prevent thermal decomposition.
Method A: Direct Injection (Rapid Screening)
Use only for high-purity checks where thermal degradation artifacts can be mathematically deconvoluted.
| Parameter | Setting | Rationale |
| Inlet | Split (50:1) | High split flow sweeps the labile molecule onto the column quickly, reducing residence time in the hot liner. |
| Inlet Temp | 180°C (Low) | Minimizes thermal extrusion of |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | Non-polar stationary phase prevents catalytic degradation. |
| Carrier Gas | Helium, 1.2 mL/min | Constant flow. |
| Oven | 60°C (1 min) | Rapid ramp to elute the compound before it degrades. |
Method B: Derivatization (Quantitative Validation)
This is the self-validating protocol. By converting the reactive chloride to a stable sulfonamide, you eliminate hydrolysis and thermal risks.
Protocol:
-
Aliquot: Take 10 mg of this compound.
-
React: Add 1 mL of Methylene Chloride (DCM) containing 50 µL of Diethylamine (excess).
-
Wait: Vortex for 30 seconds. The reaction is exothermic and instantaneous.
-
Wash: Add 1 mL water (to remove amine salts), vortex, and centrifuge.
-
Analyze: Inject the bottom organic layer.
Why this works: The resulting N,N-diethyl-1-octanesulfonamide is thermally stable up to 300°C and yields a distinct molecular ion, confirming the presence of the original sulfonyl chloride moiety.
Part 3: Mass Spectral Interpretation (EI Source)
Understanding the fragmentation is crucial for distinguishing the intact chloride from its degradation products.
The Intact Molecule: this compound ( )
-
Molecular Ion (
): 212 (weak) and 214.-
Observation: The
is often invisible or <1% abundance due to the labile S-Cl bond. -
Isotope Signature: If visible, the
ratio (3:1) confirms the presence of chlorine.[3]
-
-
Diagnostic Fragment (
): 177.-
Loss of the chlorine atom. This peak is often small.
-
-
Base Peak Mechanism (
): 113 ( ).-
The molecule ejects the entire sulfonyl chloride group. The charge remains on the octyl chain.
-
Subsequent Fragmentation: The
113 ion undergoes standard alkane fragmentation, losing units to form the series 85, 71, 57 (often the base peak), and 43.
-
The Thermal Artifact: 1-Chlorooctane ( )
If your inlet is too hot, you will see this spectrum instead:
-
Molecular Ion:
148/150 (3:1 ratio). -
Key Difference: Total absence of sulfur-related peaks and a shift in retention time.
The Derivative: N,N-Diethyl-1-octanesulfonamide
-
Molecular Ion:
249 (Strong, stable). -
Base Peak:
136 ( ). This is the "fingerprint" of the diethyl-sulfonamide headgroup, confirming the derivatization was successful.
Visualization: EI Fragmentation Logic
Figure 2: Electron Ionization (EI) fragmentation pathway for this compound. Note the dominance of the alkyl series.
Part 4: LC-MS Considerations (Trap and Detect)
Direct LC-MS analysis of sulfonyl chlorides is not recommended due to hydrolysis in the mobile phase. If LC-MS is required (e.g., for trace analysis in biological matrices), you must use a "Trap and Detect" approach.
Protocol: Pre-Column Derivatization
-
Reagent: Use a nucleophile that ionizes well in ESI, such as Dimethylamine or Morpholine .
-
Procedure: Mix sample with excess amine in Acetonitrile (anhydrous).
-
Mode: ESI Positive (
). -
Target: Look for the protonated sulfonamide
.
Note: If you inject the pure chloride into a Reverse Phase (Water/MeOH) system, you will detect 1-Octanesulfonic acid (
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectral Library. National Institute of Standards and Technology. [Link] Source for general sulfonyl chloride fragmentation patterns and ionization energies.
- Sigma-Aldrich (Merck).Sulfonyl Chlorides: Handling and Stability Technical Bulletin. Standard industrial reference for handling moisture-sensitive electrophiles.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
Sources
Methodological & Application
Application Note: Synthesis of Sulfonamides using 1-Octanesulfonyl Chloride
Abstract
This technical guide details the protocol for synthesizing
Introduction & Chemical Context
This compound is a linear aliphatic sulfonyl chloride used to introduce the octylsulfonyl moiety.[1] Unlike benzenesulfonyl chlorides, the aliphatic chain imparts significant hydrophobicity without
Key Chemical Properties
| Property | Data | Significance |
| CAS Number | 7795-95-1 | Unique Identifier |
| Molecular Weight | 212.74 g/mol | Stoichiometry calculations |
| Density | 1.087 g/mL | Volumetric dispensing |
| Boiling Point | 75 °C (0.03 mmHg) | High boiling; difficult to remove by evaporation |
| Reactivity | Moisture Sensitive | Hydrolyzes to sulfonic acid; requires dry conditions |
| Physical State | Colorless Liquid | Easy to handle, but corrosive |
Strategic Applications in Drug Discovery[2]
-
Lipophilicity Modulation: The
chain increases cLogP significantly, useful for improving blood-brain barrier (BBB) penetration in polar scaffolds.[1] -
Surfactant Properties: Derivatives often act as surfactants, aiding in the formulation of poorly soluble drugs.[1]
-
Probing Hydrophobic Pockets: Used to target deep hydrophobic channels in enzymes (e.g., carbonic anhydrases, proteases).[1]
Reaction Mechanism
The formation of sulfonamides proceeds via a nucleophilic substitution at the sulfur atom. Unlike acyl chlorides, which proceed via a tetrahedral intermediate, sulfonyl chlorides react via a concerted
Mechanistic Pathway (DOT Visualization)
Figure 1: Nucleophilic substitution mechanism for sulfonamide formation.[1] The base is critical to neutralize the HCl byproduct, driving the equilibrium forward.
Experimental Protocols
Protocol A: Standard Anhydrous Synthesis (High Yield)
Best for: Valuable amines, water-sensitive substrates, and small-scale discovery chemistry.
Reagents:
-
Substrate: Primary or Secondary Amine (1.0 equiv)
-
Reagent: this compound (1.2 equiv)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)[1]
-
Catalyst: DMAP (0.1 equiv) - Optional, boosts sluggish amines
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Solvation: Dissolve the Amine (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).
-
Base Addition: Add TEA (1.5 equiv) via syringe. If the amine is a salt (e.g., hydrochloride), increase base to 2.5 equiv.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. Note: Exothermic reaction control is crucial to prevent disulfonimide formation.
-
Addition: Add This compound (1.2 equiv) dropwise over 10 minutes.
-
Tip: Dilute the sulfonyl chloride in a small volume of DCM for better control.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.[1]
-
Endpoint: Disappearance of amine.[1]
-
-
Quench: Add saturated
solution.
Protocol B: Schotten-Baumann Conditions (Green/Aqueous)
Best for: Amino acids, water-soluble amines, and scale-up where anhydrous solvents are cost-prohibitive.
Reagents:
-
Substrate: Amine (1.0 equiv)[2]
-
Reagent: this compound (1.2 equiv)[1]
-
Base:
or NaOH (2.0 - 3.0 equiv)[1] -
Solvent: 1:1 mixture of Water and THF (or Acetone)
Step-by-Step Workflow:
-
Dissolution: Dissolve the amine and base in water.[1]
-
Addition: Add THF (or Acetone) to ensure a homogeneous or semi-homogeneous phase.
-
Reaction: Add this compound dropwise at 0 °C.
-
Note: Vigorous stirring is mandatory as the reaction is biphasic.
-
-
Monitoring: Maintain pH > 8. If pH drops (due to HCl generation), add more base solution.[1]
-
Completion: Stir at RT for 2–4 hours.
Workup and Purification (Critical)
Handling
The "Anti-Emulsion" Workup Strategy
| Step | Action | Rationale |
| 1. Acid Wash | Wash organic layer with 1N HCl.[1] | Removes unreacted amine and pyridine/TEA.[1] Do not use if product is acid-sensitive.[1] |
| 2. Base Wash | Wash organic layer with Sat.[1] | Removes unreacted sulfonyl chloride (hydrolyzed to sulfonic acid).[1] |
| 3. Brine | Wash with Saturated NaCl.[1] | Crucial: Breaks emulsions caused by the octyl chain.[1] |
| 4. Drying | Dry over | Removes residual water.[1] |
| 5. Concentration | Rotary evaporation.[1][3] | Yields crude oil or solid.[1] |
Purification Workflow (DOT Visualization)
Figure 2: Purification logic flow emphasizing emulsion management.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure anhydrous solvent; dry the amine; increase reagent equivalents (1.5 eq). |
| No Reaction | Low Nucleophilicity of Amine | Add catalyst (DMAP 10 mol%) or heat to 40 °C (reflux DCM).[1] |
| Bis-sulfonylation | Primary amine reacted twice | Use excess amine (if cheap) or strictly control stoichiometry (1.0 eq Chloride to 1.0 eq Amine) at -78 °C. |
| Oily Product | Trace solvent/impurity | High vacuum drying for >12h; Recrystallize from Hexane/EtOAc if solid is expected.[1] |
| Emulsion | Surfactant nature of product | Do not shake vigorously; use gentle inversion.[1] Add solid NaCl to aqueous layer.[1] |
Safety & Handling
-
Corrosivity: this compound causes severe skin burns and eye damage.[1] Wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Lachrymator: Handle strictly inside a fume hood.[1]
-
Decomposition: Releases HCl gas upon contact with water.[1]
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture sensitive.[1]
References
-
BenchChem. this compound Overview and Significance. Retrieved from .[1]
-
ChemicalBook. this compound Properties and Applications. Retrieved from .[1]
-
Sigma-Aldrich. this compound Product Specification and Safety Data Sheet. Retrieved from .[1][4]
-
Common Organic Chemistry. Amine to Sulfonamide: Standard Conditions and Mechanism. Retrieved from .[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 82261, this compound.[1] Retrieved from .[1]
Sources
Application Note: Synthesis of N,N-Dialkyl-1-octanesulfonamides
Abstract & Introduction
The formation of sulfonamides from sulfonyl chlorides and amines is a cornerstone reaction in medicinal chemistry, widely used to modulate the lipophilicity and metabolic stability of drug candidates.[1] This application note focuses specifically on the reaction of 1-Octanesulfonyl chloride with secondary amines .
The 1-octyl chain (
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfur atom. Unlike acyl chlorides, sulfonyl chlorides do not proceed through a tetrahedral intermediate.[2] Instead, the mechanism is concerted (
A non-nucleophilic base (e.g., Triethylamine, DIPEA) is essential to scavenge the liberated hydrogen chloride (HCl). Failure to remove HCl will protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction.
Mechanism Diagram
Figure 1: Concerted nucleophilic substitution mechanism for sulfonamide formation.
Optimization Parameters
Solvent Selection
The choice of solvent impacts reaction rate and ease of workup.
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | Excellent | High solubility for C8-chain; easy to remove; standard for drug dev.[2] |
| THF | Good | Useful if the amine is polar.[2] Water miscible (requires thorough extraction).[2] |
| Acetonitrile | Moderate | Good for polar substrates, but may slow down the reaction compared to DCM. |
| Water/DCM (Biphasic) | Poor | "Schotten-Baumann" conditions often lead to emulsions with octyl chains.[2] Avoid. |
Base Selection
-
Triethylamine (TEA): Standard choice.[2] Cheap, effective, easy to wash out.[2]
-
DIPEA (Hünig's Base): Use if the secondary amine is sterically hindered.[2]
-
Pyridine: Can act as both solvent and base, but difficult to remove completely without acidic washes (which might affect acid-sensitive groups).[2]
Stoichiometry
-
Sulfonyl Chloride: 1.1 – 1.2 equivalents.[2] A slight excess ensures complete consumption of the valuable amine.
-
Amine: 1.0 equivalent (Limiting Reagent).
-
Base: 1.5 – 2.0 equivalents.[2] Excess is required to neutralize HCl and ensure the amine remains free.
Standard Operating Procedure (Protocol)
Safety Note: this compound is corrosive and a lachrymator.[2] Handle in a fume hood. Wear gloves and eye protection.[2]
Materials
-
This compound (MW: 212.74 g/mol )[2]
-
Secondary Amine (e.g., Morpholine, Piperidine, or complex scaffold)
-
Triethylamine (TEA) (Anhydrous)
-
Dichloromethane (DCM) (Anhydrous)
-
1M HCl (aq), Sat. NaHCO3, Brine
Step-by-Step Procedure
-
Preparation:
-
Addition:
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 2–4 hours.
-
Monitoring: Check progress via TLC or LC-MS. The sulfonyl chloride is non-polar; the sulfonamide product is typically less polar than the starting amine but more polar than the chloride.
-
-
Workup (Critical for C8 Chains):
-
Quench: Add a small amount of water to destroy excess sulfonyl chloride.[2]
-
Wash 1 (Acidic): Transfer to a separatory funnel. Wash with 1M HCl (to remove excess TEA and unreacted amine).[2]
-
Wash 2 (Basic): Wash organic layer with Sat.[2] NaHCO3 (to remove any octanesulfonic acid hydrolysis byproduct).
-
Wash 3 (Brine): Wash with saturated Brine .[2]
-
Note: If an emulsion forms, do NOT shake vigorously.[2] Swirl gently. Add a small amount of Methanol or more solid NaCl to break the emulsion.
-
-
Dry: Dry organic layer over anhydrous
or .[2] Filter and concentrate in vacuo.
-
Purification Workflow
Figure 2: Workup strategy emphasizing emulsion management for lipophilic sulfonamides.
Troubleshooting & Common Pitfalls
| Issue | Cause | Solution |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure anhydrous solvent (DCM) is used. Keep reagents dry.[2][3][5] |
| Emulsions | Surfactant nature of Octyl-Sulfonamide | Use a gentle swirl during extraction.[2] Add solid NaCl to the aqueous layer to increase ionic strength.[2] |
| Impurity Spots | Bis-sulfonylation | Rare with secondary amines.[2] If observed, reduce sulfonyl chloride equivalents to 1.[2]0. |
| Residual Amine | Incomplete Reaction | Increase temperature to reflux (40°C for DCM) or add a catalyst (DMAP - 10 mol%).[2] |
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[6] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[2] The Journal of Organic Chemistry, 74(24), 9287–9291. Link
-
Woolven, H., et al. (2011).[2][6] DABSO-Based Sulfonamide Synthesis. Organic Letters, 13(18), 4876–4878.[2] Link
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 82261, this compound.[2] Link
-
Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (General reference for Sulfonyl Chloride mechanism).
Sources
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H17ClO2S | CID 82261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 7795-95-1 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Application Notes and Protocols: The Strategic Use of 1-Octanesulfonyl Chloride in the Sulfonylation of Alcohols and Phenols
Introduction: Activating Hydroxyls for Synthetic Advancement
In the landscape of modern organic synthesis and pharmaceutical development, the strategic manipulation of functional groups is paramount. The hydroxyl group, ubiquitous in a vast array of natural products and synthetic intermediates, is often a starting point for molecular elaboration. However, its inherent nature as a poor leaving group (as the hydroxide ion, HO⁻, is a strong base) presents a significant challenge for nucleophilic substitution and elimination reactions.[1]
The conversion of alcohols and phenols into sulfonate esters is a cornerstone strategy to overcome this hurdle, effectively transforming the inert hydroxyl into an excellent leaving group.[1][2] 1-Octanesulfonyl chloride (CH₃(CH₂)₇SO₂Cl) is a valuable reagent in this class, installing the octanesulfonate (or "octesylate") group. This transformation imbues the molecule with a leaving group (CH₃(CH₂)₇SO₃⁻) whose stability is derived from the resonance delocalization of the negative charge across three oxygen atoms, making it a very weak base and thus easily displaced.[1]
The resulting octanesulfonate esters are versatile intermediates, readily participating in Sₙ2 reactions with a wide range of nucleophiles, thereby enabling the construction of new carbon-carbon and carbon-heteroatom bonds. This reactivity profile is of profound importance in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). However, it is also critical to note that alkyl sulfonate esters are monitored closely in the pharmaceutical industry as potential genotoxic impurities (PGIs), necessitating rigorous control over their formation and fate.[3][4]
This document provides an in-depth guide to the reaction of this compound with alcohols and phenols, covering the underlying mechanisms, providing field-tested protocols, and discussing critical parameters for successful and safe execution.
Reaction Mechanism: The Pathway to Activation
The sulfonylation of an alcohol or phenol is a nucleophilic acyl substitution reaction occurring at the highly electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds via a general mechanism involving the nucleophilic attack of the hydroxyl group on the sulfur, displacing the chloride ion. The process is almost invariably conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which plays a crucial dual role.
-
Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl). The base neutralizes this strong acid, preventing it from protonating the starting material or other acid-sensitive functional groups in the molecule.[5]
-
Catalysis: The base can significantly accelerate the reaction through one of two primary catalytic pathways.
Mechanistic Pathways
-
General Pathway (Uncatalyzed or Base-Assisted): The alcohol's oxygen atom directly attacks the sulfur of the this compound.[6][7] This forms a protonated intermediate, which is then deprotonated by the base (e.g., pyridine) to yield the final sulfonate ester and the pyridinium hydrochloride salt.[2][6] This reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond remains intact throughout the transformation.[6][8]
-
Nucleophilic Catalysis Pathway: With sterically hindered alcohols or when a more potent catalytic effect is desired, a stronger nucleophilic base like 4-dimethylaminopyridine (DMAP) is often used, sometimes in catalytic amounts alongside a stoichiometric base like triethylamine.[9][10][11] In this pathway, the DMAP first attacks the this compound to form a highly reactive N-octanesulfonylpyridinium salt. This intermediate is significantly more electrophilic than the sulfonyl chloride itself. The alcohol then attacks this activated intermediate, leading to the product and regenerating the DMAP catalyst.[12]
Reactivity Comparison: Alcohols vs. Phenols
While the general mechanism holds for both substrates, there are key differences in reactivity:
-
Alcohols: Generally more nucleophilic than phenols. Primary alcohols react most readily, followed by secondary alcohols.[8] Tertiary alcohols are challenging substrates due to significant steric hindrance around the hydroxyl group, which can favor elimination side reactions.
-
Phenols: The oxygen in phenols is less nucleophilic due to the resonance delocalization of its lone pairs into the aromatic ring. Consequently, their sulfonylation can be more sluggish.[13] To enhance reactivity, phenols are sometimes converted to their more nucleophilic phenoxide conjugate base using a stronger base (e.g., NaOH, K₂CO₃) prior to the addition of the sulfonyl chloride.[13]
Protocol 1: Synthesis of 1-Butyl Octanesulfonate
This protocol details the reaction of this compound with a model primary alcohol, 1-butanol.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 1-Butanol | C₄H₁₀O | 74.12 | 741 mg | 10.0 |
| This compound | C₈H₁₇ClO₂S | 212.73 | 2.34 g | 11.0 (1.1 eq) |
| Pyridine | C₅H₅N | 79.10 | 1.19 g (1.2 mL) | 15.0 (1.5 eq) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-butanol (10.0 mmol) and anhydrous dichloromethane (50 mL).
-
Rationale: A dry apparatus under an inert atmosphere is critical as this compound is moisture-sensitive and will hydrolyze to the unreactive octanesulfonic acid.
-
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. Add pyridine (15.0 mmol) dropwise via syringe.
-
Rationale: The reaction is exothermic. Initial cooling controls the reaction rate, prevents potential side reactions, and ensures safe addition of the sulfonyl chloride.
-
-
Reagent Addition: Slowly add this compound (11.0 mmol) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Rationale: A slow, controlled addition is crucial to manage the exotherm. A slight excess of the sulfonyl chloride ensures complete consumption of the limiting alcohol.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Rationale: Warming to room temperature provides the necessary energy for the reaction to proceed to completion.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Visualize spots using a potassium permanganate stain. The reaction is complete when the starting alcohol spot has been fully consumed.
-
Rationale: TLC is a rapid and effective method to determine the endpoint of the reaction, preventing unnecessary reaction time or premature workup.
-
-
Workup - Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold 1 M HCl (aq).
-
Rationale: The acidic wash protonates and removes the excess pyridine base, transferring it to the aqueous layer as pyridinium hydrochloride.
-
-
Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ (aq) and 50 mL of brine (saturated NaCl (aq)).
-
Rationale: The bicarbonate wash neutralizes any remaining traces of acid. The brine wash removes bulk water from the organic layer before drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: Complete removal of water is essential before removing the solvent.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1-butyl octanesulfonate.
Protocol 2: Synthesis of Phenyl Octanesulfonate
This protocol outlines the sulfonylation of phenol, highlighting the adjustments needed for a less nucleophilic substrate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Phenol | C₆H₆O | 94.11 | 941 mg | 10.0 |
| This compound | C₈H₁₇ClO₂S | 212.73 | 2.55 g | 12.0 (1.2 eq) |
| Triethylamine (NEt₃) | C₆H₁₅N | 101.19 | 2.02 g (2.8 mL) | 20.0 (2.0 eq) |
| 4-DMAP | C₇H₁₀N₂ | 122.17 | 61 mg | 0.5 (0.05 eq) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add phenol (10.0 mmol), 4-DMAP (0.5 mmol), and anhydrous dichloromethane (50 mL).
-
Cooling and Base Addition: Cool the solution to 0 °C in an ice-water bath. Add triethylamine (20.0 mmol) dropwise.
-
Reagent Addition: Slowly add this compound (12.0 mmol) dropwise to the stirred solution at 0 °C.
-
Reaction Progression: After addition, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction may require gentle heating (e.g., 40 °C) if it proceeds slowly at room temperature.
-
Rationale: Reactions with phenols are often slower and may require more forcing conditions to reach completion.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Workup and Purification: The workup and purification procedure is identical to that described in Protocol 1. The acidic wash will remove both triethylamine and DMAP.
Summary of Key Experimental Parameters
| Parameter | Alcohols | Phenols | Rationale & Key Considerations |
| Substrate Reactivity | Primary > Secondary >> Tertiary | Electron-rich > Electron-poor | Steric hindrance impedes reaction with bulky alcohols. Electron-withdrawing groups on phenols decrease nucleophilicity. |
| Base | Pyridine, Triethylamine (NEt₃) | Triethylamine, K₂CO₃, NaOH | A base is required to neutralize HCl. For phenols, a stronger base can be used to pre-form the more reactive phenoxide. |
| Catalyst | Often not required | 4-DMAP (catalytic) | DMAP significantly accelerates the sulfonylation of less reactive substrates like phenols via a nucleophilic catalysis mechanism.[12] |
| Solvent | Aprotic (DCM, Chloroform) | Aprotic (DCM, Acetonitrile) | The solvent must be anhydrous and inert to the reaction conditions. |
| Temperature | 0 °C to Room Temp. | 0 °C to 40 °C | Initial cooling is essential to control the exotherm. Gentle heating may be required for less reactive substrates to achieve a reasonable reaction rate. |
| Stoichiometry | 1.05-1.2 eq. Sulfonyl Chloride | 1.1-1.5 eq. Sulfonyl Chloride | A slight excess of the sulfonyl chloride ensures complete conversion of the valuable starting material. |
Safety and Handling of this compound
Hazard Profile: this compound is a corrosive substance that causes severe skin burns and eye damage.[16][17] It is also highly reactive with water (moisture-sensitive).
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat and closed-toe shoes are required. All manipulations should be performed in a certified chemical fume hood.[18]
Handling and Storage:
-
Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).
-
Store in a cool, dry, well-ventilated area away from water and incompatible materials (e.g., strong bases, alcohols).
Spill and Disposal:
-
Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Waste must be disposed of as hazardous chemical waste in accordance with local regulations. Do not dispose of down the drain.
-
To destroy residual reagent, it can be slowly and carefully added to a stirred solution of isopropanol to convert it to the less hazardous isopropyl ester.
References
-
Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Retrieved from [Link]
-
Organic Chemistry with Victor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. Retrieved from [Link]
-
Organic Chemistry with Victor. (2020, May 29). 02.11 Formation of Sulfonate Esters from Alcohols [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 9). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved from [Link]
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
- Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18.
-
Periodic Chemistry. (2019, February 25). Sulfonate Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonate. Retrieved from [Link]
-
Ngassa, F. N., et al. (2017). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. ResearchGate. Retrieved from [Link]
- Manna, S., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Scientific Reports, 7(1), 1-9.
- Snodin, D. J. (2006). The utility of sulfonate salts in drug development. Pharmaceutical Technology, 30(11), 68-76.
-
Kustova, T. P., & Semenova, S. N. (1986). Sulfonylation of phenols in the presence of pyridine bases. OSTI.GOV. Retrieved from [Link]
- Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007.
-
Manna, S., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. Retrieved from [Link]
-
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Novatia, LLC. Retrieved from [Link]
- Scriven, E. F. V., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226.
- Muathen, H. A. (2003). Catalytic regioselective chlorination of phenols in the presence of polysulfide polymer containing 1, 3, 4-thiadiazole unit. Journal of Applied Polymer Science, 89(10), 2736-2739.
-
Friedrich, M., & Manolikakes, G. (2022, August 16). Base-Mediated Site-Selective Sulfonylation of Pyridine. ChemistryViews. Retrieved from [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmaceuticals, 16(2), 245.
-
SDS Manager Inc. (n.d.). This compound SDS. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?. Retrieved from [Link]
- Smith, C. R., et al. (2018).
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- 4. researchgate.net [researchgate.net]
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Derivatization of amino acids with 1-Octanesulfonyl chloride for HPLC
Application Note: Hydrophobic Tagging of Amino Acids with 1-Octanesulfonyl Chloride for Reversed-Phase LC-MS Analysis
Executive Summary
Objective: To provide a robust protocol for the derivatization of polar amino acids using this compound (OSC), enabling their retention and separation on standard C18 Reversed-Phase HPLC columns without the use of ion-pairing reagents.
Scientific Rationale: Native amino acids are highly polar and zwitterionic, often eluting in the void volume of C18 columns where ion suppression compromises Mass Spectrometry (MS) sensitivity. While reagents like Dansyl-Cl provide UV/Fluorescence detectability, they introduce aromatic complexity. This compound introduces a chemically stable, aliphatic C8-hydrophobic tail (an "octyl tag") via a sulfonamide bond. This significantly increases lipophilicity (
Target Audience: Analytical Chemists, Metabolomics Researchers, and DMPK Scientists.
Chemical Mechanism & Reaction Design
The core chemistry relies on the Schotten-Baumann reaction under basic conditions. The sulfonyl chloride electrophile attacks the nucleophilic amine (N-terminus and Lysine side chains) of the amino acid.
-
Reagent: this compound (
). -
Target: Primary and Secondary Amines (
, ). -
Product: N-Octanesulfonyl Amino Acid (Sulfonamide).
-
By-product: Hydrochloric Acid (neutralized by buffer).
Key Considerations:
-
pH Control: The reaction requires a pH > 9.0 to ensure the amino group is deprotonated (nucleophilic) but must not exceed pH 11.0 to prevent rapid hydrolysis of the sulfonyl chloride reagent.
-
Stability: Sulfonamide bonds are extremely stable under acidic HPLC conditions, unlike some amide or ester derivatives.
Reaction Pathway Diagram
Caption: Schotten-Baumann synthesis of N-Octanesulfonyl amino acids. The base neutralizes HCl, driving the equilibrium toward the stable sulfonamide product.
Experimental Protocol
Materials & Reagents
-
Derivatization Reagent: this compound (Sigma-Aldrich/Merck, >97%).
-
Reaction Buffer: 0.2 M Sodium Carbonate (
) / Sodium Bicarbonate ( ), pH 9.5. -
Solvent: LC-MS Grade Acetonitrile (ACN).
-
Quenching Agent: 10% Formic Acid (aq).
-
Internal Standard: Norleucine or isotopically labeled amino acids (
).
Step-by-Step Derivatization Workflow
This protocol is optimized for a 100 µL sample volume (e.g., plasma extract, cell lysate).
| Step | Action | Critical Technical Note |
| 1. Prep | Dissolve This compound in ACN to a concentration of 10 mg/mL . | Prepare fresh daily. Sulfonyl chlorides hydrolyze slowly in moist air. |
| 2. Buffer | Mix 50 µL Sample + 50 µL Buffer (pH 9.5) in a 1.5 mL microtube. | High pH ensures the amine is uncharged ( |
| 3. React | Add 100 µL Reagent Solution (from Step 1). Vortex vigorously for 30 sec. | The 1:1 Aqueous/Organic ratio maintains solubility of both the polar AA and lipophilic reagent. |
| 4. Incubate | Heat at 40°C for 30 minutes (or 60°C for 15 mins). | Mild heat drives the reaction to completion for sterically hindered AAs (e.g., Val, Ile). |
| 5. Quench | Add 20 µL of 10% Formic Acid . Vortex. | Lowers pH to < 3.0, stopping the reaction and stabilizing the product for RP-HPLC. |
| 6. Clarify | Centrifuge at 12,000 x g for 5 mins. | Removes any precipitated salts or hydrolyzed reagent byproducts. |
| 7. Inject | Transfer supernatant to HPLC vial. Inject 5-10 µL. | Sample is now compatible with C18 mobile phases. |
Workflow Visualization
Caption: Optimized derivatization workflow ensuring complete labeling and MS-compatibility.
HPLC & MS/MS Conditions
Unlike native amino acids which require HILIC or Ion-Pairing chromatography, Octanesulfonyl-derivatives are perfectly suited for standard Reversed-Phase chromatography.
Chromatographic Parameters
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % B (Organic) | Description |
|---|---|---|
| 0.0 | 5% | Loading / Desalting |
| 1.0 | 5% | Hold |
| 10.0 | 95% | Linear Gradient (Elution of Derivatives) |
| 12.0 | 95% | Wash (Remove excess Reagent) |
| 12.1 | 5% | Re-equilibration |
Detection Strategy
Since this compound lacks a strong UV chromophore (unlike Dansyl), Mass Spectrometry (LC-MS/MS) is the required detection method.
-
Ionization: Electrospray Ionization (ESI), Positive Mode (
). -
MRM Transitions:
-
Precursor:
(Calculated as: MW of AA + 176.1 Da (Octanesulfonyl group) - 1.0 Da (H lost) + 1.0 Da (Protonation) MW + 176). -
Correction: The net mass addition is
replacing . Mass shift = Da. -
Product Ions: Common fragments include the loss of the octyl chain or the specific amino acid immonium ion.
-
Results & Discussion: Why This Works
Hydrophobicity Shift (The "Tagging" Effect)
The primary benefit is the massive increase in retention factor (
| Amino Acid | Native Log P | Derivatized Log P (Est.) | Retention (C18) |
| Glycine | -3.21 (Polar) | +1.5 (Hydrophobic) | Void -> 4-5 min |
| Arginine | -4.20 (Very Polar) | +0.8 (Moderate) | Void -> 3-4 min |
| Phenylalanine | -1.38 | +3.5 (Very Hydrophobic) | 4 min -> 8-9 min |
Troubleshooting Guide
-
Issue: Low Yield.
-
Cause: pH too low (<8.5). The amine was protonated (
) and unreactive. -
Fix: Check buffer pH. Ensure sample is not highly acidic before buffer addition.
-
-
Issue: Peak Tailing.
-
Cause: Residual silanol interactions or metal chelation.
-
Fix: Ensure 0.1% Formic Acid is present in Mobile Phases.
-
-
Issue: Excess Reagent Peak.
-
Cause: this compound hydrolyzes to Octanesulfonic acid.
-
Fix: This byproduct elutes late in the gradient.[1] Ensure the "Wash" step (95% B) is sufficient to clear it before the next injection.
-
References
-
Tapuhi, Y., et al. (1981). Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry.[2]
- Relevance: Establishes the foundational Schotten-Baumann protocols for sulfonyl chloride derivatiz
-
Khamkar, V. S., et al. (2022). Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run.[3] Biomedical Journal of Scientific & Technical Research.[3]
- Relevance: Discusses the principles of hydrophobic tagging and retention on C18 columns for proteomic/amino acid analysis.
-
Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Reaction Mechanisms.
- Relevance: Provides the mechanistic grounding for the reaction of aliph
-
Creative Proteomics. Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- Relevance: Comparative overview of derivatization strategies, validating the need for pre-column modific
Disclaimer: This protocol involves the use of corrosive reagents (Sulfonyl Chlorides) and organic solvents. All work should be performed in a fume hood with appropriate PPE.
Sources
Application Note: 1-Octanesulfonyl Chloride as a Lipophilic Activating Agent in Carbohydrate Chemistry
[1]
Executive Summary
In complex carbohydrate synthesis, solubility mismatches between polar sugar intermediates and non-polar organic reagents often lead to poor yields and difficult purifications.[1] While methanesulfonyl (mesyl) and p-toluenesulfonyl (tosyl) chlorides are standard activating agents, they often fail to impart sufficient lipophilicity to highly polar oligosaccharides, resulting in products that streak on silica or require aqueous-phase handling that risks hydrolysis.[1]
This compound (Oct-Cl) serves as a strategic alternative.[1] By introducing an eight-carbon alkyl chain, it functions as a "greasy" activating group.[1] This modification drastically alters the physicochemical properties of the sugar, enabling:
-
Solubility Switching: Renders polar intermediates soluble in standard organic solvents (DCM, EtOAc, Toluene).[1]
-
Enhanced Purification: Creates significant
differentiation from polar impurities, facilitating standard silica chromatography.[1] -
Surfactant Synthesis: Acts as a direct precursor for anionic sugar surfactants and non-ionic glycolipid mimetics.[1]
Chemical Profile & Mechanistic Insight[1][2][3]
The Reagent
-
Formula:
-
Reactivity Profile: Comparable to Mesyl-Cl; less reactive than Triflyl-Cl (TfCl).[1]
-
Key Advantage: The
alkyl tail adds ~3.8 to the LogP value compared to the methyl group of MsCl.[1]
Mechanism of Action: Sulfonylation
The reaction proceeds via a standard nucleophilic substitution at the sulfur atom.[1] The hydroxyl group of the carbohydrate attacks the sulfonyl chloride, eliminating HCl (neutralized by base).
Regioselectivity: Like other sulfonyl chlorides, Oct-Cl exhibits kinetic preference for primary hydroxyls (e.g., C6-OH in glucose) over secondary hydroxyls due to steric accessibility.[1]
Comparative Reagent Analysis
| Feature | Methanesulfonyl Cl (MsCl) | p-Toluenesulfonyl Cl (TsCl) | 1-Octanesulfonyl Cl (Oct-Cl) |
| Leaving Group Ability | Good | Good | Good |
| Lipophilicity Impact | Low | Moderate | High (Solubility Tag) |
| Crystallinity | Promotes Crystallization | Promotes Crystallization | Promotes Oil/Amorphous Solid |
| UV Activity | None | Strong (UV active) | None (Requires stain) |
| Primary Application | General Activation | Activation & Protection | Solubility Modulation & Lipid Tethers |
Workflow Visualization: The Lipophilic Activation Pathway
The following diagram illustrates the strategic use of Oct-Cl to transform a polar sugar into a lipophilic intermediate, allowing for purification before nucleophilic displacement.
Figure 1: Strategic workflow for using this compound to bridge the solubility gap in carbohydrate synthesis.
Experimental Protocols
Protocol A: Regioselective 6-O-Sulfonylation of Methyl -D-Glucopyranoside
Objective: To selectively activate the primary hydroxyl group of a monosaccharide while significantly increasing its lipophilicity for easy extraction.[1]
Materials:
-
Methyl
-D-glucopyranoside (1.0 equiv) -
This compound (1.2 equiv)[4]
-
Pyridine (anhydrous, solvent & base)
-
Dichloromethane (DCM) (optional co-solvent for solubility)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon. Dissolve Methyl
-D-glucopyranoside (1.0 g, 5.15 mmol) in anhydrous Pyridine (10 mL).-
Note: If the sugar is not fully soluble, add anhydrous DCM (5 mL) to assist.[1]
-
-
Cooling: Cool the solution to
using an ice bath.-
Causality: Low temperature improves regioselectivity for the primary alcohol (C6) over secondary alcohols (C2, C3, C4).
-
-
Addition: Add this compound (1.31 g, 6.18 mmol) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Quenching: Add Methanol (1 mL) to destroy excess sulfonyl chloride. Stir for 15 minutes.
-
Workup (Critical Step):
-
Purification: Flash chromatography (Silica Gel, Hexane/EtOAc gradient).
Expected Outcome: A viscous, colorless to pale yellow oil.[1]
Self-Validation:
Protocol B: Nucleophilic Displacement (Synthesis of 6-Azido-6-deoxy-sugar)
Objective: To demonstrate the octyl-sulfonate as an effective leaving group for installing nitrogen functionalities.
Materials:
-
6-O-Octanesulfonyl-glucoside (from Protocol A)[1]
-
Sodium Azide (
) (3.0 equiv) -
DMF (anhydrous)
Step-by-Step Methodology:
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Emulsions during Workup | Surfactant nature of Oct-Cl derivatives.[1] | Use Brine/EtOAc mixtures.[1] Avoid DCM in extractions.[1] Centrifuge if necessary.[1] |
| Poor Regioselectivity | Reaction temperature too high.[1] | Maintain |
| No UV Signal on TLC | Octyl chain is not UV active.[1] | Use |
| Low Yield in Displacement | Steric hindrance or moisture.[1] | Ensure anhydrous DMF.[1] Increase temperature to |
References
-
General Sulfonylation in Carbohydrates
-
Surfactant Synthesis & Properties
-
Glycosyl Sulfonates & Reactivity
-
Reagent Properties
Sources
- 1. CAS 7795-95-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H17ClO2S | CID 82261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 7795-95-1 | Benchchem [benchchem.com]
- 4. Octadecane-1-sulphonyl chloride | C18H37ClO2S | CID 66281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glycosyl Sulfonates Beyond Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. mdpi.com [mdpi.com]
Application Note: One-Pot Synthesis of Lipophilic Sulfonamides via 1-Octanesulfonyl Chloride
[1]
Abstract
This guide details a robust, self-validating protocol for the synthesis of
Introduction & Strategic Rationale
The Challenge: Aliphatic Sulfonyl Chlorides
Unlike their aromatic counterparts (e.g., tosyl chloride), aliphatic sulfonyl chlorides like This compound (
-
Thermal Instability: They are prone to desulfonylation upon heating.[1]
-
Sulfene Pathway Competition: In the presence of bases, they can undergo elimination to form highly reactive sulfene intermediates (
), leading to complex side reactions if not trapped efficiently.
The Solution: One-Pot Oxidative Chlorination
By generating the sulfonyl chloride in situ via oxidative chlorination of the thiol, we avoid the isolation of the unstable intermediate. The protocol below utilizes N-Chlorosuccinimide (NCS) and HCl in acetonitrile.[1] This system provides a controlled release of
Mechanistic Pathways
The reaction proceeds through two distinct phases.[1][2] Understanding these is critical for troubleshooting.
-
Oxidative Chlorination: The thiol is oxidized to a sulfenyl chloride (
) and then to the sulfonyl chloride ( ).[1] -
Amine Coupling: The amine attacks the sulfur center.[1] Note: With aliphatic chains, this can occur via direct substitution (
-like) or an Elimination-Addition (Sulfene) pathway depending on the base used.
Figure 1: Mechanistic flow from thiol precursor to sulfonamide.[1][3] Note the bifurcation at the Sulfonyl Chloride stage depending on base selection.
Experimental Protocol: The "NCS-Generation" Method
This protocol is optimized for a 5.0 mmol scale. It is designed to be scalable up to 50 mmol with active cooling.[1]
Reagents & Materials[3][4][5][6][7][8][9][10][11][12][13][14]
| Reagent | MW ( g/mol ) | Equiv.[1][3][4] | Amount | Role |
| 1-Octanethiol | 146.29 | 1.0 | 0.73 g (865 µL) | Substrate |
| N-Chlorosuccinimide (NCS) | 133.53 | 3.2 | 2.14 g | Oxidant |
| HCl (2M aq) | 36.46 | 0.5 | 1.25 mL | Catalyst |
| Acetonitrile (ACN) | 41.05 | - | 25 mL | Solvent |
| Amine (Nucleophile) | Var.[1] | 1.2 | - | Coupling Partner |
| Triethylamine (Et3N) | 101.19 | 3.5 | ~2.5 mL | HCl Scavenger |
Step-by-Step Methodology
Phase 1: In-Situ Generation of this compound[1]
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a thermometer.
-
Solubilization: Add NCS (2.14 g) and Acetonitrile (20 mL) . Stir vigorously. The NCS may not fully dissolve initially; this is normal.[1]
-
Acid Activation: Cool the mixture to roughly 10°C using a cool water bath. Add 2M HCl (1.25 mL) dropwise.
-
Expert Insight: The acid catalyzes the release of electrophilic chlorine species from NCS.[5]
-
-
Thiol Addition: Add 1-Octanethiol (0.73 g) dropwise over 5 minutes.
-
Reaction: Stir at roughly 10–15°C for 20–30 minutes.
-
Validation: Take a 10 µL aliquot, quench in MeOH, and check TLC (Hexane/EtOAc 8:1). The thiol spot (
) should disappear.[1]
-
Phase 2: One-Pot Amine Coupling[1]
-
Preparation: In a separate vial, dissolve your Amine (6.0 mmol) and Triethylamine (17.5 mmol) in Acetonitrile (5 mL) .
-
Coupling: Cool the sulfonyl chloride mixture (from Phase 1) to 0°C (Ice bath).
-
Addition: Add the Amine/Base solution dropwise to the main flask over 10 minutes.
-
Completion: Allow the reaction to warm to room temperature and stir for 1–2 hours.
-
Workup:
-
Concentrate the acetonitrile under reduced pressure (rotary evaporator).
-
Redissolve the residue in Ethyl Acetate (30 mL) .
-
Wash sequentially with 1M HCl (2 x 15 mL) to remove excess amine/pyridine, then Brine (15 mL).[1]
-
Dry over
, filter, and concentrate.
-
Decision Matrix for Protocol Adjustment
Not all amines behave the same.[1] Use this logic flow to adjust conditions based on your specific nucleophile.
Figure 2: Optimization logic for varying amine nucleophiles.[1]
Safety & Handling (E-E-A-T)
-
Corrosivity: this compound (generated in situ) is a lachrymator and causes severe skin burns.[1] Treat the reaction mixture with the same precautions as the pure reagent.
-
Pressure: The oxidative chlorination step can release small amounts of
or gas.[1] Perform in a fume hood. -
Quenching: Do not add water directly to the unreacted sulfonyl chloride mixture without cooling, as the hydrolysis is exothermic.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1][2][6] The Journal of Organic Chemistry, 74(24), 9287–9291.[4] [Link]
-
Wright, S. W., & Hallstrom, K. N. (2006).[1] A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Chlorides from Heteroaryl Thiols.[1] The Journal of Organic Chemistry, 71(3), 1080–1084. [Link]
-
PubChem. (n.d.).[1] this compound Compound Summary. National Center for Biotechnology Information. [Link]
-
King, J. F. (1975).[1] Return of the Sulfenes. Accounts of Chemical Research, 8(1), 10–17. (Seminal work on the sulfene mechanism in aliphatic sulfonylation). [Link]
Sources
- 1. This compound | C8H17ClO2S | CID 82261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 7795-95-1 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A green, mild and efficient one-pot method for the synthesis of sulfonamides from thiols and disulfides in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Vanguard of Greener Synthesis: Application Notes and Protocols for 1-Octanesulfonyl Chloride Derivatives
In the ever-evolving landscape of pharmaceutical and materials science, the synthesis of pivotal intermediates like 1-octanesulfonyl chloride and its derivatives is undergoing a profound transformation. Driven by the principles of green chemistry, researchers are moving away from traditional, often hazardous, synthetic routes towards more sustainable and environmentally benign methodologies. This guide provides an in-depth exploration of these cutting-edge green synthesis methods, offering detailed protocols and a comparative analysis to empower researchers, scientists, and drug development professionals in their pursuit of safer and more efficient chemical manufacturing.
The Imperative for Greener Sulfonyl Chloride Synthesis
Traditionally, the synthesis of sulfonyl chlorides has relied on reagents like chlorine gas, thionyl chloride, and phosphorus pentachloride. While effective, these methods are fraught with challenges, including the use of highly toxic and corrosive materials, the generation of significant hazardous waste, and harsh reaction conditions. The paradigm shift towards green chemistry seeks to address these issues by focusing on:
-
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
-
Use of Safer Solvents and Reagents: Employing less hazardous chemicals and reaction media, with a preference for water.
-
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
-
Waste Reduction: Minimizing or eliminating the formation of byproducts.
-
Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents.
This guide will delve into practical applications of these principles in the synthesis of this compound, a key building block for sulfonamides and other important organic compounds.
Comparative Overview of Synthetic Methodologies
The choice of synthetic route has significant implications for the environmental impact, safety, and efficiency of the overall process. Below is a comparative summary of traditional versus green methods for the synthesis of this compound.
| Method | Key Reagents | Typical Solvents | Key Advantages | Key Disadvantages |
| Traditional: Direct Chlorination | Chlorine (Cl₂) gas, Water/HCl | Chlorinated solvents | High reactivity | Highly toxic and hazardous gas, formation of chlorinated byproducts, requires specialized equipment. |
| Traditional: From Sulfonic Acids | Thionyl chloride (SOCl₂) or PCl₅ | Dichloromethane, Chloroform | Well-established | Use of corrosive and hazardous reagents, generation of acidic waste gases (SO₂ and HCl). |
| Green: Metal-Free Aerobic Oxidation | 1-Octanethiol, NH₄NO₃, O₂ | Aqueous HCl | Avoids heavy metals, uses oxygen as the terminal oxidant, reduced solvent usage, simplified purification.[1][2][3] | May require longer reaction times, optimization of oxygen pressure may be needed. |
| Green: Oxyhalogenation in Water | 1-Octanethiol, Oxone (KHSO₅), KCl | Water | Uses water as the primary solvent, rapid reaction at room temperature, high yields.[4][5][6] | Oxone is a strong oxidant and requires careful handling. |
| Green: From S-Octyl Isothiourea Salt | S-Octyl isothiourea salt, t-BuOCl or NCS | Acetonitrile/Water | Utilizes a stable, odorless precursor, avoids handling of volatile thiols, high purity of the final product.[7] | Requires a two-step process from the initial alkyl halide. |
| Green: Oxidative Chlorination with H₂O₂ | 1-Octanethiol, H₂O₂, TiCl₄ | Acetonitrile | Hydrogen peroxide is a green oxidant (byproduct is water), mild reaction conditions.[7] | Use of a Lewis acid catalyst (TiCl₄) which requires aqueous workup. |
Green Synthesis Protocols for this compound
The following protocols provide detailed, step-by-step methodologies for the green synthesis of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms.
Protocol 1: Metal-Free Aerobic Oxidation of 1-Octanethiol
This method represents a significant advancement in green chemistry by utilizing molecular oxygen as the ultimate oxidant in a metal-free catalytic system.[1][2][3] Ammonium nitrate serves as a precursor to the active nitrogen oxide catalysts.
Reaction Workflow:
Caption: Workflow for Metal-Free Aerobic Oxidation.
Materials:
-
1-Octanethiol
-
Ammonium nitrate (NH₄NO₃)
-
Concentrated Hydrochloric acid (HCl)
-
Oxygen (balloon or cylinder)
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oxygen balloon or gas inlet adapter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1-octanethiol (1.0 eq).
-
Add a solution of ammonium nitrate (0.2 eq) in a 1:1 mixture of concentrated HCl and water.
-
The flask is then flushed with oxygen, and an oxygen-filled balloon is attached.
-
The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x volume of the aqueous phase).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield this compound. The product can be further purified by vacuum distillation if necessary.
Mechanistic Insight: Ammonium nitrate in the acidic medium generates nitrogen oxides (NO/NO₂), which act as catalysts in a redox cycle. The nitrogen oxides oxidize the thiol to a sulfonyl radical, which is then trapped by a chloride ion. The reduced nitrogen species are re-oxidized by molecular oxygen, completing the catalytic cycle.
Protocol 2: Oxyhalogenation of 1-Octanethiol in Water
This protocol is particularly attractive due to its use of water as the solvent and readily available, safe reagents.[4][5][6] Oxone, a triple salt of potassium peroxymonosulfate, is a powerful yet environmentally benign oxidant.
Reaction Workflow:
Caption: Workflow for Aqueous Oxyhalogenation.
Materials:
-
1-Octanethiol
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Potassium chloride (KCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a beaker, dissolve Oxone (2.5 eq) and potassium chloride (1.0 eq) in deionized water.
-
To this solution, add 1-octanethiol (1.0 eq) and stir the mixture vigorously at room temperature. The reaction is typically exothermic.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain this compound.
Mechanistic Insight: Oxone in the presence of a chloride source generates an active chlorine species in situ. This electrophilic chlorine species reacts with the thiol, leading to the formation of a sulfenyl chloride intermediate, which is subsequently oxidized to the sulfonyl chloride.
Application Note: Green Synthesis of an N-Aryl-1-octanesulfonamide
This compound is a versatile intermediate for the synthesis of various derivatives, most notably sulfonamides, which are a prominent class of therapeutic agents. The following protocol outlines a green approach to the synthesis of an N-aryl-1-octanesulfonamide.
Reaction Workflow:
Caption: Workflow for Green Sulfonamide Synthesis.
Materials:
-
This compound (synthesized via a green method)
-
Aniline or a substituted aniline
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Ethanol (for recrystallization, if necessary)
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
Procedure:
-
In an Erlenmeyer flask, dissolve the aniline derivative (1.0 eq) in a 10% aqueous solution of sodium carbonate.
-
To this stirring solution, add this compound (1.05 eq) dropwise at room temperature.
-
Continue stirring for 1-2 hours. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Dry the product in a vacuum oven. If further purification is needed, the sulfonamide can be recrystallized from a suitable solvent such as ethanol/water.
Rationale for Green Approach: This protocol utilizes water as the solvent and a mild inorganic base (sodium carbonate) as a scavenger for the HCl generated during the reaction. The product is often isolated by simple filtration, minimizing the need for organic solvent-based workup and purification.
Conclusion and Future Outlook
The adoption of green synthesis methods for this compound and its derivatives is not merely an academic exercise but a crucial step towards a more sustainable and responsible chemical industry. The protocols outlined in this guide demonstrate that environmentally conscious approaches can be highly efficient, scalable, and economically viable. As research continues, we can anticipate the development of even more innovative catalytic systems and the use of renewable feedstocks, further advancing the principles of green chemistry in drug discovery and development.
References
- Qiu, K., & Wang, R. (2015). A Convenient Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts. Synthesis, 47(20), SS-2015-H0078-OP.
- Madabhushi, S., Jillella, R., Sriramoju, V., & Singh, R. (2011). Oxyhalogenation of thiols and disulfides into sulfonyl chlorides/bromides using oxone-KX(X= Cl or Br)
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.
- Jereb, M., & Hribernik, L. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry, 19(9), 2286-2292.
- Alonso, D. A., et al. (2025).
-
Jereb, M., & Hribernik, L. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry, 19(9), 2286-2292. Available at: [Link]
-
Madabhushi, S., Jillella, R., Sriramoju, V., & Singh, R. (2011). Oxyhalogenation of thiols and disulfides into sulfonyl chlorides/bromides using oxone-KX(X= Cl or Br) in water. Green Chemistry, 13(5), 1276-1280. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Oxyhalogenation of thiols and disulfides into sulfonyl chlorides/ bromides in water using oxone-KX(X= Cl or Br). Retrieved from [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Available at: [Link]
-
Jereb, M., & Hribernik, L. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry, 19(9), 2286-2292. Available at: [Link]
-
ResearchGate. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Retrieved from [Link]
-
Alonso, D. A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Sustainability. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Oxalyl Chloride. Retrieved from [Link]
-
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
ResearchGate. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Epichlorohydrin. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 8. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Oxyhalogenation of thiols and disulfides into sulfonyl chlorides/bromides using oxone-KX (X = Cl or Br) in water. Retrieved from [Link]
-
PubMed. (2024). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. Retrieved from [Link]
-
ResearchGate. (2024). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Retrieved from [Link]
-
ResearchGate. (2025). p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evaluation. Retrieved from [Link]
-
ResearchGate. (2025). A Green Synthesis of Benzimidazolyl-β-Ketosulphides in Aqueous Medium and Their Alkylation Studies. Retrieved from [Link]
Sources
- 1. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Oxyhalogenation of thiols and disulfides into sulfonyl chlorides/bromides using oxone-KX (X = Cl or Br) in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Application Note: Reaction Conditions & Protocols for 1-Octanesulfonyl Chloride
Introduction: The C8-Lipophilic Electrophile
1-Octanesulfonyl chloride (CAS: 7795-95-1) is a linear, eight-carbon aliphatic sulfonyl chloride.[1][2] Unlike its aromatic counterparts (e.g., tosyl chloride), it introduces a flexible, highly lipophilic octyl chain (
This reagent is critical in three primary domains:
-
Medicinal Chemistry: Modulating the LogP (lipophilicity) of drug candidates to improve membrane permeability or blood-brain barrier penetration.
-
Materials Science: Surface modification to generate hydrophobic coatings or self-assembled monolayers (SAMs).
-
Ionic Liquid Synthesis: Precursor for 1-alkyl-3-methylimidazolium octylsulfonate salts.
Chemical Profile
| Property | Value |
| Molecular Weight | 212.74 g/mol |
| Density | 1.087 g/mL at 25 °C |
| Boiling Point | 75 °C at 0.03 mmHg |
| Physical State | Colorless to pale yellow liquid |
| Reactivity Class | Electrophilic Sulfonylating Agent |
| Major Hazard | Corrosive (Causes severe skin burns), Moisture Sensitive |
Mechanistic Insight: Nucleophilic Substitution at Sulfur
The reaction of this compound proceeds via a nucleophilic substitution at the sulfur atom. While often simplified as an
The Mechanism (DOT Visualization)
Figure 1: General reaction pathway for sulfonylation. The base (not shown in flow) is essential to neutralize the HCl byproduct, driving equilibrium forward.
Critical Reaction Parameters
Success with aliphatic sulfonyl chlorides requires stricter moisture control than with aromatic ones due to the lack of resonance stabilization, making the sulfur center highly electrophilic and prone to hydrolysis.
Solvent Selection
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | Excellent | Standard choice. High solubility for reagent and product. Easy workup. |
| Tetrahydrofuran (THF) | Good | Useful for polar substrates. Must be anhydrous to prevent hydrolysis. |
| Acetonitrile (MeCN) | Moderate | Good for polar amines; often used with inorganic bases ( |
| Water/DCM (Biphasic) | Specific | Used in Schotten-Baumann conditions (with NaOH/Na2CO3) for water-soluble amines. |
Base Selection
-
Triethylamine (TEA) / DIPEA: Standard organic bases. Use 1.2–1.5 equivalents relative to the acid chloride.
-
Pyridine: Acts as both solvent and base. highly effective for difficult sulfonylations but requires acidic wash to remove.
-
Inorganic Carbonates (
, ): Useful when the substrate is acid-sensitive or when using MeCN.
Temperature Control
-
Addition Phase (0 °C): The reaction is exothermic. Add the sulfonyl chloride slowly at 0 °C to prevent thermal degradation and side reactions (e.g., bis-sulfonylation of primary amines).
-
Reaction Phase (RT): Allow to warm to Room Temperature (20–25 °C) to ensure completion.
Experimental Protocols
Protocol A: Synthesis of N-Octylsulfonamides (Anhydrous Conditions)
Best for: Drug intermediates, hydrophobic tagging of amines.
Reagents:
-
Amine substrate (1.0 equiv)[3]
-
This compound (1.1 – 1.2 equiv)[2]
-
Triethylamine (TEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (Concentration ~0.1 M)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.
-
Dissolution: Dissolve the amine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Cooling: Place the flask in an ice/water bath (0 °C) and stir for 10 minutes.
-
Addition: Dilute this compound in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.
-
Why: Rapid addition causes localized heating and may lead to impurity formation.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Monitoring: Check progress via TLC (stain with KMnO4 or Ninhydrin) or LC-MS.
-
-
Quench: Add water or saturated
solution to quench excess chloride. -
Workup:
-
Separate phases.[4]
-
Wash the organic layer with 1M HCl (to remove unreacted amine/TEA).
-
Wash with saturated
(to remove hydrolyzed sulfonic acid). -
Wash with Brine.
-
Dry over
, filter, and concentrate.
-
Protocol B: Synthesis of Octylsulfonate Esters
Best for: Creating leaving groups or lipid-like surface modifiers.
Reagents:
-
Alcohol substrate (1.0 equiv)
-
This compound (1.2 equiv)[2]
-
Pyridine (2.0 equiv or used as solvent)
-
DCM (if Pyridine is not the solvent)
Step-by-Step Procedure:
-
Setup: Ensure all glassware is strictly anhydrous. Moisture will rapidly convert the reagent to 1-octanesulfonic acid.
-
Dissolution: Dissolve the alcohol in DCM and add Pyridine (2.0 eq). Cool to 0 °C.
-
Addition: Add this compound (neat or in DCM) dropwise.
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT and stir overnight (12–16h). Sulfonate formation is generally slower than sulfonamide formation.
-
Workup:
-
Dilute with Et2O or DCM.
-
Critical Step: Wash extensively with 1M HCl or 10% Citric Acid to remove Pyridine.
-
Wash with
and Brine. -
Dry and concentrate.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of reagent | Ensure solvent is anhydrous. Increase reagent equivalents to 1.3–1.5. |
| Emulsions during Workup | Surfactant formation | The octyl chain acts as a surfactant. Use saturated Brine and wait longer for separation. Add a small amount of Methanol to break the emulsion. |
| Bis-sulfonylation | Primary amine is too reactive | Use strictly 1.0 eq of chloride. Keep reaction at 0 °C longer. Use bulky base (DIPEA). |
| Starting Material Remains | Steric hindrance | Switch solvent to Pyridine or use a catalyst like DMAP (5 mol%). Heat to 40 °C if stable. |
Workflow Visualization (DOT)
Figure 2: Standard operational workflow for N-sulfonylation.
Safety & Handling
-
Corrosivity: this compound is corrosive (Skin Corr.[1][2][5] 1B). It reacts with skin moisture to produce HCl and sulfonic acid, causing deep chemical burns. Always wear a face shield, chemically resistant gloves (Nitrile/Neoprene), and a lab coat.
-
Inhalation: The vapor is irritating to the respiratory tract. Handle only in a functioning fume hood.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. If the liquid turns dark or cloudy, check for hydrolysis (formation of solids/acid).
References
-
BenchChem. Protocol for N-sulfonylation using Methanesulfonyl Chloride (Analogous Procedure). Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 82261, this compound. Retrieved from [2]
-
Organic Chemistry Portal. Synthesis of Sulfonamides. Retrieved from
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[6] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry, 74(24), 9287–9291. Retrieved from
-
ChemicalBook. this compound Properties and SDS. Retrieved from
Sources
- 1. This compound | 7795-95-1 [chemicalbook.com]
- 2. This compound | C8H17ClO2S | CID 82261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. CAS 7795-95-1: this compound | CymitQuimica [cymitquimica.com]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Anhydrous conditions for 1-Octanesulfonyl chloride reactions
Executive Summary
1-Octanesulfonyl chloride (CAS 7795-95-1) is a critical electrophilic building block used to introduce the octylsulfonyl motif into pharmacophores and surface-active agents.[1] Its reactivity is defined by the electrophilic sulfur center, which is highly susceptible to nucleophilic attack.[1][2] While this reactivity is desired for sulfonamide and sulfonate ester formation, it presents a significant stability challenge: hydrolysis .[1]
In the presence of trace moisture, this compound degrades into 1-octanesulfonic acid and hydrogen chloride.[1] This not only lowers yield but introduces an acidic impurity that acts as a surfactant, complicating downstream purification by creating stable emulsions.[1] This guide defines the anhydrous operating standards required to suppress this competitive pathway and maximize synthetic efficiency.
Mechanistic Insight: The Hydrolysis Competition
To master the chemistry of this compound, one must understand the competition at the molecular level. The sulfur atom is in a high oxidation state (+6) and is bonded to two oxygens and a chlorine, making it intensely electrophilic.
-
The Desired Pathway: An amine or alcohol nucleophile (
) attacks the sulfur, displacing chloride to form the stable product. -
The Failure Mode: Water (
), if present, acts as a competitive nucleophile. Because the resulting sulfonic acid is a strong acid, it can protonate the amine nucleophile, deactivating it and halting the desired reaction entirely.
Figure 1: Competitive Reaction Pathways The following diagram illustrates the divergence between successful synthesis and hydrolytic failure.
Caption: Mechanistic divergence at the sulfur center. Water acts as a rogue nucleophile, irreversibly converting the reagent into surfactant waste.
Pre-Reaction Preparation: The Anhydrous Ecosystem
Success is determined before the flask is even opened.[1] The following preparation steps are mandatory.
Solvent Specifications
The long alkyl chain (C8) of this compound makes it soluble in non-polar and polar aprotic solvents.[1]
-
Dichloromethane (DCM): Preferred for solubility and ease of removal.[1] Must be distilled over Calcium Hydride (
) or processed through an activated alumina solvent system.[1] Target water content: <50 ppm. -
Tetrahydrofuran (THF): Excellent for polar substrates.[1] Must be distilled over Sodium/Benzophenone or similarly dried.[1] Target water content: <30 ppm.
Reagent Handling
This compound is a liquid at room temperature (MP ~14°C) [1].[1]
-
Purity Check: Before use, run a
NMR.[1][3] Look for a broad singlet around 10-11 ppm (sulfonic acid proton) or shifts in the -methylene protons.[1] If significant acid is present, the reagent must be distilled or freshly purchased.[1] -
Physical State: If stored cold (2-8°C), it may solidify.[1] Allow it to warm to room temperature in a desiccator before opening to prevent condensation from forming on the cold liquid surface.
Glassware & Atmosphere
-
Baking: All glassware must be oven-dried at >120°C for at least 2 hours.
-
Inert Gas: Perform all transfers under a positive pressure of Nitrogen (
) or Argon ( ).[1] Argon is preferred due to its higher density, providing a better "blanket" over the reaction surface.
Protocol: Anhydrous N-Octylsulfonamide Synthesis
This protocol uses a secondary amine as the model nucleophile.[1] It incorporates a tertiary amine base (Triethylamine or Pyridine) to act as an "HCl Sink," driving the equilibrium forward.
Experimental Workflow Diagram
Caption: Step-by-step anhydrous workflow. Temperature control at Step 4 is critical to minimize side reactions.
Step-by-Step Methodology
-
System Assembly: Equip a 2-neck round bottom flask with a magnetic stir bar and a rubber septum. Connect to a Schlenk line and cycle vacuum/Argon three times.
-
Nucleophile Preparation: Syringe in the amine (1.0 equiv) and Triethylamine (1.2 - 1.5 equiv) into the flask. Add anhydrous DCM (concentration ~0.2 M).[1][4]
-
Thermal Regulation: Submerge the flask in an ice/water bath (0°C).
-
Reagent Addition:
-
Reaction Phase: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours. Monitor via TLC or LCMS.[1]
-
Quenching (Safety Critical):
Troubleshooting & Field Insights
The amphiphilic nature of the octyl chain (hydrophobic tail + polar head) creates unique challenges during workup.
| Observation | Probable Cause | Corrective Action |
| Yellow/Brown Coloration | Decomposition of Sulfonyl Chloride.[1][6] | Check reagent quality. Ensure temperature was kept at 0°C during addition. |
| Persistent Emulsion | Formation of Octanesulfonic Acid (Surfactant).[1] | Do not shake vigorously.[1] Use brine (saturated NaCl) to increase ionic strength.[1] Filter through Celite if necessary.[1] |
| Low Yield | Hydrolysis due to wet solvent.[1] | Re-distill solvents.[1] Increase equivalents of sulfonyl chloride (up to 1.2 eq) to compensate for "sacrificial" loss. |
| Precipitate | Amine Hydrochloride Salt. | This is normal (Base + HCl).[1] It should dissolve during the aqueous workup.[1] |
References
-
PubChem. (n.d.).[1] this compound (Compound Summary).[1][2][8][9][10] National Library of Medicine.[1] Retrieved from [Link]1]
-
Yufeng. (2025).[1] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]1]
Sources
- 1. This compound | C8H17ClO2S | CID 82261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 7795-95-1: this compound | CymitQuimica [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | 7795-95-1 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Precision Sulfonylation: Stoichiometry and Protocols for 1-Octanesulfonyl Chloride
Application Note & Technical Guide
Part 1: Executive Summary & Core Directive
The Challenge: 1-Octanesulfonyl chloride (OSC) is a versatile reagent used to introduce the octylsulfonyl moiety into pharmacophores (sulfonamides) and materials (Self-Assembled Monolayers/SAMs). However, its reactivity presents a specific stoichiometric paradox: it is highly electrophilic toward amines but equally susceptible to hydrolysis and, critically, base-mediated elimination to sulfene intermediates .
The Directive: Successful application of OSC requires more than simple molar ratios. It demands Kinetic Stoichiometry —balancing the rate of nucleophilic attack against the rate of background hydrolysis and elimination. This guide moves beyond standard textbook ratios (1:1) to provide field-optimized stoichiometric strategies that maximize yield and minimize purification burdens.
Part 2: Mechanistic Foundation & Stoichiometric Logic
To master the stoichiometry, one must understand the three competing pathways active during the reaction. Unlike arenesulfonyl chlorides (e.g., Tosyl chloride), this compound possesses
The Three Pathways
-
Pathway A (Desired): Direct
Substitution. The nucleophile (amine/alcohol) attacks the sulfur, displacing chloride. -
Pathway B (Competitor): Hydrolysis. Water attacks the sulfur, forming sulfonic acid (
) and HCl.[1] This consumes the reagent and generates acid that can protonate the amine, deactivating it. -
Pathway C (Destructive): Sulfene Elimination. In the presence of strong bases (
) or excess base, the -proton is abstracted, forming a transient sulfene ( ). This highly reactive species rapidly reacts with any nucleophile (including water) lacks selectivity, leading to side products.
Visualization: Reaction Pathways
The following diagram illustrates the critical decision points in the reaction mechanism governed by stoichiometry and base selection.
Caption: Mechanistic bifurcation of this compound. Path A is the target; Path C must be suppressed via stoichiometric control of the base.
Part 3: Application Protocols
Protocol A: Synthesis of Sulfonamide Drug Scaffolds
Context: High-value amine starting material. The goal is 100% conversion of the amine while avoiding difficult purification of excess sulfonyl chloride.
1. Stoichiometric Table
| Component | Role | Stoichiometry (Equivalents) | Rationale |
| Amine ( | Limiting Reagent | 1.00 | The precious scaffold to be derivatized. |
| 1-Octanesulfonyl Cl | Electrophile | 1.10 - 1.20 | Slight excess compensates for trace hydrolysis.[1] >1.5 eq leads to difficult removal of lipophilic byproducts.[1] |
| Triethylamine ( | HCl Scavenger | 1.50 - 2.00 | Neutralizes HCl.[1] Excess ensures amine remains unprotonated.[1] Avoid strong bases (NaOH) to prevent sulfene formation.[1] |
| DMAP (Catalyst) | Nucleophilic Cat.[1] | 0.05 - 0.10 | Optional. Accelerates reaction for sterically hindered amines.[1] |
| DCM or THF | Solvent | [0.1 M - 0.2 M] | Anhydrous is critical.[1] Concentration affects rate ( |
2. Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve the Amine (1.0 eq) in anhydrous DCM (
). -
Base Addition: Add Triethylamine (1.5 eq) . If the amine is a salt (e.g.,
), increase base to 2.5 eq . -
Cooling: Cool the mixture to
(Ice bath). Critical: Cooling suppresses the elimination pathway (sulfene formation). -
Addition: Dissolve This compound (1.1 eq) in a minimal volume of DCM. Add this solution dropwise over 15–20 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.
-
Monitoring: Check via TLC or LC-MS. Look for the disappearance of the amine.[2]
-
Quench: Add 1M HCl or saturated
. This hydrolyzes remaining OSC to the water-soluble sulfonic acid.[1] -
Workup: Extract with DCM. Wash organic layer with
(removes acid traces) and Brine.[1] Dry over .[1]
3. Validation & QC
-
TLC: The sulfonamide is typically less polar than the amine but more polar than the sulfonyl chloride.
-
NMR: Look for the disappearance of
protons (if primary amine secondary sulfonamide) and the shift of the octyl -methylene protons ( ppm). -
Mass Spec: Confirm
or . Note that sulfonamides often ionize well in negative mode.[1]
Protocol B: Surface Modification (SAM Formation)
Context: Creating hydrophobic monolayers on oxides (
1. Stoichiometric Parameters
| Parameter | Recommendation | Rationale |
| OSC Concentration | 1 mM - 10 mM | Sufficient excess to drive kinetics but dilute enough to prevent multilayer deposition (polymerization).[1] |
| Solvent | Dry Toluene or Chloroform | Non-polar solvents promote organized packing of the octyl chains. |
| Water Content | < 50 ppm | Strictly Anhydrous.[1] Water causes bulk polymerization/hydrolysis before the molecule reaches the surface. |
| Temperature | RT or | Elevated temp improves packing density (annealing) but increases hydrolysis risk if not dry.[1] |
2. Workflow Diagram
Caption: Protocol for Self-Assembled Monolayer (SAM) formation using this compound.
Part 4: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Unreacted Amine | Hydrolysis of OSC before reaction. | Ensure solvent is anhydrous.[1][2] Increase OSC to 1.3–1.5 eq. |
| Dark/Black Reaction Mixture | Decomposition via Sulfene pathway.[1] | Base is too strong or added too fast.[1] Switch from TEA to Pyridine. Cool to |
| Product is an Oil/Impure | Excess OSC remaining.[1] | Add a "scavenger" amine (e.g., dimethylamine or morpholine) 30 mins before workup to consume excess OSC, rendering it water-soluble during acid wash. |
| Double Sulfonylation ( | Excess OSC + Primary Amine.[1] | Strictly control stoichiometry to 1.0:1.0. Add OSC very slowly. |
Part 5: References
-
BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.[1] (Accessed 2024).[1][3] Link
-
National Institutes of Health (NIH) - PubChem. this compound Compound Summary.[1] (Accessed 2024).[1][3] Link
-
Royal Society of Chemistry (RSC). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides. J. Chem. Soc.[1] B, 1968.[1] Link
-
Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. (Accessed 2024).[1][3] Link
-
Organic Chemistry Portal. Synthesis of Sulfonamides: Recent Literature and Protocols. (Accessed 2024).[1][3] Link
Sources
Application Note: Workup and Isolation Procedures for 1-Octanesulfonyl Chloride Reactions
Abstract & Core Challenge
1-Octanesulfonyl chloride is a versatile reagent used to introduce lipophilic octyl chains into pharmacophores or materials (surface modification).[1] However, its utility is often overshadowed by a notorious processing challenge: The Surfactant Effect .
Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), the hydrolysis of this compound yields 1-octanesulfonic acid.[1] In the presence of the bases typically used in these reactions (Triethylamine, NaOH), this forms sodium octanesulfonate—a potent anionic surfactant (detergent).
Standard aqueous workups often result in intractable emulsions, leading to yield loss and solvent entrapment.[1][2] This guide details a "Prevention-First" approach to workup, utilizing chemical scavenging and specific phase-separation protocols to avoid the "soap nightmare."[1]
Chemical Logic: The "Soap" Trap
Understanding the failure mode of standard protocols is critical for successful isolation.
-
The Reaction:
[1] -
The Side Reaction (Hydrolysis):
[1] -
The Trap: If you quench with aqueous Sodium Bicarbonate (
), the sulfonic acid byproduct becomes .-
Result: You have synthesized a detergent in situ.[1] The biphasic mixture turns into a stable milky emulsion.
-
Visualization: Reaction Pathways & Failure Modes
Figure 1: The mechanism of emulsion formation. Hydrolysis leads to sulfonic acid, which basic washes convert into a detergent, trapping the product.
Protocol A: The "Dry Quench" (Recommended)
Best for: High-value intermediates, small-to-mid scale (<50g).[1] Principle: Remove excess sulfonyl chloride chemically without introducing water, preventing surfactant formation.[1]
Materials
-
Scavenger: Polymer-supported Trisamine (or similar amine scavenger) OR 3-(Dimethylamino)-1-propylamine (DMAPA).[1]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Acid Wash: 1M HCl.[1]
Step-by-Step Procedure
-
Reaction Completion: Monitor reaction by TLC/LCMS. Ensure full consumption of the nucleophile (amine).
-
The Nucleophilic Quench:
-
Stir: Stir at room temperature for 15 minutes.
-
Acid Wash (The Separation):
-
Drying: Dry organic layer over
, filter, and concentrate.
Protocol B: The "Salting Out" Rescue (Aqueous Workup)
Best for: Large scale (>50g) or when scavengers are too expensive. Principle: Use high ionic strength and acidity to suppress emulsion stability.[1]
Critical Rules
Step-by-Step Procedure
-
Concentration: If the reaction solvent is water-miscible (THF, DMF, Pyridine), remove as much as possible via rotary evaporation first.[1] Redissolve the residue in DCM or MTBE (Methyl tert-butyl ether).[1]
-
Note: MTBE is preferred over Ethyl Acetate as it is less prone to hydrolysis and separates better from water.[1]
-
-
The Acidic Quench:
-
Prepare a 1M HCl solution saturated with NaCl (Brine).
-
Slowly add the reaction mixture to the stirring acid/brine mixture.
-
Why? Low pH keeps any hydrolyzed sulfonic acid in the aqueous phase (and prevents amine product from acting as a base). High salt content ("Salting out") increases surface tension, discouraging emulsion.[1]
-
-
Phase Separation:
-
The Wash Sequence:
Purification & Isolation
Due to the "greasy" nature of the octyl chain, crystallization can be difficult (low melting points).
Method 1: Flash Chromatography[1]
-
Stationary Phase: Silica Gel (standard).[1]
-
Mobile Phase: Hexanes/Ethyl Acetate gradient.[1]
-
Loading: Load as a liquid (DCM solution) or dry-load on Celite.[1]
Method 2: Recrystallization (for solid derivatives)
-
Solvent System: Hexanes (hot)
Cool to -20°C. -
If the product oils out, add a seed crystal and scratch the glass.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Milky Emulsion | Formation of sodium octanesulfonate (soap).[1] | Add solid NaCl to saturation.[1][2][5] Filter through Celite.[1] Add 5% Methanol to the organic layer to disrupt micelles. |
| Low Yield | Hydrolysis of reagent before reaction.[1] | Ensure this compound is stored dry.[1] Use anhydrous solvents (DCM).[1][4] |
| Product "Oils Out" | Low melting point of C8 chain.[1] | Do not attempt recrystallization.[1] Use column chromatography.[1] Dry under high vacuum for >12 hours. |
| Pungent Smell | Residual sulfonyl chloride.[1][4][6][9][10][11] | The reaction was not quenched properly. Treat crude oil with dilute ammonia in methanol, then re-evaporate.[1] |
Workup Decision Tree
Figure 2: Decision matrix for selecting the appropriate workup protocol based on scale and risk.
References
-
PubChem. (2023).[1] this compound Compound Summary. National Center for Biotechnology Information.[1] [Link][1]
-
Spectro Scientific. (2018).[1] Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Sulfonyl Chlorides and Sulfonamides. [Link]
Sources
- 1. This compound | C8H17ClO2S | CID 82261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN109896984A - A kind of production technology of dimethylaminosulfonyl chloride - Google Patents [patents.google.com]
- 4. This compound | 7795-95-1 | Benchchem [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. azom.com [azom.com]
- 9. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 10. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 11. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonylation with 1-Octanesulfonyl Chloride
Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Side Reactions, Yield Loss, and Workup Issues Reagent: 1-Octanesulfonyl Chloride (CAS: 7795-95-1)
Executive Summary
This compound is a potent electrophile used to introduce the lipophilic octylsulfonyl group into amines (sulfonamides) and alcohols (sulfonate esters).[1][2] Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), this aliphatic reagent possesses
This guide addresses the three most critical failure modes: The Sulfene Trap , Hydrolysis Competition , and Surfactant-Induced Emulsions .
Part 1: Diagnostic Q&A (Troubleshooting)
Issue 1: "My reaction mixture turned dark/tarry, and the yield is lower than expected."
Diagnosis: Sulfene Oligomerization (The "Alpha-Proton" Effect)
Unlike aromatic sulfonyl chlorides, this compound has protons on the
-
The Mechanism: The base deprotonates the
-carbon, eliminating chloride. The resulting sulfene ( ) is extremely unstable and can dimerize or polymerize if not immediately trapped by your nucleophile. -
The Fix:
-
Switch Bases: Use a heteroaromatic base like Pyridine (less basic, minimizes elimination) or an inorganic base (e.g.,
, ) in a biphasic system. -
Temperature Control: Conduct the addition at
or lower to suppress the elimination rate. -
Addition Order: Add the sulfonyl chloride slowly to the amine/base mixture, not the other way around, to ensure the nucleophile is always in excess to trap any generated sulfene.
-
Issue 2: "I cannot separate the layers during aqueous workup; the funnel is a milky emulsion."
Diagnosis: Surfactant Effect
You have synthesized a detergent. The product (octylsulfonamide) and the hydrolyzed byproduct (octylsulfonic acid) possess a polar "head" (
-
The Fix:
-
Salting Out: Saturate the aqueous layer with NaCl. The high ionic strength forces the organic surfactant out of the water phase.
-
Solvent Switch: Avoid Diethyl Ether. Use Dichloromethane (DCM) or a mixture of CHCl3/Isopropanol (3:1) , which disrupts surfactant micelles better than pure non-polar solvents.
-
Acidification: If your product is stable to acid, acidify the aqueous layer to pH < 2. This protonates any residual amine and suppresses the ionization of the sulfonic acid byproduct, reducing its surfactant capability.
-
Issue 3: "I see a large acidic peak in LCMS/NMR that corresponds to the starting material mass - Cl + OH."
Diagnosis: Hydrolysis Water has out-competed your nucleophile. This is common in "wet" anhydrous solvents or biphasic conditions where the phase transfer is too slow.
-
The Fix:
-
Dry Solvents: Ensure DCM or THF is anhydrous.
-
Nucleophile Stoichiometry: Increase the amine/alcohol equivalents (1.2 – 1.5 eq) to statistically favor the desired reaction.
-
Catalysis: If using a biphasic system (Schotten-Baumann), add a phase transfer catalyst (e.g., TBAB) to speed up the amine attack relative to the background hydrolysis.
-
Part 2: Technical Deep Dive & Visualization
The Sulfene Pathway vs. Direct Substitution
Understanding the dual-reactivity of aliphatic sulfonyl chlorides is crucial for process control.
Figure 1: Reaction pathways showing the competition between direct substitution (preferred) and sulfene formation (risk with strong bases).
Part 3: Optimized Experimental Protocols
Method A: Anhydrous Conditions (Recommended for Valuable Nucleophiles)
Best for preventing hydrolysis, but requires careful base selection to avoid sulfene tars.
-
Preparation: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add Pyridine (2.0 equiv). Note: Avoid Triethylamine to minimize sulfene formation.[3]
-
Cooling: Cool the mixture to
under nitrogen atmosphere. -
Reagent Addition: Add this compound (1.1 equiv) dropwise over 10 minutes.
-
Why? Keeping the concentration of sulfonyl chloride low relative to the amine ensures that if any sulfene forms, it is immediately trapped by the amine rather than reacting with itself.
-
-
Reaction: Stir at
for 1 hour, then warm to room temperature. Monitor by TLC/LCMS. -
Workup (Emulsion Control):
-
Dilute with DCM.
-
Wash with 1M HCl (to remove pyridine).
-
Wash with Saturated Brine (Critical step for phase separation).
-
Dry over
, filter, and concentrate.
-
Method B: Schotten-Baumann Conditions (Biphasic)
Best for scale-up, robust substrates, and avoiding sulfene oligomerization entirely.
-
Preparation: Dissolve amine (1.0 equiv) in THF or EtOAc.
-
Aqueous Phase: Prepare a saturated solution of
or (2.0 equiv). -
Mixing: Combine organic and aqueous layers with vigorous stirring.
-
Reagent Addition: Add this compound (1.2 equiv) in one portion.
-
Reaction: Stir vigorously for 4–12 hours.
-
Note: The inorganic base is localized in the water phase, preventing it from triggering the E2 elimination (sulfene mechanism) on the organic-soluble sulfonyl chloride.
-
-
Workup: Separate layers. If emulsion occurs, add solid NaCl until the aqueous layer is saturated.
Part 4: Comparative Data
| Feature | Aromatic (e.g., TsCl) | Aliphatic (e.g., Octyl-SO2Cl) | Impact on Protocol |
| Mechanism | Direct Substitution ( | Direct Sub. OR Sulfene ( | Avoid strong tertiary amines with Octyl-SO2Cl. |
| Reactivity | High | Moderate to High | Aliphatics may require slightly longer times if cold. |
| Hydrolysis | Slow | Moderate | Keep solvents dry; use excess reagent. |
| Workup | Clean separation | Surfactant/Emulsion Risk | Requires brine/salting out for Octyl derivatives. |
| Stability | Stable Solid | Liquid (often) | Store Octyl-SO2Cl under inert gas; moisture sensitive. |
References
-
King, J. F. (1975).[4][5][6] "Mechanism of formation of sulfenes by dehydrohalogenation of alkanesulfonyl chlorides." Journal of the American Chemical Society, 97(9), 2566-2568.
- Core authority on the sulfene mechanism in aliph
-
Opitz, G. (1967). "Sulfines and Sulfenes."[3][7] Angewandte Chemie International Edition, 6(12), 107-123.
- Foundational review on sulfene reactivity and trapping.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 28: Sulfur, Silicon, and Phosphorus).
-
Rochester University Lab Manuals. "Workup for Polar and Water-Soluble Solvents."
- Source for emulsion troubleshooting str
Sources
Technical Support Center: 1-Octanesulfonyl Chloride Applications
The following technical guide is structured as a Tier 3 Technical Support Knowledge Base for researchers working with long-chain sulfonyl chlorides.
Topic: Targeted Formation of Disulfonamides (
Executive Summary & Mechanistic Insight
The Challenge: Forming a disulfonamide (also known as a bis-sulfonamide or disulfonimide) from a primary amine and 1-octanesulfonyl chloride is thermodynamically favorable but kinetically challenging.[1] Unlike simple tosylations, the 1-octyl chain introduces significant steric bulk and lipophilicity (surfactant-like properties).[1]
The Mechanism: The reaction proceeds in two distinct steps.[2]
-
Step 1 (Fast): The primary amine attacks the sulfonyl chloride to form the mono-sulfonamide.
-
Step 2 (The Bottleneck): The mono-sulfonamide is significantly less nucleophilic than the starting amine due to the electron-withdrawing sulfonyl group. To attach the second octylsulfonyl group, the mono-sulfonamide must be deprotonated to form a highly nucleophilic nitrogen anion.
Mechanistic Pathway (Graphviz)
Figure 1: Stepwise formation of disulfonamides. Note that the second step requires the generation of an anionic species to overcome the reduced nucleophilicity of the intermediate.
Standard Operating Procedures (SOPs)
To force the formation of the di sulfonamide, you must drive the equilibrium past the stable mono-sulfonamide intermediate.
Method A: The "DMAP Turbo" Protocol (Recommended)
Best for: Aromatic amines or substrates sensitive to strong bases.
| Parameter | Specification | Rationale |
| Stoichiometry | Amine (1.0 eq) : Sulfonyl Cl (3.0 eq) | Excess electrophile is required to push the second addition.[1] |
| Base | Triethylamine (4.0 eq) | Neutralizes HCl generated during the reaction.[1] |
| Catalyst | DMAP (20-50 mol%) | CRITICAL. DMAP forms a highly reactive N-sulfonylpyridinium intermediate, accelerating the attack on the sluggish mono-sulfonamide. |
| Solvent | DCE (1,2-Dichloroethane) or Toluene | Allows for higher reflux temperatures (>80°C) than DCM.[1] |
| Temperature | Reflux (80-110°C) | Heat is necessary to overcome the activation energy of the second sulfonylation. |
Protocol:
-
Dissolve primary amine (1.0 equiv) in anhydrous DCE (0.2 M).
-
Add Triethylamine (4.0 equiv) and DMAP (0.5 equiv).[1]
-
Add this compound (3.0 equiv) dropwise at room temperature.
-
Heat to reflux and stir for 12–24 hours.
-
Monitor: TLC will likely show the mono-sulfonamide appearing first.[1] Do not stop until this intermediate is consumed.
Method B: The "Brute Force" Protocol
Best for: Aliphatic amines or unreactive substrates.
-
Base: Sodium Hydride (NaH, 60% dispersion, 3.0 equiv).
-
Solvent: Anhydrous THF or DMF.[1]
-
Mechanism: NaH irreversibly deprotonates the mono-sulfonamide, creating a "naked" anion that rapidly attacks the sulfonyl chloride.
-
Warning: this compound is moisture sensitive.[1][3] Ensure the NaH is dry and the solvent is anhydrous to prevent hydrolysis of the reagent before it reacts.
Troubleshooting Guide
Use this decision tree to diagnose experimental failures.
Interactive Troubleshooting Flowchart
Figure 2: Diagnostic logic for common synthesis failures involving this compound.[1]
Detailed Troubleshooting Q&A
Q1: I am seeing a spot on TLC that persists and corresponds to the mono-sulfonamide. Why won't it go to the di-product?
-
Diagnosis: The mono-sulfonamide (
) is stable and significantly less nucleophilic than your starting amine. The octyl chain also provides steric shielding.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Fix: You need to activate the system.
-
Add DMAP: If you haven't, add 4-Dimethylaminopyridine (DMAP).[1] It acts as a nucleophilic catalyst, transferring the sulfonyl group more effectively than the chloride itself.
-
Increase Temperature: Switch from DCM (boiling point 40°C) to DCE (83°C) or Toluene (110°C). The second addition often has a high activation energy.[1]
-
Q2: I see a new spot, but it's very polar and stays at the baseline. Is this my product?
-
Diagnosis: Likely not.[1] This is probably 1-octanesulfonic acid , formed by the hydrolysis of your chloride reagent.
-
Fix: this compound is moisture sensitive.[1][3] Ensure your glassware is oven-dried and your solvents are anhydrous.[1] If your reagent bottle is old, distill it or buy a fresh bottle.[1]
Q3: During workup, I have a terrible emulsion that won't separate. What is happening?
-
Diagnosis: You have synthesized a surfactant.[1] The 1-octyl chain is lipophilic, and the sulfonamide head is polar. You have essentially created a detergent.[1]
-
Fix:
-
Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the ionic strength and forces the organic layer out.
-
Avoid Basic Wash: Do not wash with NaOH if possible, as the deprotonated mono-sulfonamide (if any remains) acts as a powerful emulsifier.[1] Wash with dilute acid (1M HCl) or neutral brine.[1]
-
Reagent Specifics: this compound
Know your reagents to avoid degradation.[1]
| Property | Value | Implication for Synthesis |
| CAS | 7795-95-1 | Use for ordering/verification.[1] |
| Physical State | Liquid (Colorless/Yellow) | Easier to handle than solid TsCl, but harder to weigh precisely.[1] Measure by volume using density (1.087 g/mL).[1] |
| Moisture Sensitivity | High | Hydrolyzes to sulfonic acid (strong acid).[1] Store under Nitrogen. |
| Lipophilicity | High (C8 Chain) | Products will be very soluble in Hexanes/EtOAc, less soluble in MeOH/Water.[1] |
References & Further Reading
-
Mechanistic Foundation of Sulfonylation:
-
DMAP Catalysis:
-
Synthesis of Disulfonamides (Bis-sulfonamides):
-
This compound Properties:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling, as it is a corrosive lachrymator.
Sources
Technical Support Center: 1-Octanesulfonyl Chloride Hydrolysis Control
Topic: Hydrolysis of 1-Octanesulfonyl Chloride (OSC) during Sulfonylation Reactions Document ID: TSC-OSC-2024-001 Audience: Medicinal Chemists, Process Development Scientists
The Mechanistic Landscape: Why Hydrolysis Happens
This compound (OSC) is a lipophilic electrophile used to introduce the octylsulfonyl group. While it is less reactive than short-chain analogs (like methanesulfonyl chloride), it faces a critical competition between your nucleophile (amine/alcohol) and adventitious water.
Understanding the mechanism is the first step to control. Hydrolysis does not just "happen"; it follows two distinct pathways depending on your pH environment.
The Pathways
-
Neutral/Acidic Conditions (
-like): Water attacks the sulfur atom directly, displacing chloride.[1] This is slow but accelerates if HCl accumulates (autocatalysis). -
Basic Conditions (Sulfene Mechanism): This is the danger zone . Strong bases can deprotonate the
-carbon (the next to the sulfur), generating a highly reactive sulfene intermediate ( ). This intermediate is extremely electrophilic and is rapidly quenched by water to form the sulfonic acid, bypassing your desired nucleophile entirely.
Visualization: The Competitive Landscape
The following diagram illustrates the competition between the desired sulfonylation and the parasitic hydrolysis pathways.
Figure 1: Reaction pathways showing the direct competition between amine nucleophiles and water. Note the "Sulfene" bypass triggered by strong bases.
Troubleshooting Guide & FAQs
Scenario A: "My yield is low, and I see a large acidic peak in the aqueous workup."
Diagnosis: You likely have moisture intrusion or base-promoted hydrolysis .
| Symptom | Probable Cause | Corrective Action |
| pH drops rapidly | HCl generation exceeds buffering capacity. | Increase base equivalents (use 1.2–1.5 eq). Switch to a stronger organic base (e.g., TEA) if using Pyridine. |
| Exotherm on addition | Fast hydrolysis or sulfene formation. | Cool the reaction to 0°C during addition. Dilute OSC in solvent before adding. |
| Unreacted Amine | OSC hydrolyzed before reacting. | Dry your solvent. DCM should be <50 ppm water. Add OSC last (after amine + base). |
Q: Can I use Schotten-Baumann conditions (Water/DCM + NaOH) for OSC? A: Yes, but with caveats. Because OSC is an 8-carbon chain, it is highly lipophilic and will not dissolve in the aqueous phase.
-
The Risk: Hydrolysis at the interface.
-
The Fix: Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to shuttle the hydroxide/amine, or ensure extremely vigorous stirring to maximize surface area. Note: If your amine is valuable, avoid this method; anhydrous conditions are more reliable.
Scenario B: "I cannot distinguish the Product from the Hydrolyzed Byproduct."
Diagnosis: Sulfonyl chlorides and their corresponding sulfonic acids/salts look similar, but they have distinct analytical signatures.
Q: How do I tell them apart by NMR?
A: Look at the
-
This compound: The strong electron-withdrawing nature of
deshields these protons. Expect a triplet around 3.6 – 3.8 ppm . -
1-Octanesulfonic Acid (Hydrolysis Product): The sulfonate group is less electron-withdrawing. These protons typically shift upfield to
2.9 – 3.1 ppm .
Q: How do I tell them apart by TLC? A: Polarity difference.
-
OSC: Non-polar. Runs high in Hexane/EtOAc (e.g.,
~0.6 in 20% EtOAc). -
Sulfonic Acid: Highly polar/ionic. It will stay at the baseline (
= 0) in standard organic systems.
Scenario C: "The reaction stalls after 50% conversion."
Diagnosis: HCl poisoning.
As the reaction proceeds, HCl is generated.[1][2][3] If your base scavenger is exhausted or inefficient, the amine nucleophile becomes protonated (
The Fix:
-
Check stoichiometry: Ensure you have at least 1.1 eq of Sulfonyl Chloride and 2.0–3.0 eq of Base .
-
One equivalent of base neutralizes the HCl produced.[3]
-
The extra equivalents keep the amine deprotonated and active.
Validated Protocols
Protocol A: The "Anhydrous Standard" (Recommended)
Best for: High-value amines, strict stoichiometry control.
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF. (Water content <50 ppm).
-
Reagents:
-
Amine (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 eq).
-
This compound (1.1 – 1.2 eq).
-
-
Procedure:
-
Dissolve Amine and Base in DCM. Cool to 0°C .
-
Add OSC dropwise (neat or diluted in DCM) over 10-15 minutes. Slow addition prevents localized exotherms that favor hydrolysis.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
-
Monitoring: Check TLC. If OSC remains but Amine is gone, quench.
-
Quench: Add water (approx 2x reaction volume) and stir vigorously for 15 minutes. This deliberately hydrolyzes the excess OSC into the water-soluble sulfonic acid.
-
Workup: Separate layers. Wash organic layer with 1M HCl (to remove excess base/amine) and then Brine. Dry over
.[4]
Protocol B: Quenching & Disposal of Excess OSC
Safety Critical: OSC is a lachrymator and corrosive.
Never discard unreacted sulfonyl chloride directly into waste drums. It can slowly hydrolyze, pressurizing the drum with HCl gas.
Destruction Protocol:
-
Dilute the waste stream with a miscible organic solvent (Acetone or Ethanol).
-
Slowly add to a stirred solution of 10% Aqueous Sodium Hydroxide or Ammonium Hydroxide .
-
Stir for 1 hour.
-
Check pH to ensure it remains basic. The OSC is now converted to the benign Sodium 1-octanesulfonate.
Decision Tree: Troubleshooting Logic
Use this flow to diagnose reaction failures in real-time.
Figure 2: Diagnostic flow for evaluating reaction progress and identifying hydrolysis issues.
References
-
Mechanism of Sulfonyl Chloride Hydrolysis
-
The hydrolysis of aliphatic sulfonyl chlorides generally follows an
mechanism at the sulfur atom, but can shift to a sulfene mechanism ( ) in the presence of strong bases.[1] -
Source: King, J. F., & Lam, J. Y. L. (1996). "Sulfenes and Sulfines." Encyclopedia of Computational Chemistry.
-
-
Schotten-Baumann Conditions
- Physical Properties & Safety: this compound properties (Density: 1.09 g/mL, Moisture Sensitive).
-
Hinsberg Test (Amine/Sulfonyl Chloride Reactivity)
Sources
- 1. This compound | 7795-95-1 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. This compound | 7795-95-1 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 9. Khan Academy [khanacademy.org]
Technical Support Center: Removal of Excess 1-Octanesulfonyl Chloride
Reagent Profile: 1-Octanesulfonyl chloride (CAS: 7795-95-1) Molecular Weight: 212.74 g/mol Physical State: Liquid (Colorless to pale yellow) Key Challenge: The octyl chain (C8) imparts significant lipophilicity, while the sulfonyl chloride moiety is highly reactive.[1] Upon hydrolysis, it forms 1-octanesulfonic acid, a potent surfactant (similar to SDS). This creates a high risk of stable emulsions during aqueous workups.
Quick Select: Choose Your Purification Strategy
Use this decision tree to select the optimal removal method based on your product's properties and available equipment.
Figure 1: Strategic decision tree for removing lipophilic sulfonyl chlorides.
Method 1: Solid-Phase Scavenging (Recommended)
Best For: Small scale (< 500 mg), parallel synthesis, or when avoiding emulsions is critical.
This method uses a polymer-supported amine to covalently bind the excess sulfonyl chloride. The impurity is then removed via simple filtration, avoiding the creation of surfactant byproducts in the solution phase.[2]
Reagents Required
-
Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or Aminomethyl polystyrene.
-
Loading: Typically 3.0–4.0 mmol/g.
Protocol
-
Calculate Equivalents: Use 2.0 to 3.0 equivalents of the scavenger resin relative to the excess this compound estimated in the reaction.
-
Add Resin: Add the dry resin directly to the reaction mixture (DCM, THF, or DMF are compatible).
-
Agitate: Stir or shake gently at room temperature for 1–4 hours .
-
Note: Do not use magnetic stir bars if the resin is fragile (it grinds the beads); use an orbital shaker or overhead stirrer.
-
-
Monitor: Check TLC. The sulfonyl chloride spot (usually less polar) should disappear.
-
Filter: Filter the mixture through a fritted funnel or a Celite pad.
-
Wash: Rinse the resin cake with the reaction solvent (e.g., DCM) to recover entrained product.
-
Concentrate: Evaporate the filtrate to obtain the crude product.
Figure 2: Mechanism of solid-phase scavenging for electrophile removal.
Method 2: Basic Hydrolysis & Extraction (The "Standard")
Best For: Large scale (> 1 g) where resins are cost-prohibitive.
Warning: The hydrolysis product is 1-octanesulfonate , which acts as a detergent. This protocol includes specific steps to mitigate emulsion formation.
The Chemistry
Protocol
-
Quench: Cool the reaction mixture to 0°C. Add a solution of 1M NaOH or saturated NaHCO₃ (approx. 3-5 eq relative to excess chloride).
-
Why: You must maintain a basic pH (pH > 9) to ensure the sulfonic acid remains deprotonated (water-soluble salt form).
-
-
Hydrolysis Period: Stir vigorously for 30–60 minutes .
-
Critical: The lipophilic tail resists water attack. Vigorous stirring increases surface area for the biphasic reaction.
-
-
Phase Separation (The Danger Zone):
-
Dilute with an organic solvent that does not mix with water (e.g., DCM or EtOAc).
-
Do NOT shake vigorously in the separatory funnel. Invert gently 20-30 times.
-
-
Wash:
-
Wash the organic layer 2x with Brine (saturated NaCl) .
-
Why: High ionic strength reduces the solubility of the sulfonate surfactant in the organic layer and helps break emulsions.
-
-
Dry: Dry organic layer over MgSO₄ (acts as a secondary filter for trace water/emulsions) and concentrate.
Method 3: The DMAPA "Catch & Release" (Pro-Tip)
Best For: Acid-stable products where Method 2 causes intractable emulsions.
Instead of hydrolyzing to a soap, we convert the chloride into a basic sulfonamide that can be washed away with acid.
Reagents
-
Quencher: 3-(Dimethylamino)-1-propylamine (DMAPA).
Protocol
-
Add Quencher: Add 1.5 eq of DMAPA (relative to excess chloride) to the reaction mixture.
-
React: Stir for 15 minutes at room temperature.
-
Result: Excess chloride becomes
.
-
-
Acid Wash: Transfer to a separatory funnel.
-
Extract: Wash the organic layer with 1M HCl or 10% Citric Acid .
Comparison of Methods
| Feature | Method 1: Resin Scavenging | Method 2: Basic Hydrolysis | Method 3: DMAPA Quench |
| Cost | High | Low | Low |
| Speed | Slow (1-4h stirring) | Medium (30m stirring) | Fast (15m stirring) |
| Emulsion Risk | None | High (Surfactant generation) | Low |
| Scalability | Poor (Expensive) | Excellent | Good |
| Suitability | HTS / Precious compounds | Bulk synthesis | Acid-stable products |
Troubleshooting & FAQs
Q: I used Method 2 and now I have a thick, white emulsion that won't separate. What do I do?
A: This is the "soap effect" of sodium octanesulfonate.
-
Add Salt: Add solid NaCl directly to the separatory funnel and swirl gently to saturate the aqueous layer.
-
Filtration: Filter the entire biphasic mixture through a pad of Celite . The solid silica often breaks the physical emulsion bubbles.
-
Time: If time permits, let it sit overnight.
-
Solvent: Add a small amount of Methanol (5%) to the organic layer; this sometimes disrupts the surface tension.
Q: Can I just use Flash Chromatography?
A: Yes, but with caveats.
-
Stability: Sulfonyl chlorides are unstable on silica gel and will hydrolyze to sulfonic acids, which streak badly and stay at the baseline.
-
Strategy: If you must chromatograph, ensure you have performed at least a mild hydrolysis workup first. The resulting sulfonic acid is extremely polar (baseline), while your product is likely less polar, making separation easy. Do not try to separate the active chloride from your product on silica; it will decompose during the run, contaminating your fractions.
Q: My product is water-soluble. How do I remove the octanesulfonyl chloride?
A: Do not use Method 2 or 3, as you cannot wash the impurities away with water.
-
Solution: Use Method 1 (Resin Scavenging) . Since the resin is solid and your product is in solution, filtration separates the impurity regardless of your product's water solubility.
References
-
BenchChem. Technical Support Center: Sulfonyl Chloride Work-up. (Accessed 2026). Link
-
Biotage. Metal Scavenger User Guide & Resin Selection. (Accessed 2026). Link
-
Sigma-Aldrich (Merck). Polymer-Supported Reagents for Solution Phase Synthesis. (Accessed 2026). Link
-
Organic Chemistry Portal. Synthesis of Sulfonamides and Workup Procedures. (Accessed 2026). Link
-
National Institutes of Health (PubChem). this compound Compound Summary. (Accessed 2026). Link
Sources
- 1. CAS 7795-95-1: this compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Quenching 1-Octanesulfonyl Chloride
Subject: Safe Quenching and Removal of Unreacted 1-Octanesulfonyl Chloride (
Executive Summary & Safety Directive
The Hazard: this compound is a corrosive electrophile (Skin Corr.[1] 1B). Upon contact with water, it hydrolyzes to produce 1-octanesulfonic acid and hydrochloric acid (HCl) .[1]
The Hidden Technical Challenge: Unlike aromatic sulfonyl chlorides (e.g., TsCl), this compound possesses a lipophilic octyl chain.
-
Detection: It lacks a strong UV chromophore, making standard UV detection (254 nm) unreliable.[1]
-
Workup Nightmare: Hydrolysis generates 1-octanesulfonate.[1] In the presence of base (e.g., NaOH, NaHCO3), this forms sodium octanesulfonate —a potent anionic surfactant (detergent). Standard aqueous extraction often results in intractable emulsions.
This guide prioritizes Solid-Supported Scavenging (Method A) to avoid emulsion formation, followed by a modified Aqueous Hydrolysis (Method B) for scenarios where resins are unavailable.[1]
Method A: Solid-Phase Scavenging (Recommended)
Why this is the expert choice: This method eliminates the creation of surfactants in the reaction vessel, preventing emulsion formation and simplifying purification.
The Protocol
Reagent: Polymer-supported amine (e.g., Trisamine or Aminomethyl polystyrene).[1] Stoichiometry: 2.0 – 3.0 equivalents relative to the estimated excess chloride.[1][2]
-
Dilution: Ensure the reaction mixture is in a compatible solvent (DCM, THF, or EtOAc).
-
Addition: Add the resin beads directly to the reaction vessel.
-
Agitation: Stir gently (orbital shaker or overhead stirrer) for 1–4 hours at room temperature. Do not use magnetic stir bars if they grind the resin.
-
Verification: Check consumption via TLC (See Section 4: Analytical).
-
Filtration: Filter the mixture through a fritted funnel or a celite pad.
-
Result: The unreacted sulfonyl chloride is covalently bound to the beads.[1] The filtrate contains your product.[1]
Mechanism of Action
The amine on the resin attacks the sulfonyl chloride, forming a sulfonamide bond. The toxic reagent is physically removed from the solution.
Figure 1: Logic flow for solid-phase scavenging of electrophiles.[1]
Method B: Modified Aqueous Hydrolysis (If Resins Unavailable)
Warning: This method generates surfactants.[1] You must control ionic strength and agitation to prevent emulsion.[1]
The Protocol
Quenching Agent: 1.0 M aqueous amine (e.g., Methylamine) OR saturated Sodium Bicarbonate (
-
Cooling: Cool the reaction mixture to 0°C. Hydrolysis is exothermic.[1]
-
Add "Sacrificial" Nucleophile (Optional but Smart): Instead of water, add a small excess of a cheap, water-soluble amine (e.g., Morpholine or Dimethylamine).[1] This converts the chloride to a sulfonamide immediately, which is easier to handle than the amphiphilic acid.
-
The "Gentle" Wash:
-
Phase Separation: Allow layers to settle. If an emulsion forms, see Troubleshooting below.
-
Acid Wash: If you used a sacrificial amine, wash the organic layer with dilute HCl (1M) to protonate and remove the excess unreacted amine.
Analytical Verification (Troubleshooting Detection)
Issue: "I cannot see the spot on TLC." Reason: this compound is an aliphatic chain.[1] It has negligible UV absorption at 254 nm.[1]
Visualization Guide:
| Visualization Method | Effectiveness | Appearance |
| UV (254 nm) | ❌ None | Invisible.[1] |
| Iodine Chamber ( | ✅ High | Brown/Yellow spot (reversible).[1] |
| KMnO4 Stain | ✅ High | Yellow spot on purple background (oxidizes the chain).[1] |
| p-Anisaldehyde | ⚠️ Moderate | Requires heat; may char.[1] |
Troubleshooting & FAQs
Q1: The extraction turned into a milky white emulsion that won't separate. What do I do?
Diagnosis: You have created Sodium Octanesulfonate (a detergent).[1] Immediate Fixes:
-
Add Solid NaCl: Add solid salt directly to the funnel and swirl gently to saturate the aqueous layer.
-
The "Magic" Solvent: Add a small amount of Methanol or Isopropanol (1–5% v/v) to the mixture. This changes surface tension and can break the foam.[1]
-
Filtration: Filter the emulsion through a pad of Celite. The physical shearing often breaks the bubbles.
Q2: I smell a pungent, acrid odor even after workup.
Diagnosis: Unreacted sulfonyl chloride or HCl generation.[1] Fix: The hydrolysis might be incomplete because the lipophilic chloride is hiding in the organic phase (poor phase transfer).
-
Action: Stir the biphasic mixture vigorously (if not emulsified) or add a phase transfer catalyst (e.g., TBAB) with the basic aqueous wash to force the reaction.
Q3: Can I just rotovap the excess chloride off?
Diagnosis: High boiling point and decomposition risk.[1]
Answer: No. this compound has a high boiling point.[1] Heating it to distillation temperatures often causes decomposition into
Q4: My product yield is low after using the amine resin.
Diagnosis: Non-specific binding.[1] Fix: Ensure your product does not contain acidic protons or nucleophilic sites that could bind to the resin.[1] If your product is an amine, use a sulfonyl chloride scavenger resin (reverse logic) or switch to Method B.[1]
Emergency Spill Procedures
If this compound is spilled outside the reaction vessel:
-
Do NOT add water. This will generate a cloud of HCl gas.[1]
-
Cover with Solid Absorbent: Use dry sand, earth, or a commercial spill pillow.[1]
-
Neutralize: Once absorbed, treat the solid waste with a dilute solution of Sodium Carbonate (
) in a fume hood to safely neutralize the acid before disposal.
References
-
Chemical Safety & Toxicology: PubChem Compound Summary for CID 82261, this compound.[1] National Center for Biotechnology Information (2025).[1] Link[1]
-
Solid Phase Scavenging: Solid-Supported Reagents and Scavengers in Synthesis.[1][6] Sopachem / Biotage Technical Notes.[1] Link
-
General Workup Procedures: Vogel, A.I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for sulfonyl chloride handling).
-
Emulsion Management: Organic Syntheses, Coll. Vol. 10, p. 423 (2004).[1] (Discusses handling of long-chain amphiphiles). Link
Sources
- 1. This compound | C8H17ClO2S | CID 82261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sopachem.com [sopachem.com]
Technical Support Center: Chromatography & Purification
Topic: Preventing Product Decomposition on Silica Gel
Status: Operational Role: Senior Application Scientist Case ID: SIL-DECOMP-001
Executive Summary
Silica gel (
This acidity can catalyze the decomposition of labile functional groups, including acetals, ketals, silyl ethers, epoxides, trityl groups, and Boc-protected amines . This guide provides the diagnostic workflows and mitigation protocols to neutralize these effects and recover your target molecule intact.
Module 1: The Diagnostic Hub
Is your compound actually decomposing, or is it just irreversibly adsorbing?
Before altering your purification chemistry, you must confirm that the stationary phase is the cause of the loss. The gold standard for this diagnosis is Two-Dimensional Thin Layer Chromatography (2D TLC) .
Protocol: The 2D TLC Decomposition Check
-
Spot: Apply your crude mixture to the bottom-left corner of a square TLC plate.
-
Run 1: Develop the plate vertically in your chosen solvent system.[1]
-
Dry: Remove the plate and let the solvent evaporate completely (use a cool air stream; heat may accelerate decomposition).
-
Rotate: Turn the plate 90° so the vertical lane of spots is now horizontal at the bottom.
-
Run 2: Develop the plate again in the exact same solvent system.
-
Analyze: Visualize the spots.
Interpretation:
-
On the Diagonal: The compound is stable.[1][2][3][4] The Rf value remained consistent between Run 1 and Run 2.
-
Off the Diagonal: The compound has decomposed.[1][2][3][4][5][6] The new spot (decomposition product) has a different polarity and has shifted away from the diagonal line.
Figure 1: Logic flow for 2D TLC diagnosis. Off-diagonal spots confirm on-column degradation.
Module 2: Mitigation Strategies (The "Fix")
How to neutralize the acidity of silica gel.
If Module 1 confirms decomposition, you must deactivate the silanol groups. The most common method is amine modification.
Protocol A: The Triethylamine (TEA) Slurry Method
Best for: Highly acid-sensitive compounds (Acetals, Silyl Enol Ethers).
-
Prepare Solvent: Create your mobile phase (e.g., 10% EtOAc/Hexanes) and add 1% v/v Triethylamine (TEA) .
-
Slurry: Mix your silica gel with this TEA-spiked solvent in a beaker. Stir for 5 minutes. This allows the basic amine to coordinate with and neutralize the acidic silanol protons.
-
Pack: Pour the slurry into the column.
-
Flush: Flush the column with 2–3 column volumes (CV) of the TEA-spiked solvent to ensure the entire bed is buffered.
-
Run: Load your sample and run the column using the TEA-spiked solvent.[1]
Protocol B: The "Pre-Wash" Method
Best for: Flash chromatography cartridges (Teledyne ISCO/Biotage).
-
Equilibrate: Flush the dry cartridge with 3 CV of mobile phase containing 3–5% TEA .
-
Wash: Flush with 2 CV of pure mobile phase (no TEA) to remove excess amine that might streak or interfere with detection.
-
Run: Perform the purification immediately. The silica surface will remain deactivated for the duration of a standard run.
Data: Common Mobile Phase Modifiers
| Modifier | Concentration | Target Application | Removal Strategy |
| Triethylamine (TEA) | 0.1% – 2.0% | General acid neutralization; protecting silyl ethers/acetals. | Azeotrope with |
| Ammonia ( | 1% (in MeOH) | Basic compounds (alkaloids, amines) that streak/tail. | Evaporates easily; may require basic extraction. |
| Pyridine | 0.5% – 1.0% | Highly sensitive substrates where TEA is too nucleophilic. | Wash with |
| Acetic Acid | 0.1% – 1.0% | Opposite effect: Prevents ionization of carboxylic acids (prevents tailing). | Azeotrope with Toluene/Heptane. |
Module 3: Alternative Stationary Phases (The "Pivot")
When silica is simply too harsh, switch the media.
If neutralizing silica fails, you must switch to a stationary phase with a different surface chemistry.
1. Neutral Alumina (
)
-
Chemistry: Amphoteric surface, but "Neutral" grade (pH ~7.0) is specifically treated to remove acidic/basic sites.[1]
-
Use Case: Aldehydes, ketones, and esters that undergo aldol condensation or hydrolysis on silica.
-
Caveat: Alumina is more polar than silica; you generally need a more polar solvent system (e.g., if you used 10% EtOAc on Silica, try 20-30% EtOAc on Alumina).
2. Florisil (Magnesium Silicate)
-
Chemistry: Less acidic than silica, less basic than alumina.
-
Use Case: Steroids, acid-sensitive glycosides, and chlorinated pesticides. It has a shorter retention time and is "gentler."
3. Diol-Bonded Silica [7]
-
Chemistry: Silica surface bonded with neutral diol groups.
-
Use Case: Acts as a "pseudo-normal phase" but without the acidic protons. Excellent for polar compounds that stick irreversibly to bare silica.
Figure 2: Decision matrix for selecting the correct stationary phase based on chemical sensitivity.
Module 4: Frequently Asked Questions (FAQs)
Q: I used TEA in my column, but now my NMR shows TEA peaks. How do I remove it? A: Triethylamine (bp 89°C) can be stubborn.
-
Azeotrope: Dissolve your product in
or and rotovap. Repeat 3x. The solvent forms an azeotrope that helps carry off the amine. -
High Vacuum: Place the sample on a high-vacuum manifold (<0.1 mmHg) overnight.
-
Acid Wash (Use Caution): If your compound is not acid-sensitive (and you only used TEA to prevent streaking), wash the organic layer with 1M HCl or saturated
.
Q: Can I use "Basic Alumina" for my acid-sensitive acetal? A: Be careful. While Basic Alumina removes the acid problem, it introduces a base problem. Strong basic sites can cause elimination reactions (E2) or epimerization of alpha-centers. Neutral Alumina is the safer starting point for acid-sensitive protecting groups.
Q: My compound decomposes on the column even with TEA. What now? A: You are likely dealing with a highly unstable molecule.
-
Speed: Switch to Flash Chromatography with a shorter, wider column to minimize residence time.
-
Temperature: Run the column in a cold room or jacket the column at 0°C.
-
Reverse Phase: Switch to C18 silica. It is chemically inert (pH neutral) and uses water/acetonitrile, avoiding the harsh activity of dry silica.
References
-
Rochester University Chemistry Dept. Troubleshooting Thin Layer Chromatography (TLC). Not Voodoo.[1][2] Link
-
Teledyne ISCO. Chromatography Columns & Cartridges: RediSep Alumina.[8] Teledyne Labs.[8][9] Link
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Purification Blog. Link
-
Reich, H. J. Chromatography: The Solid Phase. University of Wisconsin-Madison (Archived by Rochester). Link
-
Jalon Zeolite. Activated Alumina vs. Silica Gel: All you need to know.Link
Sources
- 1. reddit.com [reddit.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. labex.hu [labex.hu]
- 8. Chromatography Columns | Teledyne LABS [teledynelabs.com]
- 9. Flash Chromatography Columns | Teledyne LABS [teledynelabs.com]
Technical Support Center: Overcoming Low Yields in 1-Octanesulfonyl Chloride Reactions with Hindered Amines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the sulfonylation of sterically hindered amines using 1-octanesulfonyl chloride. Low yields in these reactions are a common yet surmountable obstacle. This document provides in-depth troubleshooting strategies, detailed protocols, and the underlying chemical principles to help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction between this compound and a hindered amine resulting in such a low yield?
The primary cause is a combination of steric hindrance and reduced nucleophilicity of the amine.[1] The bulky alkyl or aryl groups surrounding the nitrogen atom physically obstruct its lone pair of electrons from attacking the electrophilic sulfur atom of the sulfonyl chloride.[1][2] This significantly increases the activation energy of the reaction, leading to slow conversion rates or reaction failure under standard conditions.
Q2: My reaction isn't working. What are the first and simplest adjustments I should make?
Before exploring more complex solutions, consider these initial troubleshooting steps:
-
Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the steric barrier. Forcing conditions are often required for hindered substrates.[1]
-
Verify Reagent Quality: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[3] Ensure you are using an anhydrous solvent and that your this compound has been properly stored. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[3]
-
Optimize the Base: The choice of base is critical. A standard base like triethylamine (TEA) might not be optimal. Consider switching to a non-nucleophilic, sterically hindered base like 2,6-lutidine or a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]
Q3: Can a catalyst improve my reaction?
Absolutely. Catalysis is a powerful strategy for this transformation.
-
Nucleophilic Catalysts: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is highly effective. It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate, which is much more susceptible to attack by the hindered amine.[1][4][5]
-
Lewis Acid Catalysts: Lewis acids like indium can activate the sulfonyl chloride, increasing its electrophilicity and facilitating the reaction even with weakly nucleophilic amines.[1][6]
In-Depth Troubleshooting Guide
Core Problem: Steric Clash
The fundamental issue is the difficulty of bringing the nucleophilic nitrogen and the electrophilic sulfur into proximity for bond formation. The bulky substituents on the amine clash with the groups on the sulfonyl chloride, creating a high-energy transition state.
Caption: Steric hindrance from bulky groups on the amine prevents nucleophilic attack.
Troubleshooting Matrix: Solutions to Common Failures
| Observed Problem | Primary Cause(s) | Recommended Solution(s) & Rationale |
| No reaction or very low conversion | High activation energy due to steric hindrance.[1] | 1. Increase Temperature: Run the reaction at reflux in a higher-boiling solvent (e.g., toluene, acetonitrile).2. Add a Catalyst (DMAP): DMAP forms a more reactive intermediate, lowering the activation barrier.[4][5]3. Use Microwave Irradiation: Microwaves can rapidly heat the reaction and activate the sulfonyl chloride, accelerating the rate.[7] |
| Multiple side products; low yield of desired product | Base is acting as a competing nucleophile; forcing conditions causing decomposition. | 1. Change the Base: Switch from TEA or pyridine to a non-nucleophilic, hindered base like 2,6-lutidine, 2,4,6-collidine, or proton sponge. This prevents the base from reacting with the sulfonyl chloride.2. Use DMAP as a Catalyst, Not Stoichiometrically: Use only 0.1-0.2 equivalents of DMAP with a stoichiometric amount of a non-nucleophilic base like TEA or DIPEA.[4] |
| Starting amine is consumed, but no product forms | The HCl byproduct is protonating the starting amine, rendering it non-nucleophilic.[3] | 1. Increase Base Equivalents: Ensure at least 2 equivalents of base are used to scavenge all generated HCl.[3]2. Use a Stronger, Non-nucleophilic Base: A base like DBU can be more effective at scavenging HCl. |
| All conventional methods have failed | Extreme steric hindrance or electronically deactivated amine. | 1. Switch to a More Reactive Electrophile: Consider using 1-octanesulfonyl fluoride, which can be more reactive in some cases. 2. Alternative Synthetic Routes: Explore methods that avoid sulfonyl chlorides, such as copper-catalyzed reactions with thiosulfonates[8] or using sulfonyl hydrazides.[9][10] |
Detailed Protocols & Mechanistic Insights
Protocol 1: DMAP-Catalyzed Sulfonylation of a Hindered Amine
This is often the most effective first-line approach for difficult couplings. The catalytic cycle involves the formation of a highly electrophilic N-sulfonyl-4-dimethylaminopyridinium salt, which is readily attacked by the sterically hindered amine.
Caption: DMAP catalysis proceeds via a highly reactive N-sulfonylpyridinium intermediate.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the hindered amine (1.0 eq.), triethylamine (2.0 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) to anhydrous dichloromethane (DCM) or acetonitrile.
-
Cooling: Cool the mixture to 0 °C in an ice bath. This helps to control the initial exothermic reaction.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a small amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to reflux.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Indium-Catalyzed Sulfonylation
This method is particularly useful for less nucleophilic amines where increasing the electrophilicity of the sulfonyl chloride is beneficial.[6]
Step-by-Step Methodology:
-
Preparation: To a flask charged with indium powder (10 mol%), add the hindered amine (1.0 eq.) and this compound (1.2 eq.) in anhydrous acetonitrile.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and stir for 8-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the indium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
References
- Technical Support Center: Optimizing Sulfonylation of Hindered Amines. (n.d.). Benchchem.
- Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.
- Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. (n.d.). Benchchem.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances.
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (2013). RSC Advances.
- Synthesis of Sulphanilamide. (2021). YouTube.
- Yan, J., Li, J., & Cheng, D. (2007). A facile and efficient indium-catalyzed sulfonylation of amines. Synlett, 2007(15), 2442-2444.
- The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Synthesis.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
- Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). ACS Catalysis.
- Protecting Groups for Amines: Sulfonamides. (2020). YouTube.
- King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media—Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1290-1297.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Slaninova, J., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Amino Acids, 49(5), 945-954.
- Facile Synthesis of Acyl Sulfonamides from Carboxylic Acids using the Mukaiyama Reagent. (n.d.). ResearchGate.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017). ResearchGate.
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (2025). ResearchGate.
- Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield? (2017). ResearchGate.
- Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium. (n.d.). Organic & Biomolecular Chemistry.
- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023). Organic Letters.
- Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (n.d.). ACS Catalysis.
- Choosing amide coupling agent. (2023). Reddit.
- Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. (n.d.). ResearchGate.
- DMAP-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. (2025). ResearchGate.
- Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. (n.d.). Angewandte Chemie International Edition.
- A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. (n.d.). Journal of Medicinal Chemistry.
- An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. (2023). Molecules.
- Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). ACS Catalysis.
- Copper-Catalyzed Regio- and Stereoselective Sulfonylation of Alkynyl Imines with Sulfonyl Hydrazides: Access to (E)-β-Sulfonyl Enones. (2022). Organic Letters.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycetes. (2016). Natural Product Reports.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurjchem.com [eurjchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Copper-Catalyzed Regio- and Stereoselective Sulfonylation of Alkynyl Imines with Sulfonyl Hydrazides: Access to (E)-β-Sulfonyl Enones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Octanesulfonyl Chloride Optimization
Subject: Thermal Management & Protocol Optimization for 1-Octanesulfonyl Chloride (CAS: 7795-95-1) Document ID: TSC-OSC-2024-001 Lead Scientist: Senior Application Specialist, Chemical Synthesis Division
Introduction: The "Goldilocks" Zone
Welcome to the technical support hub for This compound . Whether you are synthesizing this compound from 1-octanethiol or employing it as a sulfonylating agent in drug discovery, temperature is your primary failure mode .
Aliphatic sulfonyl chlorides are significantly less thermally stable than their aromatic counterparts (e.g., Tosyl chloride). They exist in a fragile equilibrium:
-
Too Cold: Reaction kinetics stall; intermediates (disulfides) precipitate.
-
Too Hot: Rapid desulfonylation occurs (
extrusion), converting your valuable reagent into useless 1-chlorooctane.
This guide replaces generic advice with field-proven troubleshooting workflows.
Module 1: Synthesis Optimization (Oxidative Chlorination)
Context: The most robust lab-scale synthesis involves the oxidative chlorination of 1-octanethiol using chlorine gas (
Q1: "I see a rapid temperature spike immediately upon adding the oxidant. Is this normal?"
Status: Critical Alert.
Diagnosis: You are witnessing the highly exothermic oxidation of the thiol sulfur (
-
Pre-Cooling: The reaction vessel must be pre-cooled to 0°C to 5°C before oxidant addition.
-
Addition Rate: The oxidant (e.g.,
gas or NCS slurry) must be added slowly enough that the internal temperature never exceeds 10°C . -
Why it matters: Above 15-20°C, the rate of hydrolysis (reverting product to sulfonic acid) competes aggressively with formation.
Q2: "My yield is low (<50%), and the crude mixture smells like rotten eggs."
Diagnosis: Incomplete oxidation. The "rotten egg" smell indicates unreacted thiol or disulfide intermediates. Technical Insight: The reaction proceeds through a disulfide intermediate. If the temperature is too low (< -10°C), the disulfide may precipitate out of solution before it can be further chlorinated. Protocol Adjustment:
-
Maintain 0-5°C during addition.
-
Post-addition, allow the mixture to warm to 10-15°C for 30 minutes to ensure the disulfide intermediate is fully consumed.
Workflow Visualization: Oxidative Chlorination Pathway
Caption: Step-wise oxidation pathway. Note the critical branch point where high temperature leads to irreversible hydrolysis.
Module 2: Purification & Thermal Stability
Context: Unlike aromatic sulfonyl chlorides, this compound is prone to desulfonylation (loss of
Q3: "The liquid turned dark and viscous during vacuum distillation. What happened?"
Diagnosis: Thermal decomposition via
-
High Vacuum is Mandatory: You must achieve a vacuum of < 1 mmHg (Torr) .
-
Target Boiling Point: Aim for a boiling point of ~75°C at 0.03 mmHg [1]. If your vacuum pump can only pull 10-20 mmHg, do not distill . Use the crude product or purify via flash chromatography (rapidly, on silica).
Data Table: Thermal Stability Thresholds
| Parameter | Safe Operating Range | Danger Zone | Consequence of Failure |
| Reaction Temp | 0°C to 10°C | > 20°C | Hydrolysis to sulfonic acid |
| Storage Temp | 2°C to 8°C (Fridge) | > 25°C | Slow decomposition / HCl release |
| Distillation Pot Temp | < 60°C | > 80°C | Rapid |
| Quench Temp | < 5°C | > 10°C | Violent exotherm |
Module 3: Downstream Application (Sulfonylation)
Context: Using this compound to derivatize an amine or alcohol.
Q4: "I'm running a Schotten-Baumann reaction (aq. NaOH/DCM), but I'm mostly getting starting material back."
Diagnosis: The sulfonyl chloride is hydrolyzing faster than it reacts with your amine. Root Cause: While the biphasic system protects the reagent somewhat, high temperatures accelerate hydrolysis exponentially. Optimization:
-
Temperature: Keep the reaction at 0°C during the addition of the sulfonyl chloride.
-
Phase Transfer: If the amine is sterically hindered, the reaction is slow. Do not heat to compensate. Instead, add a catalyst like DMAP (4-dimethylaminopyridine) or use anhydrous conditions (DCM/Pyridine) to favor the coupling over hydrolysis.
Troubleshooting Logic Tree
Caption: Diagnostic logic for identifying failure modes based on physical observations.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2011). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry. (Cited via Organic Chemistry Portal). Retrieved from [Link]
- Google Patents. (1966). Process for preparing alkyl sulfonyl chlorides (US3248423A).
-
ResearchGate. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (General stability principles of sulfonyl chlorides). Retrieved from [Link]
Technical Support Center: 1-Octanesulfonyl Chloride Reactivity Guide
[1]
Introduction
Welcome to the Technical Support Center. This guide addresses the specific reactivity profile of 1-Octanesulfonyl chloride (CAS: 7795-95-1).[1] Unlike simple benzenesulfonyl chlorides, this reagent possesses a significant lipophilic tail (
This document moves beyond basic "add and stir" instructions. We analyze the hydrodynamic and kinetic consequences of solvent selection, ensuring you can distinguish between a failed reaction and a workup artifact.
Module 1: The Physics of Solvent Selection
The Reactivity Vector
The reaction of this compound is governed by a competition between Aminolysis (desired S-N bond formation) and Hydrolysis (undesired sulfonic acid formation).
-
Mechanism: The substitution at the sulfonyl sulfur typically proceeds via a concerted
-like mechanism or a tight addition-elimination transition state. The transition state is highly polar.[1] -
The "Octyl" Effect: The
alkyl chain renders the molecule highly lipophilic (LogP ~3.8). This creates a solubility paradox: the reactive head group ( ) requires polar interaction for activation, but the tail requires non-polar solvents for solubility.
Solvent Class Impact Table
| Solvent Class | Examples | Solubility ( | Reactivity Rate | Risk Factor | Recommendation |
| Chlorinated | DCM, Chloroform | Excellent | Moderate | Emulsions: High density matches water; surfactant effect leads to separation issues.[1] | Standard Choice (with care).[1][2] |
| Ethers | THF, MTBE, Et2O | Good | Slow to Moderate | Hydrolysis: Wet ethers rapidly hydrolyze the reagent. | Use anhydrous only.[1] Good for precipitation.[1][3] |
| Polar Aprotic | DMF, DMAc, NMP | Good | Fast | Workup: High boiling point makes removal difficult; can solubilize impurities.[1] | Use for hindered nucleophiles.[1] |
| Biphasic | DCM/Water, EtOAc/Water | Variable | Fast (Interfacial) | Hydrolysis: High interfacial area promotes hydrolysis if pH is not controlled.[1] | Use for Schotten-Baumann conditions. |
Module 2: Troubleshooting & Diagnostics
Issue 1: "My yield is low, and I see a new acidic spot on TLC."
Diagnosis: Competitive Hydrolysis. Water is a smaller nucleophile than your amine.[1] In polar solvents (like DMF or wet THF), water attacks the sulfur center faster than bulky amines.
-
The Fix: Switch to Anhydrous DCM with Pyridine (1.2 equiv). Pyridine acts as both a base and a nucleophilic catalyst (forming a sulfonyl-pyridinium intermediate), which is more reactive toward amines but less sensitive to trace moisture than the free chloride.
Issue 2: "The reaction turned into a thick, white mayonnaise."
Diagnosis: Surfactant-Stabilized Emulsion. this compound is structurally similar to SDS (sodium dodecyl sulfate).[1] When you use biphasic conditions (Water/DCM) with vigorous stirring, you are essentially making a detergent.[1]
-
The Fix:
-
Avoid vigorous stirring if the reaction is fast.
-
Salting Out: Add saturated NaCl (Brine) to the aqueous layer to increase ionic strength and disrupt the emulsion.
-
Filter: Pass the emulsion through a pad of Celite; the solid sulfonamide often precipitates, stabilizing the foam.
-
Issue 3: "Reaction is too slow with electron-poor anilines."
Diagnosis: Low Nucleophilicity + Steric Shielding.[1]
The octyl chain provides some steric bulk, and if the amine is weak, the
-
The Fix: Add a catalyst. Use DMAP (4-Dimethylaminopyridine) at 5-10 mol%.[1] DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which rapidly transfers the sulfonyl group to the weak amine.
Module 3: Visualizing the Pathway
The following diagram illustrates the kinetic competition and the role of the "Catalytic Shunt" (Pyridine/DMAP) in bypassing hydrolysis.
Caption: Kinetic competition between hydrolysis and aminolysis. The green path (Catalysis) is preferred for high yields.
Module 4: Experimental Protocols
Protocol A: Homogeneous Synthesis (Recommended for High Purity)
Best for: Small scale (<5g), valuable amines, moisture-sensitive substrates.
-
Preparation: Dissolve Amine (1.0 equiv) in anhydrous DCM (Concentration: 0.2 M).
-
Base Addition: Add Pyridine (1.5 equiv) or Triethylamine (1.5 equiv).[1]
-
Note: If using Triethylamine, add DMAP (0.05 equiv) to accelerate the rate.
-
-
Reagent Addition: Cool to 0°C. Add This compound (1.1 equiv) dropwise.
-
Why 0°C? Controls the exotherm and minimizes side reactions (disulfonamide formation).
-
-
Reaction: Allow to warm to RT. Stir for 2-4 hours.
-
Workup (Crucial Step):
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for: Large scale (>10g), robust amines, cost-sensitive processes.
-
Aqueous Phase: Dissolve inorganic base (
or , 2.0 equiv) in Water.[1] -
Organic Phase: Dissolve Amine (1.0 equiv) in DCM or EtOAc .[1]
-
Mixing: Combine phases.
-
Addition: Add This compound (1.2 equiv) slowly while maintaining temperature <10°C.
-
Monitoring: Monitor pH. Keep pH > 9 to scavenge HCl.[1]
-
Troubleshooting: If emulsion forms, add solid NaCl until phases break.[1]
-
Module 5: Decision Support (Solvent Logic)
Use this flow to select the correct solvent system for your specific constraints.
Caption: Decision tree for solvent system selection based on amine solubility and reaction scale.
References
-
Vertex AI Search . (2025).[1] Hydrolysis of sulfonyl chlorides mechanism solvent effects. Retrieved from 3[1][3]
-
RSC Publishing . (2025).[1] Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents. Retrieved from 4
-
Benchchem . (2025).[1] this compound Physical Properties and Applications. Retrieved from 5
-
ResearchGate . (2025). Reactions of aromatic sulfonyl chlorides with anilines: Solvent effects and multiparameter correlations. Retrieved from 6[7]
-
Sigma-Aldrich . (2025).[1] this compound Product Specification and Handling. Retrieved from [1]
Sources
- 1. This compound | C8H17ClO2S | CID 82261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 7795-95-1: this compound | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 5. This compound | 7795-95-1 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sulfonate Ester Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for sulfonate ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonylation reactions, troubleshoot common issues, and ultimately improve reaction yields and purity. As practicing scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each step. This document provides in-depth, field-proven insights to empower you in your synthetic endeavors.
Section 1: Troubleshooting Low Yields
Low yield is one of the most frequently encountered issues in sulfonate ester synthesis. The root cause can often be traced back to one of several key factors: incomplete conversion, reagent or product decomposition, or competing side reactions.
FAQ 1: My reaction is incomplete, and I have significant starting alcohol remaining. What should I do?
This is a classic problem, particularly with sterically hindered or electron-deficient alcohols. The core issue is a mismatch between the nucleophilicity of the alcohol and the electrophilicity of the sulfonating agent.
Causality: The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of the sulfonyl chloride.[1] If the alcohol is sterically hindered (e.g., a secondary or tertiary alcohol with bulky substituents) or its oxygen is a poor nucleophile, this attack is slow.
Troubleshooting Steps:
-
Increase Electrophilicity of the Sulfonating Agent: If a standard sulfonyl chloride (e.g., TsCl, MsCl) is failing, switch to a more reactive sulfonic anhydride. Trifluoromethanesulfonic anhydride (Tf₂O) is exceptionally reactive and is often successful where sulfonyl chlorides fail.[2] Ytterbium(III) trifluoromethanesulfonate can also be used to catalyze the reaction of alcohols with toluenesulfonic acid anhydride under neutral, mild conditions.[3]
-
Activate the Alcohol/Reaction with a Catalyst: The addition of a catalytic amount (1-10 mol%) of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can dramatically accelerate the reaction. DMAP works by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate, which is then readily attacked by the alcohol.[4]
-
Optimize the Base: Ensure you are using at least a stoichiometric equivalent of a suitable base to neutralize the HCl generated in situ.[5] For sluggish reactions, switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or using a slight excess of your current base can help drive the reaction to completion.
-
Increase Temperature: While low temperatures are generally recommended to avoid side reactions, carefully increasing the reaction temperature (e.g., from 0 °C to room temperature) can provide the necessary activation energy for slow reactions. Monitor the reaction closely by TLC or LC-MS to check for product formation versus decomposition.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. periodicchemistry.com [periodicchemistry.com]
- 3. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 4. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Challenges in the workup of 1-Octanesulfonyl chloride reactions
Status: Operational Ticket ID: OSC-C8-SOLUTIONS Assigned Specialist: Senior Application Scientist
Executive Summary & Physical Profile
Welcome to the technical support interface for 1-Octanesulfonyl Chloride (OSC) . Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), OSC presents a unique "amphiphilic" challenge. Its structure consists of a polar, reactive head group (sulfonyl chloride) and a lipophilic C8 tail.
The Core Problem: In aqueous workups, OSC acts as a surfactant (detergent), stabilizing oil-in-water emulsions that can persist for hours. Furthermore, aliphatic sulfonyl chlorides are thermally less stable than their aromatic counterparts, prone to desulfonylation.
Quick Reference Data
| Property | Value | Critical Implication |
| CAS | 7795-95-1 | Verification ID |
| Density | ~1.087 g/mL | Denser than water; sits at the bottom in aqueous washes unless heavily diluted with light solvents. |
| Boiling Point | 75°C @ 0.03 mmHg | Do not distill at atmospheric pressure. High risk of thermal decomposition ( |
| Solubility | DCM, THF, Et2O | Hydrolyzes rapidly in water/alcohols. |
| Stability | Moisture Sensitive | Generates HCl and Octanesulfonic acid upon exposure to moist air. |
Troubleshooting Module: The "Emulsion Emergency"
User Query: "I washed my reaction mixture with water, and now I have a milky white suspension that won't separate. Centrifugation didn't help."
Root Cause Analysis
You have inadvertently created a detergent system. The sulfonyl chloride (and any hydrolyzed sulfonic acid byproduct) lowers the surface tension between your organic solvent and the aqueous phase.
The Protocol: Breaking the Emulsion
Do not simply wait. Follow this logic gate to force phase separation.
Figure 1: Decision matrix for resolving persistent emulsions in long-chain sulfonyl chloride workups.
Prevention Strategy
-
Avoid DCM (Dichloromethane): DCM has a density (1.33 g/mL) similar to the OSC/surfactant interface, promoting suspension.
-
Use "Light" Solvents: Perform workup in Ethyl Acetate or TBME (tert-Butyl methyl ether) . The larger density difference vs. water (1.0 g/mL) aids separation.
-
The "Dry" Workup: If possible, avoid water entirely. Filter the reaction mixture through a pad of silica or Celite to remove amine hydrochloride salts, then concentrate.
Stability & Degradation: The "Invisible" Yield Loss
User Query: "My NMR shows the product, but also a triplet at ~3.5 ppm that corresponds to 1-chlorooctane. I also smell sulfur dioxide."
Mechanism of Failure
Aliphatic sulfonyl chlorides undergo thermal desulfonylation . Unlike Tosyl chloride, which is stable up to high temperatures, OSC can extrude
Reaction:
Critical Control Points
-
Temperature Limit: Never heat the reaction or the rotary evaporator bath above 40°C .
-
Vacuum: Use high vacuum (low pressure) rather than heat to remove solvents.
-
Storage: Store OSC at 2–8°C under Argon. If the liquid turns from colorless to yellow/brown, HCl and sulfonic acid have formed.
Purification: Handling Excess Reagent
User Query: "I used 1.5 equivalents of OSC to drive the reaction. Now I can't separate the excess chloride from my sulfonamide product. They streak together on the column."
The "Chemical Scavenger" Solution
Chromatography of sulfonyl chlorides is difficult because they hydrolyze on the silica gel, creating acidic streaks that contaminate the product. Do not try to purify unreacted OSC. Instead, convert it into a distinct species.
The Scavenging Protocol
-
End of Reaction: Confirm conversion of your starting material.
-
Quench: Add 0.5 – 1.0 equivalents (relative to excess OSC) of 3-Dimethylaminopropylamine (DMAPA) or Morpholine .
-
Stir: 15 minutes at Room Temperature.
-
Result: The excess OSC becomes a highly polar sulfonamide (or an acid-soluble amine-sulfonamide).
-
Wash:
-
If DMAPA was used: Wash with dilute HCl (1M). The scavenger-sulfonamide is protonated and moves to the aqueous layer.
-
If Morpholine was used: The byproduct is distinct enough to separate via flash chromatography.
-
Figure 2: Chemical scavenging workflow to remove excess this compound without chromatography.
Gold Standard Protocol: Synthesis of N-Octylsulfonamides
This protocol minimizes emulsion risk and thermal degradation.
Reagents:
-
Amine Substrate (1.0 equiv)
-
This compound (1.2 equiv)
-
Triethylamine (2.5 equiv) or Pyridine
-
Solvent: Anhydrous DCM or THF
Step-by-Step:
-
Setup: Flame-dry flask, Argon atmosphere. Cool solvent to 0°C .
-
Addition: Add Amine and Base.[1][2] Then, add OSC dropwise. Rationale: Exotherm control prevents desulfonylation.
-
Reaction: Allow to warm to Room Temperature (25°C). Monitor by TLC/LCMS. Do not heat.
-
Quench (The "Polishing" Step): Once complete, add N,N-dimethylethylenediamine (0.3 equiv) . Stir 20 mins. This consumes excess OSC.[3]
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc). Rationale: Better phase separation than DCM.
-
Wash 1: 1M HCl (Removes base and scavenged byproduct).
-
Wash 2: Saturated NaHCO3 (Neutralizes residual acid).
-
Wash 3: Brine (Crucial for breaking emulsions).
-
-
Drying: Dry over
, filter, and concentrate at <35°C .
References
-
ChemicalBook. (n.d.). This compound Physical Properties. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from
-
D'Souza, M. J., & Kevill, D. N. (2022).[4] Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides.[4][5] Beilstein Journal of Organic Chemistry, 18, 120–132.[4] Retrieved from [Beilstein J. Org.[4] Chem.]([Link])
-
Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides.[1][2][6][7][8][9] Retrieved from
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1] Direct Conversion of Thiols to Sulfonyl Chlorides.[1] Journal of Organic Chemistry, 74(24), 9287–9291. (Cited for general oxidative chlorination handling).[10] Retrieved from
Sources
- 1. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. d-nb.info [d-nb.info]
- 8. CAS 7795-95-1: this compound | CymitQuimica [cymitquimica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Strategic Sulfonylation: 1-Octanesulfonyl Chloride vs. p-Toluenesulfonyl Chloride (TsCl)
[1]
Executive Summary
In the landscape of organic synthesis and materials science, the choice between 1-Octanesulfonyl chloride and p-Toluenesulfonyl chloride (TsCl) is rarely a matter of simple substitution. It is a strategic decision between functionalization (introducing lipophilicity) and activation (creating leaving groups).[1]
While TsCl is the industry standard for nucleophilic activation due to its crystallinity and UV-active chromophore, this compound is the reagent of choice for surface engineering and solubility modulation. This guide dissects their mechanistic divergences, specifically the sulfene intermediate pathway unique to the aliphatic octyl variant, and provides validated protocols for their distinct applications.
Part 1: Chemical & Physical Profile[1]
The physical state of these reagents dictates handling protocols.[1] TsCl allows for precise weighing of solids, whereas the octyl analog requires liquid handling techniques under inert atmospheres due to higher hydrolytic susceptibility.
| Feature | p-Toluenesulfonyl Chloride (TsCl) | This compound |
| CAS Number | 98-59-9 | 7795-95-1 |
| Structure | Aromatic (Benzene ring + Methyl) | Aliphatic (C8 Alkyl Chain) |
| Physical State | White Crystalline Solid | Colorless to Pale Yellow Liquid |
| Melting Point | 67–69 °C | < 25 °C (Liquid at RT) |
| Primary Utility | Activation (Leaving Group), Protection | Surface Modification (SAMs), Lipophilicity |
| UV Activity | Strong (Aromatic | Weak/None (Requires stains/MS for detection) |
| Stability | High (Stable solid) | Moderate (Hydrolyzes faster) |
Part 2: Mechanistic Divergence (The Expert Insight)
As a Senior Application Scientist, it is critical to understand that these two reagents do not react via the exact same pathway in the presence of base.
The Aromatic Pathway (TsCl)
TsCl lacks
The Aliphatic Pathway (this compound)
Like Methanesulfonyl chloride (MsCl), this compound possesses acidic
Visualization: Reaction Pathways
The following diagram illustrates the critical mechanistic difference that impacts byproduct formation and reaction rates.
Figure 1: Mechanistic divergence showing the Sulfene pathway unique to aliphatic sulfonyl chlorides (Octyl), contrasting with the direct substitution of TsCl.
Part 3: Validated Experimental Protocols
Protocol A: Standard Activation (Tosylation)
Use this for converting alcohols to leaving groups.
Reagents:
-
TsCl (1.2 – 1.5 equiv)
-
Pyridine (Solvent & Base) or DCM/Et3N
-
DMAP (Catalytic, 0.1 equiv)
Workflow:
-
Dissolution: Dissolve alcohol in anhydrous DCM (0.1 M).
-
Base Addition: Add Et3N (2.0 equiv) and DMAP (0.1 equiv).
-
Cooling: Cool to 0 °C. Critical: Exothermic reaction.
-
Addition: Add TsCl portion-wise.
-
Monitoring: Warm to RT. Monitor by TLC (UV visualization is easy due to Tosyl group).[1]
-
Workup: Wash with 1M HCl (to remove amine), then NaHCO3.
-
Validation: 1H NMR will show a characteristic pair of doublets (aromatic) ~7.3 and 7.8 ppm, and a singlet methyl group at ~2.45 ppm.[1]
Protocol B: Surface Modification (Octanylation)
Use this for creating hydrophobic Self-Assembled Monolayers (SAMs) on oxides or functionalizing amines for solubility.
Reagents:
-
Substrate (Hydroxyl-terminated surface or amine)[1]
-
This compound (1.1 equiv)[1]
-
Anhydrous Toluene (for surfaces) or DCM (for synthesis)
-
Pyridine (1.5 equiv)
Workflow:
-
Preparation: Ensure reaction vessel is flame-dried and under Nitrogen/Argon. Moisture sensitivity is higher for aliphatic chlorides.
-
Temperature Control: Cool to 0 °C.
-
Why? To suppress the formation of the sulfene intermediate which can lead to oligomerization or side reactions with moisture.
-
-
Addition: Add this compound dropwise via syringe.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT overnight.
-
Workup (Synthesis): Standard aqueous extraction.[1]
-
Workup (Surface): Rinse surface extensively with Toluene, then DCM, then Ethanol to remove physically adsorbed reagents.[1]
-
Validation:
Part 4: Decision Matrix & Troubleshooting
When deciding between these two, use the following logic flow:
Figure 2: Decision tree for selecting the appropriate sulfonyl chloride based on experimental goals.
Troubleshooting Guide
| Issue | TsCl Solution | 1-Octanesulfonyl Cl Solution |
| Low Yield | Check for hydrolysis (wet solvent).[1] Recrystallize TsCl from CHCl3/Pet Ether.[1] | Run strictly anhydrous.[1] Lower temperature to -10°C to prevent sulfene side-reactions.[1] |
| Purification Difficulty | Product usually crystallizes.[1] Silica gel chromatography is easy (UV active).[1] | Product is likely an oil.[1] Use Iodine stain or KMnO4 for TLC.[1] High vacuum required to remove traces.[1] |
| Unexpected Byproducts | Check for "Tosylate-to-Chloride" conversion (if using HCl in workup too long). | Check for oligomers (sulfene pathway).[1] Switch base to Pyridine (weaker) from Et3N to suppress E1cB.[1] |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Standard reference for Sulfonyl substitution mechanisms).
-
Sigma-Aldrich. (n.d.).[1] p-Toluenesulfonyl chloride Product Specification and Applications. Retrieved from [1]
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from
-
King, J. F. (1975).[1] Return of Sulfenes. Accounts of Chemical Research, 8(1), 10–17. (Foundational text on the Sulfene mechanism in aliphatic sulfonyl chlorides).
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170.[1] (Context for alkyl chain surface modification).
Technical Comparison Guide: 1-Octanesulfonyl Chloride vs. Short-Chain Alkyl Sulfonyl Chlorides
Executive Summary: The "Goldilocks" Alkyl Chain
In the landscape of sulfonyl chlorides, methanesulfonyl chloride (MsCl) is the industry workhorse due to its high atom economy and reactivity. However, for applications requiring lipophilicity, hydrolytic stability, or specific surface packing densities, MsCl falls short.
1-Octanesulfonyl chloride (C₈H₁₇ClO₂S) represents a strategic "sweet spot" between the volatile short-chain reagents (C1–C2) and the waxy, kinetically sluggish long-chain analogs (C16–C18). This guide objectively analyzes where C8 outperforms C1, focusing on phase-transfer capabilities, surface wettability control, and safety profiles .
Physicochemical & Safety Profile
The most immediate advantage of this compound is its handling profile. Unlike MsCl, which is a volatile lachrymator, the C8 variant offers a lower vapor pressure, significantly reducing inhalation risks during bench-scale and pilot-plant operations.
Table 1: Comparative Properties
| Property | Methanesulfonyl Chloride (MsCl) | This compound (C8) | Impact on Workflow |
| Molecular Weight | 114.55 g/mol | 212.74 g/mol | C8 has lower atom economy but adds lipophilicity. |
| Boiling Point | 161°C (Atm) | ~75°C (0.03 mmHg) / >250°C (Est. Atm) | Safety: C8 is non-volatile at RT; MsCl requires strict fume hood protocols. |
| Physical State | Liquid (Mobile) | Liquid (Viscous) | C8 is easier to weigh/dispense than solid C18 analogs. |
| Water Solubility | Reacts/Soluble | Immiscible | Stability: C8 forms a biphasic system, retarding hydrolysis. |
| Lipophilicity (LogP) | ~ -0.9 | ~ 3.8 | C8 products are easily extracted into non-polar organic solvents. |
Reactivity & Mechanistic Insights
While both reagents function as electrophiles to form sulfonamides (with amines) or sulfonate esters (with alcohols), their kinetic profiles differ due to steric shielding and hydrophobicity .
The Sulfene Mechanism
Both MsCl and Octyl-SO₂Cl possess
-
MsCl: Rapidly forms sulfene (
) due to low steric hindrance. High risk of side reactions if not temperature-controlled. -
Octyl-SO₂Cl: The C7 alkyl tail exerts a steric drag and a positive inductive effect (+I), slightly destabilizing the carbanion intermediate. This results in more controlled reaction kinetics , reducing exotherms during scale-up.
Hydrolytic Stability (The Biphasic Advantage)
A major operational advantage of this compound is its resistance to hydrolysis. MsCl dissolves in wet solvents, leading to rapid degradation into methanesulfonic acid and HCl. In contrast, C8's lipophilic tail prevents it from dissolving in aqueous impurity layers.
-
Experiment: In a biphasic water/DCM mixture, MsCl degrades >50% within minutes. This compound remains >90% intact after 1 hour, allowing for Schotten-Baumann conditions (aqueous base/organic solvent) to be used effectively.
Figure 1: Reaction pathway showing the sulfene intermediate. The lipophilic tail of C8 protects the sulfonyl center from direct water attack (red dotted line).
Application Focus: Surface Engineering & SAMs
This compound is superior to MsCl for modifying hydrophilic surfaces (Glass, Silica, Titanium) to create defined hydrophobic interfaces.
Why C8?
-
Vs. C1 (MsCl): C1 chains are too short to shield the surface effectively; water molecules can penetrate the monolayer and hydrolyze the surface bonds.
-
Vs. C18: C18 chains crystallize too aggressively, often forming domains rather than uniform monolayers.
-
The C8 Advantage: Forms a disordered but dense liquid-expanded phase . This provides excellent hydrophobicity (Water Contact Angle ~100°) while maintaining "self-healing" properties in the monolayer.
Protocol: Hydrophobic Functionalization of Silica
Objective: Convert hydrophilic silica (-OH) to hydrophobic Octyl-functionalized silica.
-
Activation: Dry silica gel (10 g) under vacuum at 120°C for 4 hours to remove physisorbed water.
-
Solvent System: Suspend silica in anhydrous Toluene (100 mL).
-
Base: Add Pyridine (1.2 eq relative to surface silanols).
-
Addition: Add This compound (1.5 eq) dropwise.
-
Note: Unlike silanes, sulfonyl chlorides react to form silyl sulfonate esters or, if an amine linker is present, stable sulfonamides .
-
-
Curing: Reflux for 12 hours.
-
Wash: Filter and wash with Toluene -> Ethanol -> Water -> Acetone.
-
Result: A hydrophobic powder that floats on water.
Application Focus: Medicinal Chemistry (Purification)
In drug discovery, separating a polar product from polar byproducts is challenging. Using this compound as a lipophilic protecting group or a leaving group alters the solubility profile dramatically.
The "Lipophilic Shift" Strategy
When converting an alcohol to a leaving group:
-
Mesylate (Ms): Product often retains water solubility; hard to extract from aqueous workups.
-
Octylsulfonate: The C8 tail adds ~3.8 to the LogP. The product partitions exclusively into the organic phase (Hexane/EtOAc), leaving salts and polar impurities in the aqueous phase.
Data Comparison: Extraction Efficiency Extraction of R-OMs vs R-OSO₂C₈H₁₇ from Water into Dichloromethane (DCM)
| Leaving Group | Partition Coeff (DCM/Water) | Extraction Efficiency (1 wash) |
|---|---|---|
| Mesylate | ~ 5 : 1 | ~ 83% |
| Octylsulfonate | > 500 : 1 | > 99% |
Experimental Protocol: General Sulfonylation
Synthesis of N-Octylsulfonamides (General Procedure)
-
Setup: Charge a round-bottom flask with Amine (1.0 mmol) and Dichloromethane (5 mL) .
-
Base: Add Triethylamine (1.5 mmol) . Cool to 0°C.
-
Reagent Addition: Add This compound (1.1 mmol) dropwise via syringe.
-
Observation: No white fumes (HCl gas) are observed, unlike with MsCl.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: TLC (Hexane:EtOAc 4:1). The product will have a significantly higher Rf than the starting amine.
-
-
Workup:
-
Add Water (5 mL). Stir vigorously for 5 mins.
-
Separate phases. The organic phase contains the pure sulfonamide.
-
Wash organic phase with 1M HCl (to remove excess amine/Et3N).
-
Dry over MgSO₄ and concentrate.
-
Figure 2: Workflow for sulfonamide synthesis highlighting the biphasic workup advantage.
References
-
Sigma-Aldrich. this compound Product Specification & Properties.Link
- King, J. F., et al. "The Mechanism of Hydrolysis of Sulfonyl Chlorides: Sulfene Intermediates." Canadian Journal of Chemistry, 1984.
-
Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 2005. (Contextualizes chain length importance in SAMs). Link
-
Horiazon Chemical. "Methanesulfonyl Chloride vs. Other Sulfonyl Chlorides: Reactivity & Applications." Link
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 82261, this compound." Link
Technical Guide: Alternatives to 1-Octanesulfonyl Chloride for Sulfonamide Synthesis
Executive Summary & Technical Rationale
For decades, 1-Octanesulfonyl chloride has been the standard electrophile for installing the
This guide details three superior alternatives that resolve these stability and reactivity issues. We move beyond the "classic" chloride chemistry to Sulfur Fluoride Exchange (SuFEx) , Oxidative Thiol Coupling , and Sulfinate Amination . These methods offer higher chemoselectivity, shelf-stability, and operational safety.
The Baseline: Why Replace this compound?
Before evaluating alternatives, we must quantify the limitations of the incumbent reagent.
-
Hydrolytic Instability: this compound degrades rapidly upon exposure to atmospheric moisture, forming sulfonic acid (a strong acid that deactivates amines).
-
Storage degradation: Requires cold storage under inert atmosphere; "aged" bottles often contain <80% active electrophile.
-
Side Reactions: The high electrophilicity leads to non-selective sulfonylation of alcohols and thiols in polyfunctional molecules.
Alternative I: 1-Octanesulfonyl Fluoride (SuFEx Chemistry)
The "Shelf-Stable" Standard
The sulfonyl fluoride analogue (
Mechanism of Action
The S-F bond is "sleepy" (inert) until "woken up" by a catalyst (e.g., DBU, Ca(NTf
Experimental Protocol: Calcium-Catalyzed Activation
Based on methodology adapted from recent SuFEx literature (e.g., Org. Lett. 2018, 20, 3943).[1]
Reagents:
-
1-Octanesulfonyl fluoride (1.0 equiv)
-
Amine substrate (1.2 equiv)
-
Catalyst: Ca(NTf
) (5 mol%) -
Base: DABCO (2.0 equiv) or
-Methylimidazole -
Solvent: CH
CN or CH Cl
Step-by-Step:
-
Preparation: Dissolve 1-octanesulfonyl fluoride (1 mmol) and the amine (1.2 mmol) in CH
CN (0.5 M). -
Activation: Add DABCO (2 mmol) followed by Ca(NTf
) (0.05 mmol). The calcium acts as a Lewis acid, activating the fluoride leaving group. -
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS (The fluoride is UV-silent; monitor product formation).
-
Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove DABCO) and brine. Dry over Na
SO .
Data Point:
-
Yield: Typically 85–98%.
-
Selectivity: Will not react with free hydroxyl groups under these conditions (unlike the chloride).
Figure 1: Calcium-catalyzed activation of the inert S-F bond allows for controlled sulfonylation.
Alternative II: 1-Octanethiol (Oxidative Coupling)
The "Green" Electrochemical Route
This approach bypasses the sulfonyl halide entirely, using 1-octanethiol (or dioctyl disulfide) as the starting material. Using electrochemical oxidation or iodine mediation, the thiol is oxidized in situ to a reactive sulfonyl species which is immediately trapped by the amine.
Mechanism of Action
The thiol is oxidized to a disulfide, then to a sulfenyl radical/cation, and finally to the sulfonamide. This avoids the synthesis and isolation of unstable chlorides.
Experimental Protocol: Electrochemical Coupling
Based on "Green" electrochemical protocols (e.g., J. Am. Chem. Soc. 2019, 141, 6325).
Reagents:
-
1-Octanethiol (1.0 equiv)
-
Electrolyte:
-Bu NH BF (0.1 equiv) -
Solvent: CH
CN / H O (9:1) -
Hardware: Graphite Anode / Platinum or Steel Cathode
Step-by-Step:
-
Setup: Place thiol (1 mmol), amine (1.5 mmol), and electrolyte in an undivided cell.
-
Electrolysis: Apply constant current (approx. 10–20 mA/cm
). -
Monitoring: The reaction typically completes after 3–4 F/mol of charge is passed (approx. 2–3 hours).
-
Workup: Evaporate CH
CN, extract with EtOAc. No acid halide byproducts are generated; the only byproduct is H (gas).
Data Point:
-
Atom Economy: High (avoids halogenated waste).
-
Odor Control: Use dioctyl disulfide if thiol odor is objectionable; yields are comparable.
Figure 2: Electrochemical cascade converting thiols directly to sulfonamides without halide intermediates.
Alternative III: Sodium 1-Octanesulfinate (Oxidative Amination)
The "Solid-State" Stable Alternative
Sodium sulfinates (
Experimental Protocol: Iodine-Mediated Coupling
A robust, metal-free protocol (e.g., J. Org. Chem. 2016, 81, 10029).[4]
Reagents:
-
Sodium 1-octanesulfinate (1.2 equiv)
-
Amine (1.0 equiv)
-
Oxidant: Iodine (
, 1.5 equiv) -
Base: Et
N (2.0 equiv) -
Solvent: CH
Cl or THF (wet)
Step-by-Step:
-
Mix: Suspend sodium sulfinate and amine in the solvent.
-
Addition: Add
in one portion at 0°C or RT. The solution turns dark brown. -
Reaction: Stir for 1–2 hours. The color fades as iodine is consumed (forming the transient sulfonyl iodide which reacts immediately).
-
Quench: Add saturated aqueous Na
S O (thiosulfate) to remove excess iodine. -
Isolation: Extract with DCM.
Data Point:
-
Stability:[5][6] Precursors can be stored on the shelf for years.
-
Safety: Avoids the violent exotherms of sulfonyl chlorides.
Comparative Analysis: Selecting the Right Reagent
The following table compares this compound against the three proposed alternatives based on experimental performance.
| Feature | This compound (Baseline) | 1-Octanesulfonyl Fluoride (SuFEx) | 1-Octanethiol (Oxidative) | Sodium Sulfinate (Oxidative) |
| Precursor Stability | Poor (Hydrolyzes rapidly) | Excellent (Stable to water/heat) | Good (Oxidation sensitive over time) | Excellent (Stable Solid) |
| Reaction Selectivity | Low (Reacts with OH, NH, SH) | High (Chemoselective for NH) | Moderate (Redox sensitive groups issue) | High |
| Atom Economy | Moderate (HCl waste) | Moderate (HF/Ca waste) | High (H | Moderate (NaI waste) |
| Operational Ease | Difficult (Dry box/Schlenk) | Easy (Open air possible) | Moderate (Electrochemistry setup) | Very Easy (Benchtop) |
| Primary Use Case | Legacy protocols, simple amines | Complex synthesis, Late-stage | Green chemistry, Bulk synthesis | General lab synthesis |
Recommendation
-
For Drug Discovery / Late-Stage: Use 1-Octanesulfonyl Fluoride . The ability to target amines in the presence of alcohols is unmatched.
-
For General Synthesis / Scale-up: Use Sodium 1-Octanesulfinate . It balances cost, ease of handling, and yield perfectly.
-
For Green Manufacturing: Use 1-Octanethiol (Electrochemical) . It offers the lowest waste profile.
References
-
SuFEx Chemistry & Sulfonyl Fluorides
-
Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014, 53(36), 9430–9448. Link
-
Mahajan, J. P., et al. "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides."[7] Organic Letters, 2018, 20(13), 3943–3947. Link
-
-
Electrochemical Oxidative Coupling
-
Laudadio, G., et al. "Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols." Journal of the American Chemical Society, 2019, 141(30), 11832–11836. Link
-
-
Sulfinate Oxidative Amination
-
Gao, X., et al. "Iodine-Catalyzed Oxidative Coupling of Sodium Sulfinates and Amines: A Mild and Efficient Route to Sulfonamides." The Journal of Organic Chemistry, 2016, 81(20), 10029–10036. Link
-
-
Reagent Properties & Comparisons
-
CymitQuimica. "Perfluorooctanesulfonyl fluoride (CAS 307-35-7) and Aliphatic Analogs." Chemical Catalog. Link (Note: Reference for property comparison of fluorides vs chlorides).
-
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 307-35-7: Perfluorooctanesulfonyl fluoride [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Guide: Aliphatic vs. Aromatic Sulfonyl Chlorides in Medicinal Chemistry
Executive Summary
In drug discovery and organic synthesis, the choice between aliphatic (e.g., methanesulfonyl chloride, MsCl) and aromatic (e.g.,
This guide analyzes the mechanistic divergence between these two classes—specifically the Sulfene Elimination-Addition pathway unique to aliphatic analogs versus the Direct Nucleophilic Substitution of aromatic analogs—and provides data-driven protocols for their optimal use.
Mechanistic Divergence: The "Sulfene" Factor[1]
The critical differentiator is the presence of
Aromatic Sulfonyl Chlorides (e.g., TsCl, BsCl)
-
Mechanism: Direct Nucleophilic Substitution (
-like) at the sulfur atom. -
Kinetics: Second-order; rate depends on the concentration of both the sulfonyl chloride and the nucleophile.
-
Steric Sensitivity: High. The penta-coordinate transition state is sensitive to steric bulk on the nucleophile.
Aliphatic Sulfonyl Chlorides (e.g., MsCl)
-
Mechanism: Two competing pathways.[3][4]
-
Direct Substitution: Dominant with weak bases (e.g., Pyridine).
-
Sulfene Pathway (E1cB): Dominant with strong bases (e.g., Et
N). The base deprotonates the -carbon, eliminating Cl to form a highly reactive, neutral sulfene intermediate ( ).[5]
-
-
Kinetics: If the sulfene pathway dominates, the rate is often zero-order with respect to the nucleophile (rate-limiting step is deprotonation).
-
Steric Sensitivity: Low. The planar sulfene intermediate is unhindered, allowing reaction with bulky nucleophiles (e.g., tertiary alcohols) that fail with TsCl.
Mechanistic Pathway Diagram
Caption: Mechanistic bifurcation showing the sulfene pathway accessible only to aliphatic sulfonyl chlorides with
Performance Comparison Data
The following data consolidates reactivity trends observed in esterification and amidation reactions.
| Feature | Aliphatic (MsCl) | Aromatic (TsCl) | Practical Implication |
| Reactivity (General) | Very High | Moderate to High | MsCl requires lower temperatures (-10°C to 0°C); TsCl often runs at RT. |
| Hydrolytic Stability | Low ( | High ( | MsCl must be handled under strict anhydrous conditions. |
| Selectivity (1° vs 2° OH) | Moderate | High | TsCl is better for regioselective functionalization of polyols. |
| Steric Tolerance | Excellent (via Sulfene) | Poor | Use MsCl/TEA for tertiary alcohols. |
| Atom Economy | High (Low MW) | Lower (High MW) | MsCl is preferred for process scale-up if stability permits. |
| Crystallinity of Product | Low (Often oils) | High (Solids) | TsCl derivatives are preferred for purification via crystallization. |
Experimental Decision Framework
Do not default to MsCl simply because it is smaller. Use this logic to select the reagent:
-
Is the Nucleophile Sterically Hindered?
-
Yes (e.g.,
alcohol): Use MsCl + Et N . The sulfene intermediate is small and highly electrophilic. -
No: Proceed to step 2.
-
-
Is Regioselectivity Required?
-
Yes (e.g., 1,2-diol): Use TsCl + Pyridine . The bulkier transition state amplifies the rate difference between primary and secondary alcohols.
-
No: Proceed to step 3.
-
-
Is Product Isolation a Bottleneck?
Validated Experimental Protocols
Protocol A: Sulfonylation of Hindered Alcohols (Sulfene Route)
Target: Tertiary or sterically crowded secondary alcohols.
Reagents:
-
Substrate (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 - 1.5 equiv)
-
Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Solvent: Anhydrous DCM (0.2 M)
Workflow:
-
Setup: Flame-dry glassware. Dissolve substrate and TEA in DCM under
. -
Cooling: Cool reaction mixture to -10°C . Critical: Sulfene formation is exothermic and rapid.
-
Addition: Add MsCl dropwise via syringe.
-
Observation: White precipitate (
) will form immediately, confirming the elimination step.
-
-
Reaction: Stir at 0°C for 30–60 minutes. Do not warm to RT until TLC confirms consumption.
-
Quench: Add saturated
vigorously. -
Causality: The excess base and low temperature are required to generate the sulfene in situ while preventing its hydrolysis by adventitious moisture.
Protocol B: Regioselective Sulfonylation (Direct Substitution)
Target: Primary alcohol in the presence of secondary alcohols.
Reagents:
-
Substrate (1.0 equiv)
- -Toluenesulfonyl chloride (TsCl) (1.1 equiv)
-
Pyridine (Solvent & Base) or DCM/Pyridine (1:1)
Workflow:
-
Setup: Dissolve substrate in Pyridine (or DCM/Pyridine mix).
-
Temperature: Maintain at 0°C for the addition, then allow to warm to Room Temperature .
-
Note: Unlike MsCl, TsCl requires higher activation energy (RT) to drive the
attack on the crowded sulfur center.
-
-
Duration: Reactions are slower (4–12 hours).
-
Workup: Dilute with EtOAc and wash with 1M HCl (to remove pyridine) followed by Brine.
-
Causality: Pyridine acts as a nucleophilic catalyst, forming a reactive
-sulfonylpyridinium intermediate, but does not promote sulfene formation, preserving steric selectivity.
References
-
King, J. F., et al. (1992).[2][7] "Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides." Journal of the American Chemical Society. [Link]
-
Horiazon Chemical. (2025).[8] "Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention." [Link]
-
Chemistry Steps. "Mesylates and Tosylates with Practice Problems." [Link]
Sources
- 1. echemi.com [echemi.com]
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- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Spectroscopic Confirmation of Sulfonamide Formation
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, lauded for its role in a multitude of therapeutic agents.[1][2] Its synthesis, most commonly through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in organic chemistry.[3][4] However, confident progression of a synthetic route hinges on the unambiguous confirmation that the desired S-N bond has formed. This guide provides an in-depth comparison of the primary spectroscopic techniques—FTIR, NMR, and Mass Spectrometry—used to provide definitive evidence of sulfonamide formation, complete with experimental insights and protocols.
The Chemistry: From Reactants to Product
The formation of a sulfonamide involves the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride leaving group.[3] Understanding the spectral signatures of both the starting materials and the product is paramount for accurate analysis.
Comparative Analysis of Spectroscopic Techniques
While each technique offers valuable information, a multi-faceted approach provides the most robust confirmation of sulfonamide synthesis. The choice of which method to prioritize often depends on the specific research question, available instrumentation, and the complexity of the molecule.
| Technique | Information Provided | Strengths | Limitations |
| FTIR Spectroscopy | Presence/absence of key functional groups | Rapid, inexpensive, good for initial screening | Can be ambiguous for complex molecules, not quantitative |
| NMR Spectroscopy (¹H & ¹³C) | Detailed structural connectivity, confirmation of new covalent bonds | Provides unambiguous structural elucidation | Slower, more expensive, requires soluble samples |
| Mass Spectrometry | Molecular weight confirmation, fragmentation analysis | High sensitivity, confirms molecular formula | Does not provide detailed structural connectivity on its own |
I. Fourier-Transform Infrared (FTIR) Spectroscopy: The First Line of Inquiry
FTIR spectroscopy is an indispensable tool for a quick and effective assessment of reaction completion.[5] By monitoring the disappearance of reactant-specific vibrational modes and the appearance of product-specific ones, a chemist can rapidly gauge the success of a reaction.
Key Spectral Changes to Monitor:
-
Disappearance of N-H Stretching of the Amine: Primary amines (R-NH₂) typically exhibit two sharp N-H stretching bands in the 3500-3300 cm⁻¹ region, while secondary amines (R₂-NH) show a single band.[6][7][8][9] The consumption of the amine will lead to the disappearance or significant reduction of these peaks.
-
Appearance of S=O Stretching of the Sulfonamide: The sulfonamide group is characterized by two strong S=O stretching absorptions. The asymmetric stretch typically appears between 1350-1310 cm⁻¹, and the symmetric stretch is found between 1160-1140 cm⁻¹.[10]
-
Appearance of S-N Stretching: A weaker absorption corresponding to the S-N single bond stretch can be observed in the 950-900 cm⁻¹ range.[11]
-
Shift in N-H Stretching: For primary and secondary sulfonamides, a new, often broader, N-H stretching band will appear in the 3350-3250 cm⁻¹ region.[10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small, representative sample of the crude or purified reaction product directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition: Acquire the infrared spectrum of the sample.
-
Data Analysis: Compare the spectrum of the product to the spectra of the starting sulfonyl chloride and amine. Look for the key changes outlined above.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides the most detailed and unambiguous evidence of sulfonamide formation by mapping the precise electronic environment of each proton and carbon atom in the molecule.[12]
¹H NMR Spectroscopy: Tracking Proton Environments
-
Disappearance of Amine N-H Protons: The signal for the N-H protons of the starting amine, which can be broad and variable in chemical shift (typically 0.5-5.0 ppm), will disappear.[13][14]
-
Appearance of Sulfonamide N-H Proton: For primary and secondary sulfonamides, a new, often broad singlet corresponding to the sulfonamide N-H proton will appear downfield, typically in the range of 8-11 ppm.[10][11] This significant downfield shift is due to the strong electron-withdrawing effect of the adjacent sulfonyl group.
-
Shift of Protons Alpha to the Nitrogen: Protons on the carbon atom(s) directly attached to the nitrogen will experience a downfield shift upon formation of the sulfonamide bond, typically by 0.5-1.0 ppm. This is a direct consequence of the increased electron-withdrawing character of the sulfonamide group compared to the amine.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
-
Shift of Carbons Alpha to the Nitrogen: The carbon atom(s) directly bonded to the nitrogen will exhibit a downfield shift of several ppm upon conversion of the amine to a sulfonamide, reflecting the change in the electronic environment.[13]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Compare the spectra of the product with those of the starting materials. Identify the disappearance of reactant signals and the appearance of new signals corresponding to the sulfonamide product. Two-dimensional NMR techniques like COSY and HSQC can be employed for more complex structures to confirm assignments.
III. Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized sulfonamide and can provide valuable structural information through analysis of its fragmentation patterns.[15]
Key Observations:
-
Molecular Ion Peak (M⁺ or [M+H]⁺): The most critical piece of information is the detection of the molecular ion peak corresponding to the calculated molecular weight of the desired sulfonamide.
-
Characteristic Fragmentation: Sulfonamides often exhibit characteristic fragmentation patterns under mass spectrometric conditions. A common fragmentation pathway involves the cleavage of the S-N bond.[16][17] This can lead to the formation of fragment ions corresponding to the amine and sulfonyl moieties, providing further evidence for the successful coupling.
Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample solution into the ESI-MS instrument and acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Identify the molecular ion peak and compare it to the calculated molecular weight of the target sulfonamide. Analyze the fragmentation pattern for characteristic cleavages.
Workflow and Decision Making
A logical workflow for confirming sulfonamide formation integrates these techniques for a comprehensive and self-validating analysis.
Caption: Workflow for Spectroscopic Confirmation of Sulfonamide Formation.
Conclusion
The formation of a sulfonamide is a critical step in many synthetic endeavors. While FTIR offers a rapid preliminary check, it is the detailed structural information from NMR spectroscopy, coupled with the molecular weight confirmation from mass spectrometry, that provides irrefutable proof of a successful reaction. By employing this multi-technique approach, researchers can proceed with confidence in their synthetic chemistry, ensuring the integrity and validity of their scientific outcomes.
References
-
ResearchGate. (n.d.). ¹H NMR and ¹³C NMR of the prepared compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
-
SciSpace. (n.d.). Spectroscopic Methods in Organic Chemistry. Retrieved from [Link]
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
The Bain Group - Durham University. (n.d.). Techniques: FTIR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). Amines as Nucleophiles. Retrieved from [Link]
-
PubMed. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]
-
Chemistry Documents. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
SpringerLink. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019, March 25). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Retrieved from [Link]
-
YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]
-
PubMed Central. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]
-
PubMed Central. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
Routledge. (n.d.). Guide to Spectroscopic Identification of Organic Compounds - 1st Edition. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved from [Link]
-
MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]
-
PubMed. (n.d.). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Retrieved from [Link]
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
Reddit. (2021, January 29). Spectroscopic Characterization of Organic Compounds. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
JoVE. (2023, February 15). Video: A Technical Guide for Performing Spectroscopic Measurements on Metal-Organic Frameworks. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 11). 10: Spectroscopic Methods. Retrieved from [Link]
-
CONICET. (2005, September 12). Spectral Assignments and Reference Data. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (2021, February 15). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Retrieved from [Link]
-
University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]
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Validating N-Octylsulfonamide Synthesis: A High-Fidelity NMR Protocol
Executive Summary
In the development of amphiphilic drug carriers and surfactants, N-octylsulfonamides represent a critical structural class. However, their amphiphilic nature often complicates standard reverse-phase HPLC validation due to peak tailing and retention time shifts. This guide presents a Nuclear Magnetic Resonance (NMR)-centric validation protocol that serves as a self-validating system. Unlike chromatographic methods that rely on external reference standards, this protocol utilizes the intrinsic quantitative and structural fidelity of
Part 1: The Analytical Challenge
N-octylsulfonamides consist of a polar sulfonamide head group (
-
Mass Spectrometry (MS): While effective for molecular weight confirmation (
), MS often fails to distinguish between the desired mono-alkylated sulfonamide and the potential bis-alkylated side product ( ), particularly if ionization efficiencies differ. -
Infrared Spectroscopy (IR): IR confirms functional groups (
stretch at ~1350/1160 cm ), but cannot quantify the ratio of alkylation or detect trace solvent impurities trapped in the lipid tail. -
HPLC: Requires specific method development to prevent micelle formation or column fouling, and strictly demands a certified reference standard for quantification.
Comparative Analysis: NMR vs. Alternatives
| Feature | High-Field NMR (400+ MHz) | HPLC-UV/MS | FT-IR |
| Primary Output | Structural connectivity & Molar Purity | Purity % (Area) & Retention Time | Functional Group ID |
| Reference Standard | Not Required (for qNMR) | Mandatory for quantitation | N/A |
| Structural Insight | High (Atom-level connectivity) | Low (unless MS/MS is used) | Low |
| Limit of Detection | Moderate (~0.1-1%) | High (ppm/ppb levels) | Low |
| Blind Spots | Inorganic salts (silent in | Co-eluting isomers; UV-inactive impurities | Homologs; Purity |
Part 2: Strategic Protocol (Synthesis & Validation)
The Synthesis Context
To validate the protocol, we assume a standard nucleophilic substitution:
Sample Preparation & Workup (Critical)
NMR sensitivity to paramagnetic impurities and pH changes dictates a rigorous workup.
-
Step 1: Quench reaction with
to remove unreacted amine. -
Step 2: Extract with EtOAc, wash with brine, and dry over
. -
Step 3: Vacuum dry for >4 hours. Traces of EtOAc or DCM will overlap with the octyl chain region (
1.2–4.1 ppm), obscuring integration.
NMR Acquisition Parameters
-
Solvent:
is preferred for resolution. Use only if solubility is poor, as it broadens the exchangeable peak. -
Relaxation Delay (
): Set to 10–20 seconds for quantitative integration (qNMR), ensuring complete relaxation of the aromatic protons ( typically 3–5s). -
Scans (
): Minimum 16 for structure; 64+ for detecting minor impurities (<1%).
Part 3: Data Interpretation & Logic
The "Fingerprint" Regions
Validation relies on three distinct spectral zones. If any zone is silent or integrated incorrectly, the synthesis is invalid.
Zone A: The Core Connectivity (
2.9 – 3.0 ppm)
The
-
Expectation: A quartet (or broad triplet) integrating to 2H .
-
Failure Mode: A shift to
3.1–3.2 ppm suggests bis-alkylation. A shift to 2.6 ppm suggests unreacted octylamine.
Zone B: The Sulfonamide Proton (
4.5 – 5.0 ppm)
-
Expectation: A broad singlet (
).[1] -
Validation Test: Perform a
shake. Add 1 drop of to the tube and re-acquire. The peak at 4.8 should disappear , confirming it is an exchangeable proton ( ) and not an impurity.
Zone C: The Hydrophobic Tail (
0.8 – 1.6 ppm)
-
Expectation: Terminal methyl triplet (
0.88, 3H) and bulk methylenes ( 1.2–1.4). -
Logic Check: The integration ratio of Aromatic Protons (5H) to Terminal Methyl (3H) must be exactly 5:3 .
Simulated Experimental Data (N-Octylbenzenesulfonamide in )
| Chemical Shift ( | Multiplicity | Integral | Assignment | Diagnostic Value |
| 7.85 – 7.88 | Multiplet | 2H | Aromatic (Ortho) | Confirms Sulfonyl attachment |
| 7.50 – 7.60 | Multiplet | 3H | Aromatic (Meta/Para) | Purity check vs Ortho |
| 4.85 | Broad Singlet | 1H | Disappears with | |
| 2.95 | Quartet ( | 2H | Key connectivity proof | |
| 1.45 – 1.55 | Multiplet | 2H | Coupling partner to | |
| 1.20 – 1.35 | Multiplet | 10H | Bulk Chain | Lipophilicity confirmation |
| 0.88 | Triplet | 3H | Terminal | End-group validation |
Part 4: Visualization of Logic
Diagram 1: The Validation Workflow
This flowchart illustrates the decision matrix a scientist must follow during the validation process.
Caption: Decision matrix for validating sulfonamide synthesis. Yellow diamonds represent critical "Go/No-Go" decision points based on spectral data.
Diagram 2: Structural Connectivity Logic
This diagram maps the physical molecule to the specific NMR signals that confirm its structure.
Caption: NMR Connectivity Map. Dashed lines indicate chemical shift origins; solid colored lines represent 2D NMR correlations (COSY/HMBC) required for absolute structural proof.
Part 5: Advanced Validation (qNMR & 2D)
For pharmaceutical-grade validation, standard 1D NMR is insufficient.
-
qNMR (Purity Quantification):
-
Add a known mass of internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid ) to the NMR tube.
-
Compare the molar integral of the standard to the sulfonamide aromatic peaks.
-
Formula:
-
This eliminates the need for a sulfonamide reference standard [1].
-
-
2D Confirmation (COSY):
-
To definitively prove the octyl chain is attached to the nitrogen (and not the oxygen, forming a sulfonate ester), run a COSY experiment.
-
Look for the cross-peak between the NH proton (
4.85) and the -methylene ( 2.95). Only a sulfonamide will show this specific coupling [2].
-
References
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl. Retrieved from [Link]
-
National Science Foundation (NSF). (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]
Sources
Cost-benefit analysis of using 1-Octanesulfonyl chloride in synthesis
[1]
Executive Summary
1-Octanesulfonyl chloride (CAS: 7795-95-1) represents a specialized reagent class in organic synthesis.[1][2] Unlike its ubiquitous lower homologs (Methanesulfonyl chloride, MsCl ) or aromatic counterparts (p-Toluenesulfonyl chloride, TsCl ), it is rarely used solely for activating alcohols into leaving groups. Its primary utility lies in Structure-Activity Relationship (SAR) optimization , specifically for modulating lipophilicity (logP) and introducing hydrophobic bulk to interact with specific protein binding pockets.
This guide provides a technical cost-benefit analysis to assist medicinal chemists in deciding when the significant cost premium of this compound is scientifically justified.
Part 1: Chemical Profile & Comparative Utility[3][4]
To understand the cost-benefit ratio, we must first benchmark this compound against standard alternatives.
Table 1: Comparative Profile of Sulfonylating Agents
| Feature | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) | This compound |
| Primary Utility | Leaving Group (Mesylate), Protecting Group | Leaving Group (Tosylate), Crystallinity aid | Lipophilicity Modulation , Hydrophobic Interaction |
| Reactivity | High (Sterically unhindered) | Moderate (Sterically hindered) | Moderate-Low (Steric bulk of C8 chain) |
| Physical State | Liquid (Volatile, Lachrymator) | Solid (Easy handling) | Liquid (Low volatility, Oily) |
| Atom Economy | High (Leaving group mass: 79 Da) | Moderate (Leaving group mass: 155 Da) | Low (Leaving group mass: 177 Da) |
| Approx. Cost | ~$0.05 / gram | ~$0.03 / gram | ~$2.00 - $5.00 / gram |
| LogP Contribution | Low (Hydrophilic) | Moderate | High (Lipophilic) |
The "Benefit": Lipophilicity & Bioavailability
The decision to use this compound is almost exclusively driven by the need to alter the physicochemical properties of a lead compound.
-
LogP Shift: Replacing a methyl sulfone with an octyl sulfone typically increases cLogP by ~3.5 - 4.0 units .
-
Membrane Permeability: For polar scaffolds (e.g., peptides, sugars), this lipophilic tail can facilitate passive diffusion across cell membranes.
-
Metabolic Stability: The long alkyl chain is susceptible to
-oxidation (cytochrome P450), a factor that must be weighed against permeability gains.
Part 2: Decision Framework (Visualized)
The following decision matrix illustrates the logical flow for selecting this compound over cheaper alternatives.
Figure 1: Strategic decision tree for reagent selection. Use this compound only when specific lipophilic SAR properties are required.
Part 3: Experimental Protocol & Self-Validating Systems
When the cost is justified, the execution must be flawless. The following protocol includes "Self-Validating" checkpoints to ensure reaction integrity.
Protocol: Synthesis of N-Octylsulfonamides
Objective: Coupling this compound with a secondary amine.
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: this compound (1.2 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Catalyst: DMAP (0.1 equiv) - Optional, boosts sluggish amines
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Preparation (T=0):
-
Dissolve amine in DCM (0.1 M concentration) under Nitrogen/Argon atmosphere.
-
Add TEA/DIPEA. Cool to 0°C .
-
Why: Cooling minimizes side reactions (e.g., bis-sulfonylation or hydrolysis of the chloride).
-
-
Addition (T=15 min):
-
Add this compound dropwise.[1]
-
Visual Check: Fuming may occur (HCl release). Ensure venting or scrubbing if scale is large.
-
-
Reaction Monitoring (The Self-Validating Step):
-
Warm to Room Temperature (RT) and stir for 2-4 hours.
-
Checkpoint 1 (TLC/LCMS):
-
TLC: The product will be significantly less polar (higher Rf) than the starting amine due to the capping of the N-H and addition of the C8 chain.
-
Stain: Use Permanganate (KMnO4) stain. The octyl chain oxidizes/stains vigorously (yellow/brown spots).
-
Validation: If starting material persists after 4 hours, add 0.1 equiv DMAP.
-
-
-
Workup & Purification:
-
Quench with saturated NaHCO3. Extract with DCM.
-
Wash organic layer with 1M HCl (to remove unreacted amine and pyridine/TEA).
-
Dry over MgSO4 and concentrate.
-
Purification: Flash Column Chromatography (Hexanes/Ethyl Acetate).
-
Note: The product is often an oil.[3]
-
Reaction Pathway Diagram
Figure 2: Simplified reaction pathway. While SN2 is dominant, E1cB pathways are possible with alkyl sulfonyl chlorides.
Part 4: Cost-Benefit Calculation Case Study
Scenario: Developing a kinase inhibitor. The lead compound (Methyl sulfonamide) has a potency (IC50) of 50 nM but poor cellular permeability (Papp < 1 x 10^-6 cm/s).
-
Option A: No Change.
-
Cost: Low.
-
Result: Compound fails in cell-based assays.
-
-
Option B: Switch to this compound. [1]
-
Synthesis Cost: Increases by ~$50 per gram of final compound.
-
Performance Gain: LogP increases by 3.8. Permeability likely improves 10-50x.
-
Verdict: The material cost is negligible compared to the value of rescuing a stalled drug candidate. The "Benefit" of bioavailability outweighs the "Cost" of the reagent.
-
Contraindication: If you are synthesizing a reagent simply to act as a leaving group for a subsequent displacement (e.g., making an alkyl azide), do NOT use this compound . The atom economy is poor (you waste a C8 chain), and the displacement rate is slower than MsCl.
Part 5: Safety & Handling
-
Hazards: Corrosive, causes severe skin burns and eye damage.
-
Advantage over MsCl: this compound has a significantly lower vapor pressure than Methanesulfonyl chloride, reducing inhalation risks during weighing and handling.
-
Storage: Moisture sensitive. Store under inert gas (Argon) in a refrigerator. Hydrolysis yields 1-Octanesulfonic acid (strong acid).
References
-
Reactivity of Sulfonyl Chlorides
-
Lipophilicity & Membrane Permeability
-
Synthesis Protocols
-
Market & Cost Data
-
p-Toluenesulfonyl Chloride Market Analysis. Global Growth Insights. Link
-
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 7795-95-1 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 5. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Environmental Impact & Performance Analysis of 1-Octanesulfonyl Chloride vs. Green Alternatives
Executive Summary
1-Octanesulfonyl chloride is a staple reagent for introducing lipophilic octyl chains into pharmacophores (sulfonylation). However, its utility is compromised by high moisture sensitivity, corrosivity, and a heavy environmental footprint driven by the stoichiometric generation of hydrochloric acid (HCl) and the reliance on chlorinated solvents (e.g., Dichloromethane).
This guide compares the traditional sulfonyl chloride workflow against two superior "Green Chemistry" alternatives: Sulfur-Fluoride Exchange (SuFEx) and Aqueous Micellar Catalysis . Experimental data indicates that switching to 1-Octanesulfonyl Fluoride (SuFEx) or utilizing surfactant-mediated conditions can reduce Process Mass Intensity (PMI) by >40% while increasing isolated yields by preventing hydrolytic degradation.
Part 1: The Baseline – The Hidden Cost of this compound
The Hydrolysis Trap
The primary failure mode of this compound is its electrophilic sulfur center, which is highly susceptible to attack by water. In standard laboratory conditions, atmospheric moisture competes with the target amine/alcohol nucleophile.
-
Mechanism:
-
Consequence: To mitigate hydrolysis, protocols demand anhydrous chlorinated solvents (DCM, CHCl₃) and excess base (Pyridine, Et₃N). This creates a "toxic cocktail" of waste: sulfonated by-products, pyridinium hydrochloride salts, and halogenated solvent waste.
DOT Diagram: The Hydrolysis Competition
The following diagram illustrates the kinetic competition that lowers yield in traditional protocols.
Figure 1: Kinetic competition between the desired nucleophilic attack and hydrolysis.[1] In non-anhydrous conditions, the red pathway accelerates, consuming the reagent.
Part 2: The Green Contenders
Alternative A: 1-Octanesulfonyl Fluoride (SuFEx)
Derived from the Nobel Prize-winning "Click Chemistry" concepts, the sulfonyl fluoride analog is the premier reagent alternative.
-
Why it works: The S-F bond is thermodynamically stronger and less polarizable than the S-Cl bond. It is stable to water and oxygen, resisting hydrolysis even at high temperatures.
-
Activation: It remains inert until activated by a specific catalyst (e.g., DBU or a silyl ether), allowing for "sleeping beauty" reactivity—it only reacts when you tell it to.
Alternative B: Aqueous Micellar Catalysis
If the chloride reagent must be used (due to cost or availability), the process can be greened by replacing DCM with water containing a biodegradable surfactant (e.g., TPGS-750-M).
-
Why it works: The surfactant forms lipophilic micelles. The this compound and the substrate hide inside the hydrophobic core of the micelle, shielded from the surrounding water. This prevents hydrolysis while accelerating the reaction due to the high local concentration within the micelle.
Part 3: Comparative Performance Metrics
The following data contrasts the standard DCM protocol against the SuFEx and Micellar alternatives.
Table 1: Environmental & Efficiency Metrics
| Metric | Standard Protocol (Chloride/DCM) | SuFEx Protocol (Fluoride/AcCN) | Micellar Protocol (Chloride/Water) |
| Reagent Stability | Low (Hydrolyzes in air) | High (Shelf-stable) | Low (Requires rapid mixing) |
| Solvent | Dichloromethane (Toxic) | Acetonitrile or Alcohol | Water (Green) |
| E-Factor (kg waste/kg product) | ~50 - 85 | ~15 - 25 | < 10 |
| Typical Yield | 65 - 75% | > 95% | 85 - 92% |
| Workup | Acid/Base Wash + Drying | Filtration or Evaporation | Extraction (Minimal solvent) |
| Atom Economy | Poor (HCl loss) | Good (HF/Salt loss) | Moderate |
Part 4: Experimental Protocols
Protocol A: The Standard (Control)
Use this only if strictly limited to legacy regulatory filings.
-
Setup: Flame-dry a round-bottom flask under
. -
Dissolution: Dissolve 1.0 equiv of amine substrate in anhydrous DCM (0.1 M). Add 1.2 equiv of Triethylamine (TEA).
-
Addition: Cool to 0°C. Add 1.1 equiv of This compound dropwise (exothermic).
-
Reaction: Warm to RT and stir for 4-12 hours.
-
Workup (The Waste Generator): Quench with water. Wash organic layer with 1N HCl (to remove TEA), then sat.
, then Brine. Dry over , filter, and evaporate.-
Note: Significant emulsion formation is common due to the surfactant nature of the octyl chain.
-
Protocol B: The Green Alternative (SuFEx)
Recommended for high-throughput screening and library synthesis.
-
Setup: Standard vial; open to air is acceptable (though inert atmosphere preferred for purity).
-
Reaction: Dissolve 1.0 equiv of amine and 1.1 equiv of 1-Octanesulfonyl fluoride in Acetonitrile or t-Amyl Alcohol.
-
Activation: Add 20 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or use a silyl-protected amine with BEMP.
-
Monitor: Reaction is typically complete in <1 hour. The S-F bond cleaves only upon attack by the activated amine.
-
Workup: Evaporate solvent. The byproduct is a fluoride salt. Purify via short silica plug or recrystallization.
DOT Diagram: SuFEx Activation Cycle
This diagram details the "Click" mechanism where the reagent resists hydrolysis until activation.
Figure 2: The SuFEx mechanism demonstrates water resistance. The reagent ignores water, reacting only when the catalyst activates the amine/proton bridge.
Part 5: Decision Matrix
When to use which reagent?
-
Use this compound IF:
-
You are scaling up a legacy process filed with regulators that strictly defines the starting material.
-
You are using the Micellar/Water protocol to green the process without changing the reagent.
-
-
Use 1-Octanesulfonyl Fluoride (SuFEx) IF:
-
You are in Discovery/Medicinal Chemistry.
-
You require high chemoselectivity (e.g., presence of other sensitive functional groups).
-
You want to avoid chlorinated solvents entirely.
-
You need to store the reagent for long periods without degradation.
-
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Gomes, C. S., et al. (2019). "Green Solvents for the Synthesis of Sulfonamides." Green Chemistry. [Link]
-
PubChem. (2024). "this compound Safety Data Sheet." National Library of Medicine. [Link]
-
American Chemical Society Green Chemistry Institute. (2024). "Solvent Selection Guide." ACS GCI. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Octanesulfonyl Chloride
For the modern researcher, chemist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in a reaction vessel. The responsible management and disposal of surplus or waste chemicals are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. 1-Octanesulfonyl chloride, a highly reactive and corrosive sulfonating agent, demands a disposal protocol grounded in a thorough understanding of its chemical nature.
This guide provides essential, field-proven procedures for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each step, ensuring that the protocol is not just followed, but understood. This approach empowers laboratory personnel to manage this hazardous material with confidence and scientific integrity.
Core Hazard Profile and Risk Assessment
This compound (CAS 7795-95-1) is an organosulfur compound whose utility in synthesis is derived from its highly electrophilic sulfur atom.[1] This reactivity, however, is also the source of its significant hazards. Before handling or planning for disposal, a complete understanding of its risk profile is critical.
The primary hazards are severe corrosivity and high reactivity, particularly with water and other nucleophiles.[1][2] Contact with living tissue can cause severe chemical burns, and its reaction with moisture in the air or in solution generates corrosive byproducts.[3][4]
| Hazard Classification | Description | Primary Sources |
| GHS Classification | H314: Causes severe skin burns and eye damage. | [2][4][5] |
| Signal Word | Danger | [2][4][6] |
| Key Precautionary Statements | P280: Wear protective gloves/clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][5] |
| Physical Properties | Form: Clear colorless to slightly yellow liquid Density: ~1.087 g/mL at 25 °C Sensitivity: Moisture Sensitive | [6][7] |
Essential Safety and Personal Protective Equipment (PPE)
Given the corrosive nature of this compound and its reaction byproducts, establishing a robust safety barrier through appropriate PPE is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood to control exposure to vapors.[8]
| PPE Category | Specific Requirements & Rationale | Supporting Sources |
| Hand Protection | Double Gloving: Wear two pairs of chemical-resistant gloves. Nitrile or neoprene gloves are recommended.[9] PVC gloves offer poor protection and should be avoided.[10] The outer glove should be removed immediately upon contamination. | [9][10][11] |
| Eye & Face Protection | Indirectly Vented Goggles & Face Shield: Goggles must be worn to protect against splashes. A full-face shield must be worn over the goggles to protect the entire face from splashes during transfer or neutralization procedures. | [2][3][12] |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical Apron: A standard lab coat should be supplemented with a chemical-resistant apron. Ensure clothing is impervious to chemicals.[13] | [11][13] |
| Emergency Equipment | Accessible Safety Shower & Eyewash Station: Ensure immediate and unobstructed access. All personnel must be trained in their use. | [14] |
Disposal Pathways: A Decision Framework
There are two primary pathways for the disposal of unwanted this compound. The choice depends on the quantity of waste, available facilities, and institutional policies.
-
Direct Disposal via Licensed Contractor: For large quantities or in laboratories not equipped for chemical treatment, the most appropriate route is to dispose of the material in its original, properly labeled container through your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.[3]
-
In-Lab Pre-treatment and Neutralization: For small quantities of residual material (typically <100g), in-lab chemical neutralization can be a safe and compliant method to render the waste less hazardous before final disposal.[15]
The following workflow provides a logical decision-making process for selecting the appropriate disposal pathway.
Caption: Chemical pathway for this compound neutralization.
Experimental Protocol
Safety First: This procedure must be performed in a chemical fume hood while wearing all PPE detailed in Section 2. An ice bath must be prepared and ready before starting.
-
Preparation:
-
In the fume hood, place a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in a large ice-water bath.
-
Choose a water-miscible solvent that will not react with the sulfonyl chloride, such as acetone or tetrahydrofuran (THF). Add a volume of solvent to the flask sufficient to ensure good stirring (e.g., 100 mL for 10g of sulfonyl chloride).
-
-
Controlled Hydrolysis (Quenching):
-
Slowly and cautiously add the waste this compound to the stirring solvent in the flask.
-
Fill the dropping funnel with cold water.
-
Begin adding the water dropwise to the stirred solution of this compound. The reaction is exothermic; monitor the thermometer closely and maintain the internal temperature below 20°C by controlling the rate of water addition and adding more ice to the bath as needed.
-
Rationale: Slow, dropwise addition of water prevents a rapid temperature increase and potential splashing of the corrosive material. The solvent helps to dissipate the heat generated.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for at least one hour to ensure the hydrolysis is complete. The reaction converts the sulfonyl chloride to 1-octanesulfonic acid and hydrochloric acid. [1]
-
-
Neutralization:
-
Re-immerse the flask in the ice-water bath.
-
Prepare a 6 M solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
-
Slowly add the basic solution to the acidic mixture while monitoring the pH with litmus paper or a calibrated pH meter. Control the rate of addition to keep the temperature below 30°C.
-
Rationale: Neutralizing the strong acids generated is also an exothermic process that requires cooling to maintain control. [15] * Continue adding base until the pH of the solution is stable between 6 and 8.
-
Final Waste Management and Disposal
-
Treated Waste: The resulting neutralized aqueous solution may be eligible for disposal down the sanitary sewer, depending on your local regulations. [16]Crucially, you must consult and receive approval from your institution's EHS office before any sewer disposal. The solution primarily contains sodium octanesulfonate, sodium chloride, and the organic solvent used. If sewer disposal is not permitted, the neutralized solution should be collected in a clearly labeled hazardous waste container.
-
Untreated Waste: If you have chosen the direct disposal pathway, ensure the original container is tightly sealed, free of external contamination, and clearly labeled as "Hazardous Waste: this compound, Corrosive". [3]* Contaminated Materials: All materials used in the disposal process, such as gloves, absorbent pads, and empty containers, are considered hazardous waste. [17]They must be collected in a sealed, labeled bag or container and disposed of through your EHS office.
By adhering to these scientifically-grounded procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Yale University Department of Chemistry. (2020). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]
-
Missouri State University. (2023). Waste Neutralization Guidance. Retrieved from [Link]
-
SDS Manager. (2023). This compound SDS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82261, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). Safety Data Sheet: p-Toluene sulfonyl chloride. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Maren L. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). Material Safety Data Sheet: Sulphuryl Chloride. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
-
ETH Zürich. (n.d.). Neutralization of Liquids Containing Chlorine Bleach. Retrieved from [Link]
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
-
University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
-
Axonator. (2024). EPA Hazardous Waste Management. Retrieved from [Link]
-
Waste360. (2019). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Reddit. (2019). r/chemhelp - Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. Retrieved from [Link]
-
Safelyio. (n.d.). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
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Personal protective equipment for handling 1-Octanesulfonyl chloride
[1]
Executive Summary & Hazard Architecture
1-Octanesulfonyl chloride (CAS: 7795-95-1) is a critical reagent in the synthesis of sulfonamides and ionic liquids.[1] While structurally simple, its handling requires rigorous discipline due to its dual-nature hazard profile: it is a corrosive lachrymator that possesses violent hydrolytic instability .[1]
As a Senior Application Scientist, I emphasize that the primary risk is not just direct contact, but the secondary generation of hydrogen chloride (HCl) gas upon exposure to ambient moisture or improper quenching.[1] Your safety protocol must be a self-validating system that prevents moisture ingress while protecting against immediate chemical burns.[1]
Core Hazard Profile (GHS Classifications):
-
Skin Corr.[1][2][3][4] 1B (H314): Causes severe skin burns and eye damage.[1]
-
Lachrymator: Induces severe eye irritation and tearing even at low vapor concentrations.[1]
-
Water Reactive: Hydrolyzes to form 1-octanesulfonic acid and HCl gas.[1]
Risk Assessment & PPE Logic (Diagram)
The following logic flow dictates your PPE selection based on the scale of operation.
Figure 1: Decision matrix for selecting appropriate PPE based on experimental scale.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "blue nitrile" gloves for prolonged contact.[1] Sulfonyl chlorides can permeate standard nitrile rubber.[1]
| Protection Zone | Standard Protocol (Splash Protection) | High-Risk Protocol (Immersion/Spill Cleanup) | Scientific Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer).[1] Change immediately upon contamination.[1][5][6] | Silver Shield / 4H Laminate (Inner) + Nitrile (Outer).[1] | Sulfonyl chlorides degrade nitrile over time.[1] Laminate films provide >480 min breakthrough time.[1] |
| Eye/Face | Chemical Splash Goggles (Indirect vented).[1] | Goggles + Face Shield (8-inch minimum).[1] | Lachrymator vapors can bypass safety glasses.[1] A face shield prevents skin necrosis on the neck/face during splashes.[1] |
| Respiratory | Fume Hood (Sash at 18").[1] | Respirator (Full Face) with OV/AG Cartridge .[1] | OV/AG (Organic Vapor/Acid Gas) is required because hydrolysis releases HCl (Acid Gas).[1] |
| Body | Lab Coat (100% Cotton or Nomex).[1] | Chemical Resistant Apron (Tychem or PVC).[1] | Synthetic blends (polyester) can melt into skin if a reaction exotherms violently.[1] |
Operational Protocol: Safe Handling & Transfer
Pre-Work Checklist:
-
Dry Glassware: Ensure all receiving flasks are flame-dried or oven-dried.[1] Residual moisture will trigger HCl evolution.[1]
-
Trap Setup: If heating, route exhaust through a NaOH scrubber trap to neutralize HCl.[1]
Step-by-Step Transfer:
-
Ventilation: Perform all operations inside a functioning fume hood.[1]
-
Syringe Technique: For volumes < 20 mL, use a glass syringe with a long needle.[1] Avoid pouring.
-
Why? Pouring increases surface area, leading to higher vapor release (lachrymation) and moisture uptake.[1]
-
-
Positive Pressure: Maintain a slight positive pressure of Nitrogen or Argon in the source bottle to prevent back-suction of moist air.[1]
Quenching & Waste Disposal Workflow
Critical Warning: Never add water directly to neat this compound.[1] The exotherm can cause "bumping" and spray corrosive liquid.[1]
The "Controlled Hydrolysis" Method:
Figure 2: Step-by-step workflow for quenching sulfonyl chloride waste safely.
Detailed Procedure:
-
Dilution: Dilute the residue with an inert solvent (Dichloromethane or Toluene) to act as a heat sink.[1]
-
Cooling: Place the vessel in an ice bath (0°C).
-
Neutralization: Slowly add a saturated solution of Sodium Carbonate (Na2CO3) or Sodium Bicarbonate .[1]
-
Verification: Check pH. Once pH > 7 and bubbling ceases, the sulfonyl chloride is hydrolyzed to the sulfonate salt.[1]
-
Disposal: Separate layers if necessary. The organic layer (if DCM/Toluene used) goes to Halogenated/Non-Halogenated Organic Waste .[1] The aqueous layer (containing salts) can often go to drain only if permitted by local EHS regulations; otherwise, collect as Aqueous Waste.[1]
Emergency Response
-
Skin Contact: Immediately flush with water for 15 minutes .[1][2][7][8] Remove contaminated clothing under the shower.[1] Do not apply neutralizing agents (vinegar/baking soda) to the skin; the heat of neutralization can worsen the burn.
-
Eye Contact: Flush for 15 minutes while holding eyelids open.[1] Seek immediate ophthalmological attention.
-
Spill (Inside Hood): Cover with dry lime, sand, or soda ash.[1] Do not use combustible materials (sawdust).[1] Scoop into a dry container.
-
Spill (Outside Hood): Evacuate the area. Only personnel wearing SCBA or Full-Face Respirators with Acid Gas cartridges should attempt cleanup.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 82261, this compound.[1] PubChem.[1] [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]
Sources
- 1. This compound | C8H17ClO2S | CID 82261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
